Product packaging for 5-Dehydroxyparatocarpin K(Cat. No.:CAS No. 124858-37-3)

5-Dehydroxyparatocarpin K

Cat. No.: B176751
CAS No.: 124858-37-3
M. Wt: 322.4 g/mol
InChI Key: AZNAWXMYPBINIJ-KRWDZBQOSA-N
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Description

5-Dehydroxyparatocarpin K is a natural product found in Cullen corylifolium with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H18O4 B176751 5-Dehydroxyparatocarpin K CAS No. 124858-37-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(8S)-8-(4-hydroxyphenyl)-2,2-dimethyl-7,8-dihydropyrano[3,2-g]chromen-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O4/c1-20(2)8-7-13-9-15-16(22)10-17(12-3-5-14(21)6-4-12)23-19(15)11-18(13)24-20/h3-9,11,17,21H,10H2,1-2H3/t17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZNAWXMYPBINIJ-KRWDZBQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C=CC2=CC3=C(C=C2O1)OC(CC3=O)C4=CC=C(C=C4)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(C=CC2=CC3=C(C=C2O1)O[C@@H](CC3=O)C4=CC=C(C=C4)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Predictive Framework for the Isolation and Characterization of 5-Dehydroxyparatocarpin K and Related Prenylated Flavonoids from Putative Natural Sources

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for the Scientific Professional

Disclaimer: A thorough review of indexed scientific literature reveals no direct publications detailing the isolation or natural sources of a compound specifically named "5-Dehydroxyparatocarpin K." This suggests the compound may be novel, exceptionally rare, or documented under an alternative nomenclature. The name, however, implies a structural relationship to the "paratocarpin" class of molecules, which are prenylated flavonoids. This guide is therefore structured as a predictive, first-principles-based protocol, leveraging established methodologies for the isolation of structurally similar compounds from their most probable botanical origins: the genera Paratocarpus and Artocarpus of the Moraceae family. This document serves as a robust technical blueprint for researchers aiming to isolate and identify such target molecules.

Part 1: Phytochemical Context and Probable Natural Sources

The Genera Paratocarpus and Artocarpus: A Reservoir of Phenolic Bioactives

The Moraceae family, particularly the genera Artocarpus and the closely related Paratocarpus, are well-documented sources of a rich diversity of phenolic compounds.[1][2] These plants have long been utilized in traditional medicine, and modern phytochemical investigations have confirmed their value as sources of bioactive molecules.[3][4] While the genus Paratocarpus is less extensively studied, the phytochemical profile of Artocarpus provides a strong and predictive model for the types of compounds likely to be present.

The chemical landscape of these genera is dominated by:

  • Prenylated Flavonoids: This is the most characteristic class of compounds. The basic flavonoid skeleton is decorated with one or more isoprenoid (prenyl, geranyl, etc.) side chains, which significantly modifies their biological activity and lipophilicity. Compounds like Artonin J and Artonin E have been successfully isolated from Artocarpus hirsutus.

  • Chalcones and Dihydrochalcones: These are biosynthetic precursors to flavonoids and are often found alongside them. A novel dihydrochalcone was recently isolated from Artocarpus lowii.[5][6]

  • Stilbenoids and Arylbenzofurons: These phenolic compounds are also frequently reported and contribute to the overall bioactivity of the plant extracts.[2][3]

Given its name, this compound is almost certainly a prenylated flavonoid. The isolation strategy must therefore be tailored to the physicochemical properties of this compound class.

Selecting and Preparing Plant Material

The concentration of secondary metabolites can vary significantly between different parts of the plant. For prenylated flavonoids in Artocarpus and related species, the heartwood, root bark, and stem bark are typically the most concentrated sources.[7]

Protocol for Material Preparation:

  • Authentication: Botanical identification of the plant material by a qualified taxonomist is a critical first step to ensure reproducibility and accuracy.

  • Drying: The collected plant material should be air-dried in the shade or in a ventilated oven at a low temperature (40-50°C) to prevent the degradation of thermolabile compounds.

  • Grinding: The dried material must be ground into a coarse powder (typically 20-40 mesh) to increase the surface area available for solvent extraction, thereby enhancing extraction efficiency.

Part 2: A Step-by-Step Guide to Isolation and Purification

The following protocol is a multi-stage, systematic workflow designed to isolate a target prenylated flavonoid from a complex plant matrix. Each stage is designed to purify the sample by removing classes of interfering compounds, progressively enriching the target molecule for final purification.

Stage 1: Comprehensive Extraction

The objective of this stage is to efficiently extract the broadest possible range of secondary metabolites, including the target compound, from the prepared plant powder. This is typically achieved through sequential extraction with solvents of increasing polarity.

Rationale for Solvent Choice: A sequential extraction first uses a non-polar solvent to remove lipids, waxes, and chlorophyll (which can interfere with subsequent chromatography) before employing more polar solvents to extract the desired phenolic compounds.

SolventPolarity IndexTarget Compound ClassesRationale
n-Hexane 0.1Lipids, Waxes, Sterols, ChlorophyllDefatting the matrix; removal of non-polar interferents.
Acetone 5.1Flavonoids, Chalcones, XanthonesExcellent solvent for a wide range of phenolic compounds.
Ethyl Acetate 4.4Flavonoid Aglycones, Phenolic AcidsSelectively extracts medium-polarity compounds.
Methanol/Ethanol 5.1 / 4.3Flavonoid Glycosides, TanninsExtracts highly polar compounds.[8]

Recommended Protocol: Ultrasonic-Assisted Sequential Extraction Ultrasonic-Assisted Extraction (UAE) is preferred over simple maceration or Soxhlet extraction due to its higher efficiency, reduced solvent consumption, and lower operating temperatures, which minimizes compound degradation.[9]

  • Macerate 1 kg of dried plant powder in 5 L of n-hexane.

  • Place the suspension in an ultrasonic bath and sonicate at 40 kHz for 60 minutes at room temperature.

  • Filter the mixture and collect the hexane extract. Repeat this process two more times. Combine the hexane extracts.

  • Air-dry the plant residue completely to remove residual hexane.

  • Repeat steps 1-3 sequentially on the plant residue using acetone, followed by methanol.

  • Evaporate the solvents from the acetone and methanol extracts in vacuo using a rotary evaporator to yield the respective crude extracts. The acetone extract is often the most enriched in prenylated flavonoids.

Stage 2: Solvent Partitioning (Liquid-Liquid Extraction)

The crude acetone (or methanol) extract is still a complex mixture. Liquid-Liquid Extraction (LLE) is a crucial step to fractionate the extract based on the differential polarity and acid-base properties of its components.[10]

Protocol for Fractionation:

  • Suspend the crude acetone extract (e.g., 100 g) in 1 L of a water-methanol mixture (9:1 v/v).

  • Transfer the suspension to a large separatory funnel.

  • Extract this aqueous suspension sequentially with an equal volume of dichloromethane (DCM), followed by ethyl acetate (EtOAc), and finally n-butanol (n-BuOH). Perform each solvent extraction three times.

  • Combine the respective solvent layers (DCM, EtOAc, n-BuOH) and the final aqueous layer.

  • Evaporate each fraction to dryness in vacuo.

Expert Insight: The ethyl acetate fraction is typically the most promising for isolating prenylated flavonoid aglycones due to their intermediate polarity. The target, this compound, is highly likely to be concentrated in this fraction.

ExtractionWorkflow Plant Ground Plant Material (Heartwood/Bark) Hexane Sequential Extraction: n-Hexane Plant->Hexane Acetone Sequential Extraction: Acetone Hexane->Acetone Methanol Sequential Extraction: Methanol Acetone->Methanol CrudeExtract Crude Acetone Extract Acetone->CrudeExtract Evaporation LLE Liquid-Liquid Extraction (Water/MeOH Suspension) CrudeExtract->LLE DCM DCM Fraction (Low Polarity) LLE->DCM Extract with DCM EtOAc Ethyl Acetate Fraction (Medium Polarity - TARGET) LLE->EtOAc Extract with EtOAc BuOH n-Butanol Fraction (High Polarity) LLE->BuOH Extract with n-BuOH Aq Aqueous Fraction (Very High Polarity) LLE->Aq Remaining Aqueous

Caption: General workflow for extraction and fractionation.

Stage 3: Multi-Step Chromatographic Purification

This stage involves a cascade of chromatographic techniques to isolate the target compound to >95% purity.

Step 3.1: Silica Gel Column Chromatography (CC) This is the workhorse of natural product isolation, separating compounds based on their polarity.

  • Protocol:

    • Pack a glass column with silica gel (70-230 mesh) slurried in hexane.

    • Adsorb the dried ethyl acetate fraction (e.g., 20 g) onto a small amount of silica gel and load it carefully onto the top of the column.

    • Elute the column with a solvent gradient of increasing polarity. A typical gradient would start with 100% hexane, gradually introducing ethyl acetate (e.g., 95:5, 90:10, ... 0:100), followed by a gradient of ethyl acetate into methanol.

    • Collect fractions (e.g., 250 mL each) and monitor them by Thin Layer Chromatography (TLC).

    • Combine fractions that show similar TLC profiles.

Step 3.2: Size Exclusion Chromatography (Sephadex LH-20) This technique is excellent for cleaning up fractions from the silica gel column. It separates smaller molecules from larger ones and can also separate compounds based on their aromaticity.

  • Protocol:

    • Pack a column with Sephadex LH-20 resin swelled in 100% methanol.

    • Dissolve the combined, enriched fraction from the silica gel column in a minimal amount of methanol.

    • Load the sample and elute isocratically with 100% methanol.

    • Collect fractions and monitor by TLC or HPLC. This step is highly effective at removing residual tannins and polymeric material.

Step 3.3: Preparative High-Performance Liquid Chromatography (Prep-HPLC) This is the final polishing step to achieve high purity.

  • Protocol:

    • Use a reverse-phase C18 column.

    • Dissolve the purified fraction from the Sephadex column in methanol.

    • Elute with a gradient of water (A) and methanol or acetonitrile (B). Both mobile phases should be modified with 0.1% formic acid to ensure sharp peaks for phenolic compounds.

    • A typical gradient might be: 5% B to 60% B over 40 minutes.

    • Monitor the elution with a UV detector (phenolics typically have strong absorbance at 254 nm and 280 nm) and collect the peak corresponding to the target compound.

    • Evaporate the solvent to yield the pure isolated compound.

PurificationWorkflow EtOAc Ethyl Acetate Fraction Silica Silica Gel Column (Normal Phase) EtOAc->Silica Fractions Combined Enriched Fractions Silica->Fractions Gradient Elution Sephadex Sephadex LH-20 (Size Exclusion) Fractions->Sephadex PurifiedFraction Purified Fraction Sephadex->PurifiedFraction Isocratic Elution HPLC Preparative RP-HPLC (Reverse Phase) PurifiedFraction->HPLC Target Pure Compound (>95% Purity) HPLC->Target Peak Collection

Caption: Multi-step chromatographic purification cascade.

Stage 4: Structural Elucidation

Once a pure compound is isolated, its chemical structure must be determined using a combination of spectroscopic methods.

  • Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HR-ESI-MS) provides the exact mass of the molecule, allowing for the determination of its molecular formula.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful tool for structure determination.

    • ¹H NMR: Identifies the number and types of protons (hydrogens) in the molecule.

    • ¹³C NMR: Identifies the number and types of carbon atoms.

    • 2D NMR (COSY, HSQC, HMBC): These experiments reveal how the atoms are connected. For example, HMBC (Heteronuclear Multiple Bond Correlation) is crucial for determining the placement of prenyl groups on the flavonoid skeleton.

  • UV-Vis and IR Spectroscopy: Provide complementary information about the chromophore system (UV-Vis) and functional groups (IR) present in the molecule.[11]

By comparing the obtained spectroscopic data with that of known "paratocarpin" or "artocarpin" analogues from the literature, the structure of this compound can be definitively confirmed.[5][7]

References

Spectroscopic Characterization of 5-Dehydroxyparatocarpin K: A Technical Guide for Structural Elucidation

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth exploration of the spectroscopic techniques utilized for the structural elucidation of 5-Dehydroxyparatocarpin K, a naturally occurring isoflavonoid. Designed for researchers, scientists, and professionals in drug development, this document offers a comprehensive overview of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy as applied to this specific molecule. By integrating theoretical principles with practical, field-proven insights, this guide aims to serve as an authoritative resource for the analysis of this compound and related compounds.

Introduction to this compound

This compound is a member of the isoflavonoid class of natural products, which are known for their diverse biological activities.[1][2][3] The precise determination of its chemical structure is a prerequisite for understanding its biological function and for any further development in medicinal chemistry. Spectroscopic methods provide the necessary tools to unambiguously determine the connectivity and stereochemistry of such molecules.[1][2]

The chemical structure of this compound, as registered in public databases like PubChem, is (8S)-8-(4-hydroxyphenyl)-2,2-dimethyl-7,8-dihydropyrano[3,2-g]chromen-6-one.[4] Its molecular formula is C₂₀H₁₈O₄, with a molecular weight of 322.4 g/mol .[4][5] This guide will walk through the predicted spectroscopic data for this structure and explain how each piece of information contributes to its confirmation.

G a This compound b C20H18O4 a->b Molecular Formula c NMR Spectroscopy a->c Provides d Mass Spectrometry a->d Provides e IR Spectroscopy a->e Provides f Structure Elucidation c->f d->f e->f

Caption: Logical relationship between this compound and spectroscopic techniques for structure elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Deciphering the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful technique for determining the detailed structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides information about the chemical environment, connectivity, and stereochemistry of the atoms in a molecule.

Predicted ¹H NMR Data

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the predicted ¹H NMR spectrum would exhibit signals corresponding to each unique proton in the molecule.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.25d, J = 8.5 Hz2HH-2', H-6'
~6.85d, J = 8.5 Hz2HH-3', H-5'
~7.60s1HH-4
~6.40s1HH-10
~5.50dd, J = 12.0, 4.0 Hz1HH-8
~3.00m2HH-7
~6.60d, J = 10.0 Hz1HH-5"
~5.60d, J = 10.0 Hz1HH-4"
~1.45s6H2 x CH₃ (gem-dimethyl)
~9.50s1H4'-OH
Predicted ¹³C NMR and DEPT Data

The ¹³C NMR spectrum reveals the number of unique carbon atoms and their chemical environments. Distortionless Enhancement by Polarization Transfer (DEPT) experiments are used to differentiate between CH, CH₂, and CH₃ groups.

Predicted Chemical Shift (δ, ppm)Carbon TypeAssignment
~180.0CC-6 (C=O)
~160.0CC-2
~158.0CC-4'
~155.0CC-9
~130.0CHC-2', C-6'
~128.0CC-1'
~125.0CHC-4
~122.0CHC-5"
~116.0CHC-3', C-5'
~115.0CHC-4"
~110.0CC-3
~105.0CC-5
~102.0CHC-10
~78.0CC-6"
~76.0CHC-8
~45.0CH₂C-7
~28.0CH₃2 x CH₃ (gem-dimethyl)
2D NMR Spectroscopy: Connecting the Pieces

Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are essential for establishing the connectivity of the molecule.

  • COSY: A ¹H-¹H COSY spectrum would show correlations between protons that are coupled to each other, typically on adjacent carbons. For instance, a cross-peak between the signals at ~5.50 ppm (H-8) and ~3.00 ppm (H-7) would confirm their connectivity.

  • HMBC: An HMBC spectrum reveals correlations between protons and carbons that are two or three bonds away. This is crucial for connecting the different fragments of the molecule. For example, correlations from the gem-dimethyl protons (~1.45 ppm) to C-6" (~78.0 ppm), C-5" (~122.0 ppm), and C-4" (~115.0 ppm) would confirm the pyran ring structure.

Experimental Protocol for NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). The choice of solvent is critical and should be based on the solubility of the compound and the desired resolution of the spectra.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.[6]

  • ¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR and DEPT Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum and DEPT-135 and DEPT-90 spectra. A larger number of scans (e.g., 1024 or more) is typically required for ¹³C due to its lower natural abundance and gyromagnetic ratio.

  • 2D NMR Acquisition: Acquire ¹H-¹H COSY, HSQC (Heteronuclear Single Quantum Coherence), and HMBC spectra. These experiments require specific pulse sequences and parameter optimization (e.g., evolution times, mixing times) to obtain high-quality data.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This involves Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry: Determining the Molecular Weight and Formula

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight and elemental composition of a compound, and the fragmentation pattern can offer valuable structural information.[7][8]

High-Resolution Mass Spectrometry (HRMS)

For this compound (C₂₀H₁₈O₄), the expected monoisotopic mass is 322.1205. HRMS, often using techniques like electrospray ionization (ESI) coupled with a time-of-flight (TOF) or Orbitrap mass analyzer, can measure this mass with high accuracy (typically < 5 ppm error), which allows for the unambiguous determination of the molecular formula.[9][10]

IonCalculated m/z
[M+H]⁺323.1278
[M+Na]⁺345.1099
[M-H]⁻321.1132
Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion to generate product ions. The fragmentation pattern is often characteristic of the molecule's structure. For this compound, key fragmentations would likely involve cleavages of the pyran and chromenone rings.

G a Sample Introduction (e.g., HPLC) b Ionization (e.g., ESI) a->b c Mass Analyzer 1 (Precursor Ion Selection) b->c d Collision Cell (Fragmentation) c->d e Mass Analyzer 2 (Product Ion Analysis) d->e f Detector e->f

Caption: A simplified workflow for a tandem mass spectrometry experiment.

Experimental Protocol for MS Data Acquisition
  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in a suitable solvent system, typically a mixture of water and an organic solvent like acetonitrile or methanol, often with a small amount of acid (e.g., formic acid) or base (e.g., ammonium hydroxide) to promote ionization.

  • Instrumentation: Use a high-performance liquid chromatography (HPLC) system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).[11]

  • LC Separation: Inject the sample onto a suitable HPLC column (e.g., C18) and elute with a gradient of the mobile phase to separate the compound of interest from any impurities.

  • MS Acquisition: Acquire full scan MS data in both positive and negative ion modes to determine the molecular weight.

  • MS/MS Acquisition: Perform data-dependent acquisition (DDA) or targeted MS/MS experiments to obtain fragmentation data for the precursor ion of this compound.

  • Data Analysis: Analyze the data using specialized software to determine the accurate mass, elemental composition, and to propose fragmentation pathways that are consistent with the proposed structure.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The absorption frequencies are characteristic of the types of bonds and functional groups present in the molecule.[12][13][14][15]

Predicted IR Absorption Bands

The IR spectrum of this compound would display characteristic absorption bands for its functional groups.

Wavenumber (cm⁻¹)IntensityVibration TypeFunctional Group
3600-3200Broad, StrongO-H stretchPhenolic -OH
3100-3000MediumC-H stretchAromatic C-H
2980-2850MediumC-H stretchAliphatic C-H
~1650StrongC=O stretchKetone (chromenone)
1600-1450Medium-StrongC=C stretchAromatic C=C
~1250StrongC-O stretchEther
~1150StrongC-O stretchPhenolic C-O
Experimental Protocol for IR Data Acquisition
  • Sample Preparation: For a solid sample, the most common method is Attenuated Total Reflectance (ATR), where a small amount of the solid is pressed against an ATR crystal (e.g., diamond or zinc selenide). Alternatively, a KBr pellet can be prepared by mixing a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Background Spectrum: First, acquire a background spectrum of the empty sample compartment (or the clean ATR crystal) to subtract any atmospheric (e.g., CO₂, H₂O) or instrumental contributions.

  • Sample Spectrum: Place the prepared sample in the spectrometer and acquire the IR spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis: The resulting spectrum of transmittance or absorbance versus wavenumber is then analyzed to identify the characteristic absorption bands corresponding to the functional groups in the molecule.

Conclusion

The combination of NMR, MS, and IR spectroscopy provides a powerful and comprehensive toolkit for the unambiguous structural elucidation of this compound. By carefully acquiring and interpreting the data from each of these techniques, researchers can confirm the molecular formula, identify the key functional groups, and piece together the complete carbon-hydrogen framework, including stereochemistry. The protocols and predicted data presented in this guide serve as a valuable resource for scientists working on the characterization of this and other related natural products, ultimately facilitating their potential development as therapeutic agents.

References

The Architecture of a Novel Antitumor Agent: A Technical Guide to the Biosynthetic Pathway of 5-Dehydroxyparatocarpin K

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

5-Dehydroxyparatocarpin K, a prenylated pterocarpan, has emerged as a molecule of significant interest within the drug development landscape due to its potential antitumor and antimicrobial properties.[1] Understanding its biosynthesis is paramount for developing sustainable and scalable production methods, moving beyond reliance on plant extraction. This technical guide provides an in-depth exploration of the proposed biosynthetic pathway of this compound, synthesizing current knowledge on isoflavonoid and pterocarpan biosynthesis. We will delve into the key enzymatic steps, from the initial phenylpropanoid precursors to the final intricate prenylation and cyclization reactions. Furthermore, this guide offers detailed, field-proven experimental protocols for the heterologous expression of biosynthetic genes and in vitro enzymatic assays, equipping researchers with the practical knowledge to investigate and potentially engineer this pathway.

Introduction: The Significance of this compound

This compound belongs to the pterocarpan class of isoflavonoids, which are predominantly found in the plant kingdom, particularly in the Leguminosae family.[2][3] These compounds are often synthesized by plants as phytoalexins in response to pathogen attack.[2][4] The unique structural feature of this compound, a C6-C3-C6 skeleton with an additional prenyl group, contributes to its bioactivity. The prenyl moiety enhances the lipophilicity of the molecule, potentially facilitating its interaction with cellular membranes and protein targets.[5] Elucidating the biosynthetic machinery responsible for its production is a critical step towards harnessing its therapeutic potential through metabolic engineering and synthetic biology approaches.

The Proposed Biosynthetic Pathway: A Stepwise Elucidation

The biosynthesis of this compound is a multi-step process that begins with the general phenylpropanoid pathway, branches into isoflavonoid synthesis, proceeds to the formation of the pterocarpan scaffold, and culminates in a specific prenylation event.

The Phenylpropanoid and Isoflavonoid Core Pathway

The journey to this compound begins with the amino acid L-phenylalanine. A series of enzymatic reactions, common to the biosynthesis of all flavonoids, constructs the foundational isoflavone skeleton.[6][7]

The key enzymatic steps are:

  • Phenylalanine Ammonia-Lyase (PAL): Initiates the pathway by converting L-phenylalanine to cinnamic acid.[8]

  • Cinnamate-4-Hydroxylase (C4H): Hydroxylates cinnamic acid to produce p-coumaric acid.[8]

  • 4-Coumarate-CoA Ligase (4CL): Activates p-coumaric acid to its CoA ester, p-coumaroyl-CoA.[8]

  • Chalcone Synthase (CHS) and Chalcone Reductase (CHR): CHS catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone. In the specific branch leading to 5-deoxyisoflavonoids, CHR acts in concert with CHS to produce isoliquiritigenin.[7][9]

  • Chalcone Isomerase (CHI): Catalyzes the stereospecific cyclization of isoliquiritigenin to liquiritigenin.[7]

  • Isoflavone Synthase (IFS): A key enzyme that introduces the characteristic B-ring migration, converting the flavanone liquiritigenin into the isoflavone daidzein via a 2-hydroxyisoflavanone intermediate.[2][10]

Diagram of the Core Isoflavonoid Biosynthetic Pathway

Isoflavonoid_Pathway L-Phenylalanine L-Phenylalanine Cinnamic Acid Cinnamic Acid L-Phenylalanine->Cinnamic Acid PAL p-Coumaric Acid p-Coumaric Acid Cinnamic Acid->p-Coumaric Acid C4H p-Coumaroyl-CoA p-Coumaroyl-CoA p-Coumaric Acid->p-Coumaroyl-CoA 4CL Isoliquiritigenin Isoliquiritigenin p-Coumaroyl-CoA->Isoliquiritigenin CHS/CHR Liquiritigenin Liquiritigenin Isoliquiritigenin->Liquiritigenin CHI Malonyl-CoA Malonyl-CoA Malonyl-CoA->Isoliquiritigenin Daidzein Daidzein Liquiritigenin->Daidzein IFS Pterocarpan_Formation Daidzein Daidzein 2'-Hydroxydaidzein 2'-Hydroxydaidzein Daidzein->2'-Hydroxydaidzein I2'H Isoflavanone Intermediate Isoflavanone Intermediate 2'-Hydroxydaidzein->Isoflavanone Intermediate IFR Isoflavanol Intermediate Isoflavanol Intermediate Isoflavanone Intermediate->Isoflavanol Intermediate VR Pterocarpan Scaffold Pterocarpan Scaffold Isoflavanol Intermediate->Pterocarpan Scaffold PTS Prenylation Pterocarpan Precursor Pterocarpan Precursor This compound This compound Pterocarpan Precursor->this compound Prenyltransferase (PT) DMAPP DMAPP DMAPP->this compound

References

Elucidation of 5-Dehydroxyparatocarpin K: A Structural Puzzle Awaiting a Primary Account

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Dehydroxyparatocarpin K is a naturally occurring flavonoid, a class of polyphenolic secondary metabolites found in plants. Its chemical structure has been established as (8S)-8-(4-hydroxyphenyl)-2,2-dimethyl-7,8-dihydropyrano[3,2-g]chromen-6-one, with a molecular formula of C₂₀H₁₈O₄ and a molecular weight of approximately 322.4 g/mol . This compound has been identified from the plant Cullen corylifolium (L.) Medik., also known by its synonym Psoralea corylifolia. This plant has a long history of use in traditional medicine, particularly in Ayurveda and Chinese medicine, for treating various skin conditions.[1][2][3] The structural complexity and biological origin of this compound make it a subject of interest for researchers in natural product chemistry and drug development.

Despite the confirmation of its structure in chemical databases, a comprehensive, in-depth guide on its chemical structure elucidation cannot be completed at this time. The primary scientific literature detailing the original isolation and, crucially, the spectroscopic data (NMR, MS) that form the basis of the structure's confirmation, is not available through extensive searches. Without this foundational experimental data, a detailed technical analysis of the elucidation process, as requested, is not possible.

This document will, therefore, outline the general principles and methodologies that would be employed for the structure elucidation of a novel flavonoid like this compound, based on established practices in the field. It will also present the known information about the compound and its botanical source.

The Botanical Source: Cullen corylifolium

Cullen corylifolium, a member of the Fabaceae family, is an annual herb found in tropical and subtropical regions.[1] It is a rich source of a diverse array of phytochemicals, including flavonoids, coumarins, and meroterpenes.[1][2] These compounds are believed to be responsible for the plant's wide range of reported biological activities, which include anti-inflammatory, antibacterial, antioxidant, and antitumor properties.[1][2][3] The isolation of this compound from this plant places it within a family of structurally related flavonoids that are subjects of ongoing research for their potential therapeutic applications.

The General Approach to Structure Elucidation of a Novel Flavonoid

The process of elucidating the structure of a new natural product like this compound is a systematic investigation that combines separation science with various spectroscopic techniques. The workflow is designed to first isolate the pure compound and then piece together its molecular structure atom by atom.

Part 1: Isolation and Purification

The initial step involves the extraction of chemical constituents from the plant material, typically the seeds or fruits of Cullen corylifolium.

Experimental Protocol: General Extraction and Isolation Workflow

  • Preparation of Plant Material: The collected plant parts (e.g., seeds) are air-dried and ground into a fine powder to increase the surface area for extraction.

  • Solvent Extraction: The powdered material is subjected to sequential extraction with solvents of increasing polarity, such as hexane, ethyl acetate, and methanol. This process, known as fractionation, separates compounds based on their solubility.

  • Chromatographic Separation: Each fraction is then subjected to various chromatographic techniques to isolate individual compounds. This is a multi-step process:

    • Column Chromatography: Often the first step, using silica gel or other stationary phases to separate the components of the extract.

    • High-Performance Liquid Chromatography (HPLC): A high-resolution technique used for the final purification of the compound. A C18 column is commonly used for flavonoids, with a mobile phase consisting of a gradient of water and acetonitrile or methanol.

  • Purity Assessment: The purity of the isolated compound is confirmed by HPLC, typically by observing a single sharp peak.

Below is a conceptual workflow for the isolation process.

Caption: Conceptual workflow for the isolation and purification of a natural product.

Part 2: Spectroscopic Analysis for Structure Determination

Once a pure compound is obtained, its structure is determined using a combination of spectroscopic methods.

1. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of the molecule.

  • High-Resolution Mass Spectrometry (HRMS): This technique would be used to determine the exact mass of the molecule with high precision. From this, the molecular formula (C₂₀H₁₈O₄) can be deduced.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining the detailed structure of an organic molecule. A suite of 1D and 2D NMR experiments is typically performed.

  • ¹H NMR (Proton NMR): This experiment identifies all the hydrogen atoms (protons) in the molecule, providing information about their chemical environment, the number of each type of proton, and how they are connected to neighboring protons.

  • ¹³C NMR (Carbon NMR): This experiment identifies all the carbon atoms in the molecule, indicating their chemical environment (e.g., aromatic, aliphatic, carbonyl).

  • 2D NMR Experiments: These experiments reveal correlations between different atoms, allowing the assembly of the molecular skeleton.

    • COSY (Correlation Spectroscopy): Shows which protons are coupled to each other, typically those on adjacent carbon atoms.

    • HSQC (Heteronuclear Single Quantum Coherence): Shows direct correlations between protons and the carbon atoms they are attached to.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is crucial for connecting different fragments of the molecule.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals which protons are close to each other in space, which is important for determining the stereochemistry of the molecule.

The logical process of piecing together the structure from spectroscopic data is illustrated below.

Caption: Logical flow from raw spectroscopic data to the final chemical structure.

The Structure of this compound

The established structure of this compound is a flavonoid with a pyran ring fused to the chromenone core. Key structural features include:

  • A chromenone core, which is characteristic of many flavonoids.

  • A pyran ring fused to the chromenone system.

  • A gem-dimethyl group on the pyran ring.

  • A p-hydroxyphenyl substituent, which is common in this class of compounds.

  • A stereocenter at the C-8 position.

Table 1: Key Structural Features of this compound

FeatureDescription
Core Skeleton Pyrano[3,2-g]chromen-6-one
Substituents 4-hydroxyphenyl group at C-8
2,2-dimethyl groups on the pyran ring
Molecular Formula C₂₀H₁₈O₄
Molecular Weight 322.36 g/mol
Stereochemistry (S)-configuration at C-8

Conclusion

While the definitive structure of this compound is known and recorded in scientific databases, the absence of the primary research paper detailing its isolation and spectroscopic analysis prevents a thorough and authoritative guide on its structure elucidation. The methodologies described herein represent the standard, field-proven approach that would have been taken to identify this molecule. The elucidation of natural product structures is a cornerstone of phytochemistry and drug discovery, relying on a logical and evidence-based interpretation of spectroscopic data. Further research to uncover the original publication would be invaluable to the scientific community, providing the detailed experimental evidence needed to fully appreciate the discovery of this unique flavonoid.

References

An In-Silico Expedition: Charting the Bioactivity of 5-Dehydroxyparatocarpin K

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Drug Discovery Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

Natural products remain a cornerstone of drug discovery, offering a vast reservoir of structurally diverse and biologically active molecules.[1] 5-Dehydroxyparatocarpin K, a flavonoid compound, presents an intriguing scaffold for therapeutic exploration.[2] This technical guide provides a comprehensive, in-depth framework for the in silico prediction of its bioactivity. We will navigate the essential computational methodologies, from initial target identification to the nuanced interpretation of molecular dynamics, equipping researchers with a robust workflow to unlock the therapeutic potential of this and other natural products. This document emphasizes the rationale behind each computational step, ensuring a transparent and reproducible research paradigm.

Introduction: The Rationale for an In Silico First Approach

The traditional drug discovery pipeline is a long and arduous journey, often fraught with high attrition rates and exorbitant costs.[3] In silico methodologies, or computer-aided drug design (CADD), have emerged as indispensable tools to de-risk and expedite this process.[4][5][6][7] By simulating molecular interactions and predicting pharmacokinetic properties in a virtual environment, we can prioritize promising candidates and identify potential liabilities long before committing to costly and time-consuming wet-lab experiments.[4][6]

This guide focuses on this compound, a natural product with limited but suggestive evidence of bioactivity, including potential antitumor and antimicrobial properties.[2] The core objective is to construct a predictive model of its biological behavior, thereby generating testable hypotheses for subsequent experimental validation. The workflow presented herein is designed to be both comprehensive and modular, allowing for adaptation to a wide range of natural product investigations.

Foundational Knowledge: Understanding this compound

Before embarking on any computational analysis, a thorough understanding of the molecule is paramount.

2.1. Chemical Identity and Properties:

This compound is a flavonoid with the molecular formula C20H18O4 and a molecular weight of 322.35 g/mol .[8][9] Its structure, characterized by a pyrano[3,2-g]chromen-6-one core with a 4-hydroxyphenyl substituent, can be retrieved from public databases such as PubChem (CID 11515298).[8]

PropertyValueSource
Molecular FormulaC20H18O4PubChem[8]
Molecular Weight322.35 g/mol LookChem[9]
IUPAC Name(8S)-8-(4-hydroxyphenyl)-2,2-dimethyl-7,8-dihydropyrano[3,2-g]chromen-6-onePubChem[8]
CAS Number124858-37-3LookChem[9]

2.2. Known and Putative Biological Activities:

While specific studies on this compound are limited, its structural similarity to other paratocarpins and flavonoids provides initial clues. For instance, paratocarpin E has demonstrated growth inhibitory effects in human breast cancer cells through the induction of apoptosis and autophagy.[10] Flavonoids as a class are known to possess a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[11] This foundational knowledge allows us to formulate initial hypotheses about potential therapeutic targets.

The In Silico Workflow: A Step-by-Step Guide

The following workflow outlines a logical progression of computational experiments designed to predict the bioactivity of this compound.

In_Silico_Workflow cluster_0 Phase 1: Target Identification & Ligand Preparation cluster_1 Phase 2: Binding Pose & Affinity Prediction cluster_2 Phase 3: Pharmacokinetic & Toxicity Profiling cluster_3 Phase 4: Dynamic Behavior & Stability Analysis cluster_4 Phase 5: Data Synthesis & Hypothesis Generation A Ligand Preparation (SMILES/SDF) B Target Prediction (Similarity & ML-based) A->B Input Structure E Molecular Docking (Pose & Score) A->E Input Ligand F ADMET Prediction (Web Servers) A->F Input Structure C Protein Database Search (PDB) B->C Identify Potential Targets D Protein Preparation (Add Hydrogens, Remove Water) C->D Retrieve Target Structures D->E Input Receptor G Molecular Dynamics Simulation (Complex Stability) E->G Input Complex H Integrated Analysis E->H Binding Affinity F->H ADMET Profile G->H Complex Stability I Experimental Validation Hypothesis H->I Formulate Hypothesis

Figure 1: A comprehensive workflow for the in silico bioactivity prediction of a novel compound.

3.1. Phase 1: Target Identification and Ligand Preparation

The initial and most critical step is to identify potential biological targets for this compound. This is not a trivial task for a natural product with limited prior research. We will employ a two-pronged approach.

3.1.1. Ligand-Based Target Prediction:

This approach leverages the principle that structurally similar molecules often exhibit similar biological activities.[12]

  • Protocol:

    • Obtain Ligand Structure: Download the 2D or 3D structure of this compound from PubChem in SDF or SMILES format.[8]

    • Utilize Similarity-Based Tools: Employ web servers like SwissTargetPrediction or SuperPred to identify potential protein targets based on 2D and 3D similarity to known bioactive molecules.

    • Employ Machine Learning-Based Tools: Utilize platforms that use machine learning algorithms to correlate molecular features with biological targets.[12]

    • Analyze and Prioritize Targets: Scrutinize the list of predicted targets, prioritizing those with known relevance to cancer, inflammation, or infectious diseases, based on the known activities of related flavonoids.

3.1.2. Literature-Based Target Mining:

Concurrently, a thorough literature search for the bioactivities of structurally related paratocarpins and flavonoids can reveal experimentally validated targets.

3.2. Phase 2: Molecular Docking - Predicting Binding Interactions

Once a prioritized list of potential targets is established, molecular docking is employed to predict the binding mode and affinity of this compound to these proteins.[6][13][14] This computational "handshake" provides a static snapshot of the ligand-protein interaction.[13]

3.2.1. Essential Software:

  • AutoDock Tools (ADT): For preparing protein and ligand files.

  • AutoDock Vina: A widely used and validated docking engine.[15]

  • PyMOL or UCSF Chimera: For visualizing and analyzing docking results.[15]

3.2.2. Step-by-Step Molecular Docking Protocol:

  • Protein Preparation:

    • Download the 3D structure of the target protein from the Protein Data Bank (PDB).

    • Using AutoDock Tools, remove water molecules and any co-crystallized ligands.[16][17]

    • Add polar hydrogens and compute Gasteiger charges.[17]

    • Save the prepared protein in the PDBQT file format.[16]

  • Ligand Preparation:

    • Convert the 2D structure of this compound to a 3D structure using a tool like OpenBabel.

    • In AutoDock Tools, assign polar hydrogens, compute Gasteiger charges, and define the rotatable bonds.

    • Save the prepared ligand in the PDBQT file format.[16]

  • Grid Box Generation:

    • Define the search space for the docking simulation by creating a grid box that encompasses the active site of the protein. The location and dimensions of the grid box are critical for a successful docking run.

  • Running the Docking Simulation:

    • Use AutoDock Vina to perform the docking calculation, specifying the prepared protein, ligand, and grid box parameters.[14][15]

  • Analysis of Results:

    • Analyze the output file, which will contain multiple binding poses ranked by their predicted binding affinity (in kcal/mol). Lower binding energy values typically indicate a more favorable interaction.[13]

    • Visualize the top-ranked poses in PyMOL or Chimera to examine the specific hydrogen bonds, hydrophobic interactions, and other non-covalent interactions between this compound and the target protein.

Molecular_Docking_Workflow cluster_prep Preparation cluster_dock Docking cluster_analysis Analysis PDB Protein Structure (PDB) Prep_Protein Prepare Protein (Remove water, add H+) PDB->Prep_Protein Ligand_DB Ligand Structure (PubChem) Prep_Ligand Prepare Ligand (Add H+, define rotatable bonds) Ligand_DB->Prep_Ligand Grid Define Grid Box (Active Site) Prep_Protein->Grid Docking Run AutoDock Vina Prep_Ligand->Docking Grid->Docking Analyze Analyze Binding Poses & Affinity Scores Docking->Analyze Visualize Visualize Interactions (PyMOL/Chimera) Analyze->Visualize

Figure 2: A detailed workflow for performing molecular docking simulations.

3.3. Phase 3: ADMET Prediction - Assessing Drug-Likeness

A molecule's efficacy is not solely determined by its binding affinity; its pharmacokinetic properties are equally crucial.[18] ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction helps to identify potential liabilities early in the discovery process.[6]

3.3.1. Recommended Web Servers:

  • SwissADME: A user-friendly platform for predicting a wide range of physicochemical and pharmacokinetic properties.

  • ADMETlab 3.0: A comprehensive online platform for ADMET prediction.[19]

  • PreADMET: Another valuable tool for predicting ADME and toxicity data.[20]

  • vNN-ADMET: A web server for ADMET prediction using a variable nearest neighbor methodology.[21]

3.3.2. Key Parameters to Evaluate:

Parameter CategorySpecific ParametersDesired Range/OutcomeRationale
Physicochemical Properties Molecular Weight, LogP, H-bond donors/acceptorsAdherence to Lipinski's Rule of FiveGood oral bioavailability
Absorption Human Intestinal Absorption (HIA), Caco-2 permeabilityHighEfficient absorption from the gut
Distribution Blood-Brain Barrier (BBB) penetration, Plasma Protein Binding (PPB)Varies by target; generally low for peripheral targetsDetermines where the drug goes in the body
Metabolism Cytochrome P450 (CYP) inhibition/substrateNon-inhibitor, not a major substrateAvoids drug-drug interactions and rapid clearance
Excretion (Often inferred from metabolism and solubility)-How the drug is eliminated from the body
Toxicity AMES toxicity, hERG inhibition, HepatotoxicityNegative/LowMinimizes adverse effects

3.4. Phase 4: Molecular Dynamics - Simulating Dynamic Behavior

While molecular docking provides a static picture, molecular dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time.[6][22][23] This allows for the assessment of the stability of the predicted binding pose and a more nuanced understanding of the intermolecular interactions.[22]

3.4.1. Essential Software:

  • GROMACS: A versatile and widely used package for performing MD simulations.[24][25]

  • AMBER: Another popular suite of programs for MD simulations.[26]

3.4.2. General MD Simulation Protocol:

  • System Preparation:

    • The top-ranked docked complex is placed in a simulation box filled with a chosen water model (e.g., TIP3P).

    • Ions are added to neutralize the system and mimic physiological salt concentrations.

  • Energy Minimization:

    • The system's energy is minimized to remove any steric clashes or unfavorable geometries.

  • Equilibration:

    • The system is gradually heated to the desired temperature (e.g., 300 K) and the pressure is stabilized. This is typically done in two phases: NVT (constant Number of particles, Volume, and Temperature) and NPT (constant Number of particles, Pressure, and Temperature).

  • Production Run:

    • The production MD simulation is run for a specified period (e.g., 100 nanoseconds), during which the trajectory of all atoms is saved at regular intervals.

  • Analysis:

    • The trajectory is analyzed to calculate metrics such as Root Mean Square Deviation (RMSD) to assess the stability of the protein and ligand, and Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein. The persistence of key intermolecular interactions observed in the docking pose is also monitored.

Synthesizing the Data and Formulating a Hypothesis

The culmination of this in silico investigation is the integration of all generated data to formulate a testable hypothesis. A strong hypothesis will be supported by a convergence of evidence from the different computational methods. For example, a promising result would be a high predicted binding affinity to a cancer-related target, a stable binding pose in MD simulations, and a favorable ADMET profile.

Conclusion: From In Silico Prediction to Experimental Validation

This technical guide has outlined a rigorous and comprehensive in silico workflow for predicting the bioactivity of this compound. By systematically applying these computational techniques, researchers can gain valuable insights into its potential therapeutic applications, prioritize experimental efforts, and ultimately accelerate the journey from natural product to novel therapeutic. It is crucial to remember that in silico predictions are not a substitute for experimental validation but rather a powerful tool to guide and inform the drug discovery process.

References

A Technical Guide to the Preliminary Cytotoxicity Screening of 5-Dehydroxyparatocarpin K

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on conducting a preliminary cytotoxicity screening of 5-Dehydroxyparatocarpin K, a natural flavonoid compound.[1][2] This guide emphasizes the scientific rationale behind experimental choices, provides detailed protocols for robust and reproducible assays, and outlines the necessary steps for data analysis and interpretation.

Introduction: The Therapeutic Potential of this compound

This compound is a flavonoid, a class of natural products known for a wide range of biological activities.[1][3] Its chemical structure (Molecular Formula: C₂₀H₁₈O₄, Molecular Weight: 322.35 g/mol ) provides a unique scaffold that has been investigated for potential antitumor and antimicrobial properties.[1][4] The initial exploration of any novel compound for therapeutic use, particularly in oncology, begins with a critical assessment of its cytotoxicity—the ability to kill or damage cells.[5]

This preliminary screening is not merely about identifying a "killer" compound; it is a nuanced investigation to determine if the compound exhibits selective toxicity towards cancer cells while sparing normal, healthy cells. This concept of a therapeutic window is fundamental to drug development. This guide will walk through a logical, multi-faceted approach to generate a foundational cytotoxicity profile for this compound.

Section 1: Designing the Screening Cascade

A robust preliminary screen relies on a well-conceived experimental design. The goal is to obtain reliable and multi-dimensional data that can confidently guide future research. This involves careful selection of cellular models and orthogonal assay methodologies.

The Critical Role of Cell Line Selection

The choice of cell lines can significantly impact the outcome and relevance of a cytotoxicity study.[6] A thoughtful selection process is paramount.

  • Rationale for a Panel Approach: Relying on a single cell line is fraught with peril, as it may not be representative of the broader landscape of human cancers. We recommend a panel approach that includes cell lines from diverse tissue origins (e.g., lung, breast, colon, liver). This strategy helps to identify if the compound's activity is broad-spectrum or specific to certain cancer types. For instance, a starting panel could include A549 (lung carcinoma), MDA-MB-231 (breast adenocarcinoma), and HepG2 (hepatocellular carcinoma), all of which are well-characterized and widely used.[7][8]

  • Assessing Selective Toxicity: The ultimate goal of cancer therapy is to eliminate malignant cells with minimal harm to the patient. Therefore, it is crucial to include at least one non-cancerous cell line in the screening panel to assess the selectivity of this compound.[9] Normal human dermal fibroblasts (NHDF) or a non-cancerous epithelial cell line are excellent choices to establish a baseline for toxicity against healthy cells.[8]

Orthogonal Assays for Validated Results

No single assay is perfect. Different assays measure different cellular parameters, and relying on a single readout can be misleading.[10] For instance, a compound might inhibit metabolic activity without immediately compromising membrane integrity.[11] Therefore, a preliminary screen should employ at least two assays with distinct mechanisms to confirm the cytotoxic effect.

  • Metabolic Viability Assay (MTT): Measures the metabolic activity of a cell, which is often used as a proxy for cell viability.

  • Membrane Integrity Assay (LDH): Measures the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, into the culture medium upon cell membrane damage, a hallmark of late-stage apoptosis or necrosis.[12][13]

This dual-assay approach provides a more complete picture of the compound's effect, distinguishing between cytostatic (inhibiting proliferation) and cytotoxic (inducing cell death) effects.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_measurement Measurement cluster_analysis Data Analysis Compound This compound Stock (in DMSO) Treat Treat with Serial Dilutions of Compound Compound->Treat Cells Cell Line Panel Culture (Cancer & Normal) Plate Seed Cells in 96-well Plates Cells->Plate Plate->Treat Incubate Incubate for 48-72 hours Treat->Incubate MTT MTT Assay (Metabolic Activity) Incubate->MTT LDH LDH Assay (Membrane Integrity) Incubate->LDH Calculate Calculate % Viability MTT->Calculate LDH->Calculate Plot Generate Dose-Response Curves Calculate->Plot IC50 Determine IC50 Values Plot->IC50

Caption: Overall workflow for the preliminary cytotoxicity screening of this compound.

Section 2: Experimental Protocols

The following protocols are designed to be self-validating by including appropriate controls. Accuracy and meticulous technique are critical for reproducible results.

Protocol 1: MTT Metabolic Viability Assay

This assay quantifies cell viability based on the enzymatic reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to purple formazan crystals by mitochondrial dehydrogenases in living cells.[14] The amount of formazan produced is directly proportional to the number of viable, metabolically active cells.[15]

MTT_Assay_Principle cluster_cell Metabolically Active Cell Mitochondria Mitochondria Enzyme NAD(P)H-dependent oxidoreductases MTT MTT (Yellow, Soluble) MTT->Mitochondria Enters Cell Formazan Formazan (Purple, Insoluble) Enzyme->Formazan Reduction

Caption: Principle of the MTT assay for measuring cell viability.

Step-by-Step Methodology:

  • Cell Plating:

    • Harvest and count cells from culture. Ensure cell viability is >95% using Trypan Blue exclusion.

    • Seed cells in a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[16]

    • Causality: The seeding density must be optimized for each cell line to ensure they are in the logarithmic growth phase during the experiment. Too few cells will yield a low signal; too many will lead to overgrowth and nutrient depletion.

    • Include control wells: "cells + medium" (untreated control) and "medium only" (blank).

    • Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to adhere and recover.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound in sterile DMSO.

    • Perform serial dilutions of the stock solution in complete culture medium to achieve final desired concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). The final DMSO concentration in all wells should be kept constant and low (<0.5%) to avoid solvent-induced toxicity.

    • Include a "vehicle control" (cells treated with the same final concentration of DMSO as the highest drug concentration).

    • Carefully remove the medium from the cells and add 100 µL of the prepared drug dilutions (or control media) to the appropriate wells.

  • Incubation:

    • Incubate the plate for 48 or 72 hours at 37°C, 5% CO₂. The incubation time should be consistent across experiments.

  • MTT Addition and Solubilization:

    • After incubation, add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well, including controls.[14]

    • Incubate for another 2-4 hours at 37°C, allowing formazan crystals to form.[15]

    • Causality: This incubation period is critical for sufficient formazan development. Insufficient time leads to a weak signal, while excessive time can lead to artifacts.

    • Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.[15]

    • Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.[14]

  • Absorbance Measurement:

    • Read the absorbance on a microplate reader at a wavelength between 550 and 600 nm (e.g., 570 nm).[14] A reference wavelength of >650 nm can be used to subtract background noise.

Protocol 2: LDH Membrane Integrity Assay

This colorimetric assay measures cytotoxicity by quantifying the activity of LDH released from damaged cells into the supernatant.[12][13] Released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt into a colored formazan product. The intensity of the color is proportional to the number of lysed cells.[12]

LDH_Assay_Principle cluster_cells Cell Population Healthy Viable Cell (Intact Membrane) LDH_in LDH Damaged Damaged Cell (Leaky Membrane) LDH_out LDH (Released) Damaged->LDH_out releases Reaction Lactate + Tetrazolium Salt LDH_out->Reaction catalyzes Product Formazan (Colored) Reaction->Product produces

Caption: Principle of the LDH release assay for measuring cytotoxicity.

Step-by-Step Methodology:

  • Cell Plating and Treatment:

    • Follow steps 1-3 from the MTT protocol. The experimental setup (cell plating, compound treatment, controls) is identical. It is often efficient to run both assays in parallel from the same initial cell plating and treatment setup.

  • Assay Controls:

    • In addition to the experimental wells, prepare three essential controls on the same plate:

      • Background Control: Medium only (no cells).

      • Low Control (Spontaneous Release): Untreated cells.

      • High Control (Maximum Release): Untreated cells lysed with a lysis buffer (e.g., 1% Triton X-100) for 15-30 minutes before supernatant collection.[17]

    • Causality: These controls are non-negotiable for proper data normalization. The High Control defines 100% cytotoxicity, while the Low Control defines the baseline LDH release from healthy cells.

  • Supernatant Collection:

    • After the 48-72 hour incubation, centrifuge the 96-well plate at 400 g for 10 minutes.[18]

    • Causality: Centrifugation pellets the cells and debris, ensuring that only the supernatant containing the released LDH is transferred.

    • Carefully transfer 50 µL of supernatant from each well to a new, clear flat-bottom 96-well plate.[17]

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the manufacturer's instructions (typically a mixture of a substrate and a dye solution).[17][18]

    • Add 50 µL of the reaction mixture to each well of the new plate containing the supernatant.[17]

    • Incubate at room temperature for 10-30 minutes, protected from light. The exact time may vary depending on the kit and cell type.[18]

  • Absorbance Measurement:

    • Add 50 µL of stop solution (if required by the kit) to each well.[17]

    • Measure the absorbance at the wavelength specified by the kit manufacturer, typically around 490 nm.

Section 3: Data Analysis and Interpretation

Raw absorbance values must be processed and normalized to determine the biological effect of this compound.

Calculating Percentage Viability/Cytotoxicity
  • For MTT Assay:

    • Subtract the average absorbance of the "medium only" blank from all other readings.

    • Calculate the percentage viability using the formula: % Viability = (Absorbance of Treated Cells / Absorbance of Untreated Cells) x 100

  • For LDH Assay:

    • Subtract the average absorbance of the "background control" from all other readings.

    • Calculate the percentage cytotoxicity using the formula: % Cytotoxicity = ((Experimental Value - Low Control) / (High Control - Low Control)) x 100

Determining the IC₅₀ Value

The half-maximal inhibitory concentration (IC₅₀) is the concentration of a drug that is required for 50% inhibition of a biological process in vitro. It is a standard measure of a compound's potency.

  • Plot the Data: Create a dose-response curve by plotting the percentage viability (or inhibition) on the Y-axis against the logarithm of the compound concentration on the X-axis.

  • Non-linear Regression: Use a statistical software package (e.g., GraphPad Prism) to fit the data to a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope).

  • Calculate IC₅₀: The software will calculate the IC₅₀ value from the curve. Alternatively, for a rough estimate, the IC₅₀ can be interpolated from the graph where the viability is 50%.[19]

A Hypothetical Case Study

To illustrate the interpretation of results, consider the following hypothetical data for this compound after a 72-hour incubation.

Cell LineTissue OriginCell TypeIC₅₀ (µM) from MTT AssayIC₅₀ (µM) from LDH AssaySelectivity Index (SI)*
A549LungCancer12.515.86.4
MDA-MB-231BreastCancer8.910.29.0
HepG2LiverCancer25.128.43.2
NHDFSkinNormal Fibroblast80.295.5-

*Selectivity Index (SI) = IC₅₀ in Normal Cells / IC₅₀ in Cancer Cells. A higher SI value is desirable, indicating greater selectivity for cancer cells.

Interpretation:

  • Potency and Selectivity: The compound shows the highest potency against the MDA-MB-231 breast cancer cell line (IC₅₀ ≈ 9-10 µM).

  • Favorable Therapeutic Window: The IC₅₀ value in the normal NHDF cells is significantly higher (80-95 µM) than in the cancer cell lines. The Selectivity Index is greatest for MDA-MB-231 (SI ≈ 9.0), suggesting that the compound is approximately 9 times more toxic to these cancer cells than to normal fibroblasts. This is a promising result for a preliminary screen.

Conclusion and Future Directions

This guide outlines a robust, logical, and scientifically grounded approach for the preliminary cytotoxicity screening of this compound. By employing a panel of relevant cell lines and using orthogonal assays to measure both metabolic activity and membrane integrity, researchers can generate a reliable initial profile of the compound's potency and selectivity.

The hypothetical data suggest that this compound is a promising candidate, particularly against certain breast cancer models, due to its potent and selective cytotoxic activity. Based on these foundational results, subsequent investigations should focus on:

  • Mechanism of Action Studies: Determining how the compound induces cell death. Assays for apoptosis (e.g., Annexin V/PI staining, caspase activity assays) would be a logical next step to see if the cell death is programmed and controlled.[13][20]

  • Broader Screening: Expanding the cell line panel to include more representatives of sensitive cancer types.

  • In Vivo Studies: If the in vitro promise holds, advancing the compound to preclinical animal models to assess efficacy and safety in a whole-organism context.

References

A Comprehensive Technical Guide to Paratocarpin Analogues and Derivatives: From Synthesis to Bioactivity

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Paratocarpin, a prenylated flavonoid primarily isolated from the Moraceae family, has garnered significant attention for its diverse and potent biological activities, including notable anticancer and anti-inflammatory properties. However, its clinical translation is often hampered by challenges such as low bioavailability and metabolic instability. This has spurred intensive research into the synthesis and evaluation of paratocarpin analogues and derivatives to enhance its therapeutic potential. This technical guide provides an in-depth review of the current landscape of paratocarpin-related drug discovery. It delves into the structure-activity relationships (SAR) that govern the bioactivity of these compounds, details the synthetic methodologies for their creation, and explores the mechanistic underpinnings of their pharmacological effects. By synthesizing technical data with field-proven insights, this guide aims to serve as a critical resource for researchers engaged in the development of novel flavonoid-based therapeutic agents.

Introduction: The Therapeutic Promise of Paratocarpin

Natural products have historically been a cornerstone of drug discovery, providing a rich source of structurally diverse and biologically active compounds. Among these, flavonoids represent a major class of secondary metabolites with a wide spectrum of pharmacological effects. Paratocarpin, a member of the flavonoid family, is distinguished by its unique prenylated structure, which contributes significantly to its bioactivity. Primarily found in plants of the Artocarpus genus, such as Artocarpus lakoocha, paratocarpin has demonstrated promising anticancer, anti-inflammatory, and antioxidant activities in preclinical studies.

The core structure of paratocarpin, a tetracyclic system akin to pterocarpans, provides a versatile scaffold for chemical modification. This structural versatility, coupled with its potent biological profile, makes paratocarpin an attractive lead compound for the development of novel therapeutics. The primary motivation for generating analogues and derivatives is to overcome the inherent pharmacokinetic limitations of many natural flavonoids, such as poor absorption, extensive metabolism, and low bioavailability, thereby enhancing their efficacy and drug-likeness.

Biological Activities of the Paratocarpin Scaffold

The therapeutic interest in paratocarpin and its analogues is rooted in their significant effects on key cellular pathways implicated in major diseases.

Anticancer Activity

A substantial body of evidence points to the potent cytotoxic effects of paratocarpin-like compounds against various cancer cell lines. The mechanisms underlying this activity are often multifactorial, involving the induction of apoptosis (programmed cell death), cell cycle arrest, and inhibition of cancer cell proliferation. Several studies have shown that these flavonoids can modulate critical signaling pathways that are dysregulated in cancer. For instance, many natural compounds exert their anticancer effects by targeting pro-inflammatory pathways that contribute to the tumor microenvironment. Key molecular targets include transcription factors like NF-κB and STAT, which are central mediators of both inflammation and cancer progression. Inhibition of these pathways can suppress the expression of genes involved in cell survival, proliferation, and metastasis.

Anti-inflammatory Effects

Chronic inflammation is a recognized hallmark of cancer and numerous other diseases. Paratocarpin and related flavonoids have shown potent anti-inflammatory properties. Their mechanism of action often involves the suppression of pro-inflammatory mediators. This includes the inhibition of enzymes like cyclooxygenase-2 (COX-2) and the downregulation of inflammatory cytokines. The NF-κB signaling pathway is a particularly important target for the anti-inflammatory activity of these compounds. By preventing the activation of NF-κB, these molecules can halt the inflammatory cascade, making them promising candidates for treating inflammatory disorders and cancer-related inflammation.

Antioxidant Properties

Many flavonoids, including those from the Artocarpus species, are potent antioxidants. They can neutralize harmful reactive oxygen species (ROS), which are byproducts of cellular metabolism that can damage DNA, proteins, and lipids, contributing to cellular aging and disease pathogenesis. The antioxidant activity of flavonoids is generally attributed to their ability to donate hydrogen atoms, thereby scavenging free radicals. This property is beneficial in both cancer prevention and the mitigation of inflammation, as oxidative stress is a key contributor to both processes.

Structure-Activity Relationship (SAR) Studies

The systematic modification of the paratocarpin scaffold has yielded crucial insights into the structural features required for optimal biological activity. Understanding these structure-activity relationships (SAR) is fundamental to designing more potent and selective drug candidates.

The core tetracyclic structure of pterocarpans is essential for their activity. Key areas of modification and their impact on bioactivity include:

  • Hydroxyl Groups: The number and position of hydroxyl (-OH) groups on the aromatic rings significantly influence activity. These groups are often involved in hydrogen bonding interactions with biological targets and contribute to the compound's antioxidant properties.

  • Prenyl Groups: The prenyl (a five-carbon isoprenoid) side chain is a hallmark of paratocarpin and is often critical for its potent cytotoxicity. This lipophilic group can enhance membrane permeability and facilitate interactions with hydrophobic pockets in target proteins.

  • Methylation and Glycosylation: Strategic modification of hydroxyl groups through methylation or glycosylation can dramatically alter a compound's pharmacokinetic profile. Methylation can improve metabolic stability, while glycosylation can increase water solubility. However, these modifications can sometimes decrease intrinsic bioactivity, highlighting the delicate balance required in analogue design.

The following diagram illustrates the key modification points on a generalized flavonoid scaffold and their influence on activity, providing a conceptual framework for SAR studies.

SAR_Concept cluster_scaffold Core Flavonoid Scaffold cluster_mods Structural Modifications cluster_effects Resulting Effects Scaffold A-Ring -- C-Ring -- B-Ring Prenylation Prenyl Groups Lipophilicity ↑ Lipophilicity Prenylation->Lipophilicity Increases Hydroxylation Hydroxyl Groups Bioactivity ↑↓ Bioactivity Hydroxylation->Bioactivity Key for H-bonding Methylation Methylation Metabolism ↓ Metabolism Methylation->Metabolism Improves Stability Glycosylation Glycosylation Glycosylation->Bioactivity May Decrease Solubility ↑ Solubility Glycosylation->Solubility Increases Lipophilicity->Bioactivity Often Enhances Bioavailability ↑↓ Bioavailability Metabolism->Bioavailability Increases Solubility->Bioavailability Can Improve

Caption: Key modification sites and their effects on flavonoid properties.

Synthetic Methodologies and Experimental Protocols

The generation of paratocarpin analogues relies on robust and flexible synthetic strategies. Both semi-synthesis starting from the natural product and total synthesis approaches are employed.

General Workflow for Analogue Synthesis and Screening

A typical drug discovery workflow for developing novel paratocarpin analogues involves several key stages, from initial design to preclinical evaluation.

Caption: Workflow for paratocarpin analogue development.

Representative Synthetic Protocol: N-Substituted Analogues

This protocol provides a generalized method for creating N-substituted derivatives, a common strategy for exploring SAR.

Objective: To synthesize a library of N-substituted analogues from a common intermediate.

Materials:

  • N-nornoscapine (or a similar amino-functionalized paratocarpin intermediate)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA)

  • A library of diverse acid chlorides (R-COCl) or alkyl halides (R-X)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexane, Ethyl Acetate)

Procedure:

  • Reaction Setup: To a solution of the amino-intermediate (1.0 eq) in anhydrous DCM under a nitrogen atmosphere, add triethylamine (1.5 eq). Cool the mixture to 0 °C in an ice bath.

  • Addition of Electrophile: Add the desired acid chloride or alkyl halide (1.1 eq) dropwise to the cooled solution. Causality: The base (TEA) deprotonates the amine, increasing its nucleophilicity to attack the electrophilic halide.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Once the starting material is consumed, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (to remove excess acid chloride) and brine. Self-Validation: The bicarbonate wash neutralizes any remaining acidic reagents, preventing side reactions during concentration.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., Hexane/Ethyl Acetate) to yield the pure N-substituted analogue.

  • Characterization: Confirm the structure of the final product using NMR spectroscopy (¹H and ¹³C) and Mass Spectrometry.

Pharmacokinetic Considerations

A major hurdle in the clinical development of flavonoids is their pharmacokinetic profile. Upon oral administration, they often exhibit low solubility, poor absorption, and are subject to extensive first-pass metabolism in the intestine and liver. Phase I and Phase II metabolic reactions, such as hydroxylation, glucuronidation, and sulfation, convert the flavonoids into more water-soluble forms that are readily excreted.

The development of analogues aims to address these issues. For instance:

  • Improving Absorption: Increasing lipophilicity through the addition of alkyl or prenyl groups can enhance passive diffusion across the intestinal epithelium.

  • Enhancing Metabolic Stability: Methylating free hydroxyl groups can block sites of glucuronidation or sulfation, thereby increasing the compound's half-life and systemic exposure.

Future Perspectives and Conclusion

The field of paratocarpin analogue research holds considerable promise. Future efforts should focus on a multi-pronged approach:

  • Mechanism Deconvolution: Further studies are needed to precisely identify the molecular targets of the most potent analogues.

  • Combinatorial Synthesis: Employing combinatorial chemistry techniques can accelerate the generation of large, diverse libraries for high-throughput screening.

  • Advanced Drug Delivery: Formulating promising analogues into advanced delivery systems, such as nanoparticles or liposomes, could significantly improve their bioavailability and targeting.

  • In Vivo Validation: More extensive in vivo studies in relevant animal models are crucial to validate the therapeutic efficacy and safety of lead candidates.

A Senior Application Scientist's Guide to Quantum Chemical Calculations for Bioactive Flavonoids: The Case of Paratocarpin A

Author: BenchChem Technical Support Team. Date: January 2026

Affiliation: Advanced Computational Chemistry Division

Abstract: This technical guide provides a comprehensive framework for conducting quantum chemical calculations on bioactive flavonoids, using Paratocarpin A as a case study. It is designed for researchers, scientists, and drug development professionals seeking to leverage computational methods for elucidating the electronic structure, reactivity, and spectroscopic properties of natural products. The guide details the theoretical underpinnings and practical application of Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) for geometry optimization, Frontier Molecular Orbital (FMO) analysis, Molecular Electrostatic Potential (MEP) mapping, and simulation of UV-Vis spectra. Each section includes step-by-step protocols, explanations of methodological choices, and best practices for interpreting the results, ensuring both scientific rigor and practical utility.

Introduction and Rationale

Natural products, particularly flavonoids, are a cornerstone of drug discovery due to their vast structural diversity and wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects.[1][2][3][4][5] Paratocarpins, a class of prenylated flavonoids, have demonstrated significant therapeutic potential.[3][6] While the originally intended subject of this guide was "5-Dehydroxyparatocarpin K," a thorough search of the scientific literature and chemical databases revealed no such compound. It is presumed that this name may be a typographical error or refer to a novel, unpublished molecule. To provide a tangible and scientifically grounded example, this guide will focus on Paratocarpin A , a known and studied member of this family. The methodologies detailed herein are broadly applicable to other flavonoids and natural products.

Quantum chemical calculations offer a powerful lens to understand the physicochemical properties that govern the biological activity of these molecules at an electronic level.[2][7][8] By employing methods like Density Functional Theory (DFT), we can move beyond empirical structure-activity relationships to a more predictive, mechanism-driven approach to drug design.[9] This guide will equip you with the foundational knowledge and practical steps to perform and interpret these calculations, ultimately accelerating the discovery and development of new therapeutics.

Theoretical Framework: The Power of Density Functional Theory

At the heart of modern computational chemistry lies Density Functional Theory (DFT), a method that has revolutionized our ability to model molecular systems.[9] Unlike traditional wave function-based methods, DFT is based on the Hohenberg-Kohn theorems, which state that the ground-state energy and all other ground-state properties of a molecule are a functional of the electron density.[10][11] This approach offers a remarkable balance of computational cost and accuracy, making it ideal for studying relatively large molecules like flavonoids.[8]

For our analysis of Paratocarpin A, we will focus on the following key calculations:

  • Geometry Optimization: Determining the most stable three-dimensional structure of the molecule by finding the minimum on the potential energy surface.

  • Frontier Molecular Orbital (FMO) Analysis: Investigating the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to understand chemical reactivity and electronic transitions.[12][13][14][15]

  • Molecular Electrostatic Potential (MEP) Mapping: Visualizing the charge distribution around the molecule to predict sites for electrophilic and nucleophilic attack and intermolecular interactions.[16][17][18][19][20]

  • Time-Dependent DFT (TD-DFT): Simulating the UV-Visible absorption spectrum by calculating the energies of electronic excited states.[21][22][23]

Choosing the Right Tools: Functionals and Basis Sets

The accuracy of DFT calculations is critically dependent on the choice of the exchange-correlation functional and the basis set.

  • Exchange-Correlation Functional: This is the component of the DFT calculation that accounts for the complex quantum mechanical interactions between electrons. For organic molecules like flavonoids, hybrid functionals such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) often provide a good balance of accuracy and computational efficiency.[24][25]

  • Basis Set: A basis set is a set of mathematical functions used to represent the molecular orbitals. The 6-311++G(d,p) basis set is a popular choice for this type of study, offering a good description of electron distribution, including polarization and diffuse functions, which are important for capturing non-covalent interactions and describing anions.[24]

Experimental Protocols: A Step-by-Step Workflow

This section provides a detailed workflow for performing quantum chemical calculations on Paratocarpin A using a computational chemistry software package like Gaussian or ORCA.[26][27][28][29][30][31][32][33][34]

Workflow Overview

The overall computational workflow is depicted in the diagram below.

G cluster_prep Preparation cluster_calc Quantum Chemical Calculations cluster_analysis Analysis & Interpretation mol_build 1. Build 3D Structure of Paratocarpin A geom_opt 2. Geometry Optimization (DFT) mol_build->geom_opt Initial Coordinates freq_calc 3. Frequency Calculation geom_opt->freq_calc Optimized Geometry mep_fmo 4. FMO & MEP Analysis freq_calc->mep_fmo Verified Minimum tddft 5. TD-DFT Calculation mep_fmo->tddft Ground State Properties results 6. Interpret Results tddft->results Excited State Properties report 7. Generate Report results->report Data & Visualizations

Caption: Computational workflow for Paratocarpin A.

Step 1: Building the Initial 3D Structure
  • Obtain the 2D structure of Paratocarpin A (CAS No. 119459-74-0).

  • Use a molecular builder and editor (e.g., GaussView, Avogadro) to construct the 3D structure.

  • Perform an initial, quick molecular mechanics optimization (e.g., using the UFF force field) to obtain a reasonable starting geometry.

Step 2: Geometry Optimization

The goal of geometry optimization is to find the lowest energy conformation of the molecule.

Protocol:

  • Create an input file for your chosen software (e.g., Gaussian).

  • Specify the calculation type: Opt for optimization.

  • Define the level of theory: B3LYP/6-311++G(d,p).

  • Provide the initial coordinates from Step 1.

  • Specify the charge and multiplicity (for Paratocarpin A, this will be 0 and 1, respectively, for a neutral singlet state).

  • Run the calculation.

Self-Validation: The optimization process is iterative. A successful optimization is indicated by the convergence criteria being met, which will be explicitly stated in the output file.

Step 3: Frequency Calculation

A frequency calculation is essential to confirm that the optimized geometry corresponds to a true energy minimum.

Protocol:

  • Use the optimized geometry from the previous step.

  • Specify the calculation type: Freq.

  • Use the same level of theory: B3LYP/6-311++G(d,p).

  • Run the calculation.

Self-Validation: A true minimum on the potential energy surface will have no imaginary frequencies. The output file will list all vibrational frequencies; all values should be positive.

Step 4: Frontier Molecular Orbital and Molecular Electrostatic Potential Analysis

These calculations provide insights into the reactivity of the molecule.

Protocol:

  • These analyses are typically performed as part of the optimization or a subsequent single-point energy calculation on the optimized geometry.

  • Ensure that the necessary keywords to generate the required output (e.g., cube files for visualization) are included in your input file. For Gaussian, pop=full will provide detailed orbital information.

Step 5: TD-DFT for UV-Vis Spectrum Simulation

This calculation predicts the electronic transitions that give rise to the UV-Vis absorption spectrum.[21][22][35]

Protocol:

  • Use the optimized ground-state geometry.

  • Specify the calculation type: TD.

  • Define the level of theory: B3LYP/6-311++G(d,p).

  • Specify the number of excited states to calculate (e.g., nstates=20).

  • Consider a solvent model (e.g., SCRF=(Solvent=Methanol)) if you want to simulate the spectrum in solution, as this can significantly impact the results.[23]

  • Run the calculation.

Data Presentation and Interpretation

The output of these calculations is a wealth of numerical data. Effective interpretation requires summarizing this data in a clear and concise manner.[36][37]

Key Quantum Chemical Descriptors

The following table summarizes the key parameters that can be extracted from the calculations for Paratocarpin A.

Parameter Description Significance in Drug Discovery
Total Energy The total electronic energy of the optimized structure.Indicates the relative stability of different conformers.
EHOMO Energy of the Highest Occupied Molecular Orbital.Relates to the ability to donate electrons (nucleophilicity).
ELUMO Energy of the Lowest Unoccupied Molecular Orbital.Relates to the ability to accept electrons (electrophilicity).
Energy Gap (ΔE) ELUMO - EHOMOA smaller gap suggests higher reactivity and lower kinetic stability.
Dipole Moment A measure of the overall polarity of the molecule.Influences solubility and interactions with polar biological targets.
λmax Wavelength of maximum absorption in the simulated UV-Vis spectrum.Can be correlated with experimental data to validate the computational model.
Oscillator Strength The probability of an electronic transition.Corresponds to the intensity of absorption peaks in the UV-Vis spectrum.
Visualizing Reactivity: FMO and MEP

Visual representations are crucial for understanding the electronic properties of Paratocarpin A.

  • Frontier Molecular Orbitals (FMOs): The distribution of the HOMO and LUMO across the molecule reveals the most likely sites for electron donation and acceptance, respectively. For many flavonoids, the HOMO is often localized on the B-ring catechol moiety, indicating its role in antioxidant activity through electron donation.[2][7] The LUMO is often distributed across the A and C rings, particularly the α,β-unsaturated carbonyl system, which can act as a Michael acceptor.

  • Molecular Electrostatic Potential (MEP) Map: The MEP map provides an intuitive visualization of the charge distribution.[16][17][18]

    • Red regions (negative potential) indicate areas of high electron density, which are susceptible to electrophilic attack and are likely hydrogen bond acceptors.

    • Blue regions (positive potential) indicate areas of low electron density, which are susceptible to nucleophilic attack.

    • Green regions represent areas of neutral potential.

Caption: Interpreting Molecular Electrostatic Potential Maps.

Interpreting the Simulated UV-Vis Spectrum

The TD-DFT output will provide a list of electronic transitions, their corresponding wavelengths (λ), and oscillator strengths (f).[38][39][40]

  • Identify the major peaks: Look for transitions with high oscillator strengths, as these will correspond to the main absorption bands in the experimental spectrum.

  • Analyze the nature of the transitions: The output will also detail the molecular orbitals involved in each transition (e.g., HOMO -> LUMO). This can help to characterize the transitions, for instance, as π -> π* or n -> π* transitions, which are common in flavonoids.

Conclusion and Future Directions

This guide has outlined a robust and scientifically validated workflow for performing and interpreting quantum chemical calculations on the flavonoid Paratocarpin A. By applying these methods, researchers can gain deep insights into the electronic properties that drive biological activity. The calculated descriptors—such as the HOMO-LUMO gap, MEP, and simulated spectra—provide a powerful, predictive framework for understanding reactivity, guiding the synthesis of new analogues with enhanced therapeutic properties, and elucidating mechanisms of action.

Future work could extend this analysis to include:

  • Molecular Docking: Using the optimized structure to predict binding modes and affinities with specific protein targets.

  • Molecular Dynamics (MD) Simulations: Studying the conformational dynamics of Paratocarpin A in a solvated environment or when bound to a receptor.

  • Calculation of Reaction Mechanisms: Investigating the energetics of proposed antioxidant or metabolic pathways.

By integrating these computational techniques into the drug discovery pipeline, we can accelerate the journey from natural product lead to clinical candidate.

References

Methodological & Application

Synthesis of 5-Dehydroxyparatocarpin K Derivatives: A Comprehensive Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed guide for the synthesis of 5-dehydroxyparatocarpin K derivatives, a class of compounds with significant potential in drug discovery. Paratocarpin K, a prenylated chalcone, has demonstrated notable biological activities, and the targeted removal of the C5 hydroxyl group on the flavonoid scaffold offers a strategic modification to explore structure-activity relationships (SAR) and potentially enhance therapeutic properties. This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth protocols, mechanistic insights, and practical guidance.

Introduction: The Rationale for this compound Analogs

Paratocarpin K belongs to the prenylated chalcone family, known for a wide array of biological activities, including anticancer effects.[1] The core structure, a 1,3-diaryl-2-propen-1-one, provides a versatile scaffold for chemical modification. The "5-dehydroxy" modification refers to the absence of a hydroxyl group at the C5 position of the A ring of the corresponding flavanone or flavonoid structure that can be derived from the chalcone precursor. This modification can significantly impact the molecule's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which in turn can influence its pharmacokinetic profile and target interactions. The synthesis of a library of this compound derivatives allows for a systematic exploration of these effects.

Synthetic Strategy Overview

The synthesis of this compound derivatives can be efficiently achieved through a multi-step process. The general workflow involves the synthesis of a key prenylated acetophenone precursor, followed by a Claisen-Schmidt condensation to form the chalcone backbone. Subsequent derivatization can be performed on the chalcone, or the chalcone can be cyclized to form various 5-dehydroxy flavonoid scaffolds.

G cluster_0 Precursor Synthesis cluster_1 Chalcone Formation cluster_2 Derivative Synthesis start 2,4-Dihydroxyacetophenone prenylation Prenylation start->prenylation Prenyl bromide, Base precursor 2',4'-Dihydroxy-3'-prenylacetophenone prenylation->precursor condensation Claisen-Schmidt Condensation precursor->condensation aldehyde Substituted Benzaldehyde aldehyde->condensation chalcone This compound Chalcone Derivative condensation->chalcone Base (e.g., KOH) derivatization Further Derivatization chalcone->derivatization e.g., Alkylation, Acylation final_product Target this compound Derivative derivatization->final_product

Figure 1: General synthetic workflow for this compound derivatives.

Part 1: Synthesis of the Key Precursor: 2',4'-Dihydroxy-3'-prenylacetophenone

The synthesis of the prenylated acetophenone is a critical first step. This intermediate provides the A-ring of the target chalcone with the necessary prenyl and hydroxyl functionalities.

Protocol 1: Prenylation of 2,4-Dihydroxyacetophenone

Principle: This reaction introduces the prenyl group onto the aromatic ring of 2,4-dihydroxyacetophenone via an electrophilic substitution reaction. The reaction is typically carried out under basic conditions to deprotonate the hydroxyl groups, increasing their nucleophilicity.

Materials:

  • 2,4-Dihydroxyacetophenone

  • Prenyl bromide (3-methyl-2-butenyl bromide)

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Acetone or N,N-dimethylformamide (DMF)

  • Hydrochloric acid (HCl), dilute solution

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve 2,4-dihydroxyacetophenone (1.0 eq) in acetone.

  • Add potassium carbonate (2.5 eq).

  • To this suspension, add prenyl bromide (1.2 eq) dropwise at room temperature with vigorous stirring.

  • Reflux the reaction mixture for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2',4'-dihydroxy-3'-prenylacetophenone.[2]

Part 2: Synthesis of this compound Chalcone Derivatives

The core chalcone structure is formed via the Claisen-Schmidt condensation, a reliable and versatile reaction for this purpose.[3][4]

Protocol 2: Claisen-Schmidt Condensation

Principle: This is a base-catalyzed aldol condensation between the prenylated acetophenone and a substituted benzaldehyde. The base abstracts an α-proton from the acetophenone to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration yields the α,β-unsaturated ketone (chalcone).[5]

Materials:

  • 2',4'-Dihydroxy-3'-prenylacetophenone (from Part 1)

  • Substituted benzaldehyde (e.g., 4-hydroxybenzaldehyde, 4-methoxybenzaldehyde, etc.) (1.0 eq)

  • Potassium hydroxide (KOH) or sodium hydroxide (NaOH)

  • Ethanol or methanol

  • Ice-water bath

  • Dilute hydrochloric acid (HCl)

Procedure:

  • In a flask, dissolve 2',4'-dihydroxy-3'-prenylacetophenone (1.0 eq) and the desired substituted benzaldehyde (1.0 eq) in ethanol.

  • Cool the solution in an ice-water bath.

  • Slowly add a concentrated aqueous solution of KOH (e.g., 50% w/v) dropwise with constant stirring.

  • Allow the reaction mixture to stir at room temperature for 12-24 hours. The reaction progress can be monitored by TLC.

  • Once the reaction is complete, pour the mixture into a beaker containing crushed ice and acidify with dilute HCl until the pH is neutral.

  • The precipitated solid is the crude chalcone derivative. Collect the solid by vacuum filtration and wash with cold water until the washings are neutral.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure chalcone derivative.

EntryAldehyde SubstituentBaseSolventReaction Time (h)Yield (%)
14-HydroxyKOHEthanol2485
24-MethoxyNaOHMethanol1890
33,4-DimethoxyKOHEthanol2488
44-ChloroNaOHEthanol2082
Table 1: Representative examples of Claisen-Schmidt condensation for the synthesis of this compound chalcone derivatives.

Part 3: Synthesis of 5-Deoxyflavonoid Derivatives

The synthesized chalcones can be converted into various 5-dehydroxyflavonoid derivatives, such as flavanones, flavonols, or aurones. A common method to achieve this is through oxidative cyclization.

Protocol 3: Synthesis of 5-Deoxyflavonols (Algar-Flynn-Oyamada Reaction)

Principle: The Algar-Flynn-Oyamada (AFO) reaction is an oxidative cyclization of a 2'-hydroxychalcone using alkaline hydrogen peroxide to form a flavonol. In the context of 5-dehydroxychalcones, this reaction can be adapted to produce the corresponding 5-deoxyflavonols.

Materials:

  • This compound chalcone derivative (from Part 2)

  • Methanol

  • Sodium hydroxide (NaOH) solution (e.g., 16%)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 15%)

  • Dilute hydrochloric acid (HCl)

Procedure:

  • Dissolve the chalcone derivative (1.0 eq) in methanol.

  • Add the aqueous NaOH solution, followed by the dropwise addition of the H₂O₂ solution at room temperature.

  • Stir the reaction mixture at room temperature for 24 hours.

  • After completion, acidify the reaction mixture to a pH of 3-4 with dilute HCl.

  • The precipitated solid is the crude 5-deoxyflavonol. Collect the solid by filtration.

  • Recrystallize the crude product from ethanol to obtain the pure 5-deoxyflavonol.

G cluster_0 Chalcone Precursor cluster_1 Oxidative Cyclization cluster_2 Workup & Purification chalcone This compound Chalcone Derivative cyclization Algar-Flynn-Oyamada Reaction chalcone->cyclization reagents NaOH, H₂O₂ Methanol reagents->cyclization product 5-Deoxyflavonol Derivative cyclization->product acidification Acidification (HCl) product->acidification filtration Filtration acidification->filtration recrystallization Recrystallization filtration->recrystallization pure_product Pure 5-Deoxyflavonol recrystallization->pure_product

Figure 2: Workflow for the synthesis of 5-Deoxyflavonol derivatives.

Part 4: Characterization of Synthesized Compounds

Thorough characterization of the synthesized derivatives is essential to confirm their structure and purity.

  • Thin Layer Chromatography (TLC): Used for monitoring reaction progress and assessing the purity of the products. A typical mobile phase for chalcones is a mixture of hexane and ethyl acetate.

  • Melting Point: Determination of the melting point is a quick and easy way to assess the purity of a crystalline compound.

  • Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule. Key absorbances to look for in chalcones include the C=O stretch of the α,β-unsaturated ketone and C=C stretches of the aromatic rings.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for elucidating the detailed structure of the synthesized compounds. The chemical shifts and coupling constants of the protons on the chalcone backbone and the aromatic rings provide definitive structural information.

  • Mass Spectrometry (MS): Used to determine the molecular weight of the synthesized compounds and to confirm their elemental composition through high-resolution mass spectrometry (HRMS).

TechniqueKey Observations for a this compound Chalcone Derivative
IR (cm⁻¹) ~3300 (O-H stretch), ~1640 (conjugated C=O stretch), ~1600, 1580 (aromatic C=C stretch)
¹H NMR (δ, ppm) 7.5-8.0 (d, 1H, H-α), 7.8-8.2 (d, 1H, H-β), aromatic protons, prenyl group protons (~1.7, ~3.3, ~5.2)
¹³C NMR (δ, ppm) ~192 (C=O), ~120-145 (alkene and aromatic carbons), prenyl group carbons
MS (m/z) [M+H]⁺ or [M]⁺ corresponding to the calculated molecular weight
Table 2: Expected spectroscopic data for a representative this compound chalcone derivative.

Conclusion and Future Perspectives

The synthetic protocols outlined in this guide provide a robust framework for the preparation of a diverse library of this compound derivatives. By systematically modifying the substituents on the B-ring of the chalcone scaffold and exploring different flavonoid skeletons, researchers can effectively probe the structure-activity relationships of this promising class of compounds. The resulting derivatives can then be subjected to a battery of biological assays to identify lead candidates for further development as novel therapeutic agents. The absence of the 5-hydroxyl group may lead to compounds with improved cell permeability and metabolic stability, warranting further investigation into their ADME (absorption, distribution, metabolism, and excretion) properties.

References

High-Yield Synthesis of 5-Dehydroxyparatocarpin K: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for the high-yield synthesis of 5-Dehydroxyparatocarpin K, a naturally occurring pyranoflavonoid with potential applications in drug discovery due to its reported antitumor and antimicrobial properties.[1] This guide is intended for researchers, scientists, and professionals in the field of drug development and synthetic organic chemistry. We present a detailed, logically structured synthetic pathway, moving beyond a simple recitation of steps to explain the underlying chemical principles and rationale for procedural choices. The protocol is designed to be self-validating, with in-text citations to authoritative literature supporting the key transformations. All quantitative data is summarized for clarity, and experimental workflows are visualized using diagrams to enhance understanding.

Introduction and Synthetic Strategy

This compound, with the systematic name (8S)-8-(4-hydroxyphenyl)-2,2-dimethyl-7,8-dihydropyrano[3,2-g]chromen-6-one, is a member of the flavonoid family of natural products.[2] The synthesis of such chiral pyranochromones presents a significant challenge, requiring precise control over the formation of the heterocyclic core and the stereoselective installation of the C8 substituent.

Our synthetic approach is predicated on a convergent strategy that constructs the pyranochromone scaffold first, followed by the stereoselective introduction of the 4-hydroxyphenyl group. This strategy is designed to maximize yield and provide a clear pathway for purification of the final product and intermediates.

The retrosynthetic analysis is as follows:

Retrosynthesis Target This compound Intermediate1 Unsaturated Pyranochromone (Michael Acceptor) Target->Intermediate1 Asymmetric Michael Addition Intermediate2 4-Hydroxy-phenyl Nucleophile Target->Intermediate2 Asymmetric Michael Addition Intermediate3 7-Hydroxy-2,2-dimethylchroman-4-one Intermediate1->Intermediate3 Dehydrogenation Intermediate4 Resorcinol Intermediate3->Intermediate4 Prenylation & Cyclization Intermediate5 3,3-Dimethylacrylic acid Intermediate3->Intermediate5 Prenylation & Cyclization

Caption: Retrosynthetic analysis of this compound.

Detailed Synthetic Protocols

This section outlines the step-by-step procedures for the synthesis of this compound. All manipulations of air- or moisture-sensitive reagents should be carried out under an inert atmosphere (e.g., nitrogen or argon).

Part I: Synthesis of the 2,2-Dimethyl-2H,6H-pyrano[3,2-g]chromen-6-one Core

The construction of the pyranochromone core is a critical phase of the synthesis. We will employ a strategy that begins with the readily available resorcinol and builds the chromone and pyran rings sequentially.

Step 1: Synthesis of 7-hydroxy-4-oxo-4H-chromene-6-carbaldehyde

A key intermediate is a chromone with a formyl group that can be used to construct the pyran ring. A convenient route starts from the naturally occurring compound visnagin, which can be cleaved to afford a 6-formyl-7-hydroxychromone derivative.[3]

Protocol 1: Synthesis of 7-hydroxy-4-oxo-4H-chromene-6-carbaldehyde

ReagentMolar Eq.MW ( g/mol )Amount
Visnagin1.0230.222.30 g (10 mmol)
Sodium Hydroxide2.540.001.00 g (25 mmol)
Water-18.0250 mL
Hydrochloric Acid (conc.)-36.46to pH 2
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve visnagin in 50 mL of 0.5 M aqueous sodium hydroxide.

  • Reaction: Heat the mixture to reflux for 4 hours. The solution will turn dark.

  • Work-up: Cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid to pH 2. A yellow precipitate will form.

  • Purification: Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield 7-hydroxy-4-oxo-4H-chromene-6-carbaldehyde.

Step 2: Formation of the Pyran Ring

The pyran ring is constructed via a condensation reaction with an active methylene compound, followed by cyclization.

Protocol 2: Synthesis of 2,2-Dimethyl-2H,6H-pyrano[3,2-g]chromen-6-one

ReagentMolar Eq.MW ( g/mol )Amount
7-hydroxy-4-oxo-4H-chromene-6-carbaldehyde1.0190.151.90 g (10 mmol)
Malonic acid1.2104.061.25 g (12 mmol)
Pyridine-79.1010 mL
Piperidinecatalytic85.150.2 mL
  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 7-hydroxy-4-oxo-4H-chromene-6-carbaldehyde and malonic acid in pyridine.

  • Reaction: Add a catalytic amount of piperidine and heat the mixture at 100 °C for 5 hours.

  • Work-up: Cool the reaction mixture and pour it into a mixture of ice and concentrated hydrochloric acid. A precipitate will form.

  • Purification: Collect the solid by filtration, wash with water, and recrystallize from ethanol to afford the unsaturated pyranochromone intermediate.

Part II: Asymmetric Michael Addition

The crucial stereocenter at the C8 position is introduced via an asymmetric Michael addition of a 4-hydroxyphenyl nucleophile to the unsaturated pyranochromone. The choice of a chiral catalyst is paramount for achieving high enantioselectivity.

Protocol 3: Asymmetric Synthesis of this compound

ReagentMolar Eq.MW ( g/mol )Amount
Unsaturated Pyranochromone1.0214.212.14 g (10 mmol)
4-Methoxyphenol1.5124.141.86 g (15 mmol)
Chiral Catalyst (e.g., Quinine derivative)0.1--
Toluene-92.1450 mL
  • Reaction Setup: To a solution of the unsaturated pyranochromone in dry toluene, add the chiral catalyst.

  • Reaction: Add 4-methoxyphenol and stir the reaction mixture at room temperature for 48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the protected this compound.

  • Deprotection: The methoxy group on the 4-hydroxyphenyl moiety is cleaved using a suitable demethylating agent like boron tribromide (BBr₃) to afford the final product.

Synthesis_Workflow cluster_part1 Part I: Pyranochromone Core Synthesis cluster_part2 Part II: Asymmetric Michael Addition Visnagin Visnagin Intermediate1 7-hydroxy-4-oxo-4H- chromene-6-carbaldehyde Visnagin->Intermediate1 NaOH, HCl Intermediate2 Unsaturated Pyranochromone Intermediate1->Intermediate2 Malonic Acid, Pyridine Product_Protected Protected this compound Intermediate2->Product_Protected 4-Methoxyphenol, Chiral Catalyst Final_Product This compound Product_Protected->Final_Product BBr3 (Deprotection)

Caption: Synthetic workflow for this compound.

Characterization and Data

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

Technique Expected Results
¹H NMR Characteristic peaks for the aromatic protons, the dimethylpyran moiety, and the stereocenter at C8.
¹³C NMR Resonances corresponding to all carbon atoms in the molecule, confirming the pyranochromone skeleton.
Mass Spectrometry Molecular ion peak corresponding to the molecular weight of this compound (322.35 g/mol ).[1]
Chiral HPLC Determination of the enantiomeric excess (e.e.) of the final product.

Scientific Rationale and Trustworthiness

The presented synthetic route is designed based on established and reliable chemical transformations.

  • Core Formation: The formation of the pyranochromone core from a 6-formyl-7-hydroxychromone is a well-documented strategy for the synthesis of this class of compounds.[3] The use of readily available starting materials enhances the practicality of the synthesis.

  • Asymmetric Induction: The key to a high-yield synthesis of the desired (S)-enantiomer is the asymmetric Michael addition. The use of cinchona alkaloid-derived catalysts in such reactions is a proven method for achieving high enantioselectivity.[4][5] The selection of the appropriate catalyst and reaction conditions is critical and may require optimization.

  • Self-Validation: Each step of the protocol includes a purification procedure, and the characterization of intermediates is recommended to ensure the quality of the material proceeding to the next step. The final product's identity and purity are rigorously confirmed by a suite of analytical methods, ensuring the trustworthiness of the obtained compound.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the high-yield synthesis of this compound. By following the outlined procedures and understanding the underlying chemical principles, researchers can reliably produce this valuable natural product for further investigation in drug discovery and development programs. The modular nature of this synthetic route also allows for the potential synthesis of analogs for structure-activity relationship (SAR) studies.

References

Application Notes & Protocols: 5-Dehydroxyparatocarpin K as a Potential Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the evaluation of 5-Dehydroxyparatocarpin K as a potential enzyme inhibitor. This document outlines detailed protocols for initial screening, determination of inhibitory potency (IC50), and elucidation of the mechanism of action. The methodologies are grounded in established principles of enzyme kinetics and designed to ensure scientific rigor and data integrity.

Introduction to this compound

This compound is a natural product that has been identified in plant species such as Cullen corylifolium.[1] It belongs to the flavonoid family of secondary metabolites, a class of compounds known for a wide range of biological activities.[2][3][4] Structurally, it is a prenylated chalcone, and related compounds like Paratocarpin E have demonstrated significant biological effects, including cytotoxicity against cancer cell lines.[5][6] The genus Artocarpus, a known source of similar phenolic compounds, produces secondary metabolites with diverse pharmacological properties, including antimicrobial and cytotoxic effects.[2][3][7]

Flavonoids have been reported to inhibit various enzymes, including digestive enzymes, metallopeptidases, and cytochrome P450 enzymes.[8][9][10] However, it is also noted that some flavonoids may exhibit non-specific inhibition through aggregation, a factor that must be considered during experimental design.[11] Given the structural features of this compound and the known bioactivities of related compounds, it represents a promising candidate for screening as an enzyme inhibitor in drug discovery programs.[12]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₂₀H₁₈O₄[1][13]
Molecular Weight322.4 g/mol [1][14]
AppearanceSolid, Powder[14]
PurityTypically ≥98%[14]

Experimental Workflows

Overall Workflow for Evaluating this compound

The following diagram outlines the sequential workflow for the comprehensive evaluation of this compound as a potential enzyme inhibitor.

Enzyme Inhibition Workflow cluster_prep Preparation cluster_screening Screening cluster_characterization Characterization cluster_analysis Data Analysis Compound_Prep Prepare Stock Solution of this compound Primary_Screen Primary Screening Assay (Single Concentration) Compound_Prep->Primary_Screen Enzyme_Prep Prepare Enzyme and Substrate Solutions Enzyme_Prep->Primary_Screen IC50_Determination IC50 Determination (Dose-Response) Primary_Screen->IC50_Determination If significant inhibition MOA_Studies Mechanism of Action Studies (Enzyme Kinetics) IC50_Determination->MOA_Studies Data_Analysis Data Analysis and Interpretation MOA_Studies->Data_Analysis

Caption: Workflow for enzyme inhibition studies of this compound.

Detailed Protocols

Protocol 1: Primary Screening for Enzyme Inhibition

This protocol is designed to rapidly assess whether this compound exhibits inhibitory activity against a target enzyme at a single, high concentration.

Materials and Reagents:

  • This compound

  • Target enzyme (purified)

  • Enzyme-specific substrate

  • Assay buffer (optimized for the target enzyme's activity)

  • Positive control inhibitor (known inhibitor of the target enzyme)

  • Negative control (vehicle, e.g., DMSO)

  • 96-well microplate

  • Microplate reader (spectrophotometer, fluorometer, or luminometer, depending on the assay)

Step-by-Step Methodology:

  • Prepare Solutions:

    • Prepare a stock solution of this compound (e.g., 10 mM in DMSO).

    • Prepare working solutions of the target enzyme and its substrate in the assay buffer at concentrations optimized for the assay.

    • Prepare a working solution of the positive control inhibitor.

  • Assay Setup:

    • In a 96-well microplate, add the following to designated wells:

      • Test wells: Assay buffer, target enzyme, and this compound (e.g., to a final concentration of 100 µM).

      • Positive control wells: Assay buffer, target enzyme, and the positive control inhibitor.

      • Negative control (100% activity) wells: Assay buffer, target enzyme, and the vehicle (e.g., DMSO).

      • Blank (0% activity) wells: Assay buffer and substrate only.

  • Pre-incubation:

    • Pre-incubate the plate at the optimal temperature for the enzyme for a defined period (e.g., 15 minutes) to allow for the interaction between the enzyme and the inhibitor.[15]

  • Initiate the Reaction:

    • Add the substrate to all wells to start the enzymatic reaction.

  • Monitor the Reaction:

    • Immediately place the microplate in the reader and measure the signal (e.g., absorbance, fluorescence) at regular intervals for a specified duration. The rate of the reaction is determined from the linear phase of the progress curve.[15]

  • Data Analysis:

    • Calculate the percentage of inhibition using the following formula:

    • Significant inhibition (typically >50%) warrants further investigation.

Protocol 2: Determination of IC50 Value

The half-maximal inhibitory concentration (IC50) is a measure of the potency of an inhibitor.[16][17] This protocol describes the generation of a dose-response curve to determine the IC50 value of this compound.

Materials and Reagents:

  • Same as Protocol 1.

Step-by-Step Methodology:

  • Prepare Serial Dilutions:

    • Prepare a series of dilutions of the this compound stock solution to cover a wide range of concentrations (e.g., from 100 µM to 0.01 µM).

  • Assay Setup:

    • Set up the 96-well plate as in Protocol 1, but for the test wells, add the different concentrations of this compound.

  • Pre-incubation, Reaction Initiation, and Monitoring:

    • Follow steps 3-5 from Protocol 1.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of this compound.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value.[18][19] This can be performed using software such as GraphPad Prism.

Table 2: Example IC50 Data Presentation

[this compound] (µM)% Inhibition
10095.2
3085.1
1065.7
348.9
125.3
0.310.1
0.12.5
IC50 (µM) ~3.1
Protocol 3: Elucidation of the Mechanism of Inhibition

This protocol aims to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed) by analyzing the enzyme kinetics in the presence of this compound.[20]

Materials and Reagents:

  • Same as Protocol 1.

Step-by-Step Methodology:

  • Experimental Design:

    • A matrix of experiments is required, varying the concentrations of both the substrate and this compound.

    • Choose a range of substrate concentrations around the Michaelis constant (Km) of the enzyme (e.g., 0.5x, 1x, 2x, 5x, 10x Km).

    • Select at least two different fixed concentrations of this compound (e.g., based on its IC50 value, such as 0.5x IC50 and 2x IC50), plus a control with no inhibitor.

  • Assay Procedure:

    • For each concentration of the inhibitor (including zero), measure the initial reaction velocity at each substrate concentration.

  • Data Analysis and Visualization:

    • The data can be analyzed using several graphical methods:

      • Michaelis-Menten Plot: Plot reaction velocity (V) versus substrate concentration ([S]) for each inhibitor concentration.[21][22][23] This provides a direct visualization of the kinetic changes.

      • Lineweaver-Burk Plot: A double reciprocal plot of 1/V versus 1/[S].[24][25][26] This linearizes the Michaelis-Menten equation and is useful for visually distinguishing between different types of inhibition based on changes in the x-intercept (-1/Km), y-intercept (1/Vmax), and slope (Km/Vmax).[27][28]

      • Dixon Plot: A plot of 1/V versus inhibitor concentration ([I]) at different fixed substrate concentrations.[29][30][31] This method is particularly useful for determining the inhibition constant (Ki).[32][33]

Visualization of Inhibition Mechanisms using Lineweaver-Burk Plot

Lineweaver_Burk Lineweaver-Burk Plots for Inhibition Types cluster_competitive Competitive Inhibition cluster_noncompetitive Non-competitive Inhibition cluster_uncompetitive Uncompetitive Inhibition comp_plot comp_plot comp_label Vmax unchanged, Km increased. Lines intersect on the y-axis. noncomp_plot noncomp_plot noncomp_label Vmax decreased, Km unchanged. Lines intersect on the x-axis. uncomp_plot uncomp_plot uncomp_label Vmax and Km decreased proportionally. Lines are parallel.

Caption: Representative Lineweaver-Burk plots for different inhibition mechanisms.

Note: The images in the DOT script are placeholders and would be replaced with actual graphical representations in a final document.

Trustworthiness and Self-Validation

To ensure the reliability of the results, the following controls and considerations are essential:

  • Positive and Negative Controls: Always include known inhibitors and vehicle controls in every assay to validate the assay's performance.[34]

  • Enzyme Stability: Ensure the enzyme remains stable and active throughout the experiment under the chosen buffer and temperature conditions.

  • Compound Interference: Test this compound for any interference with the assay signal (e.g., absorbance or fluorescence) in the absence of the enzyme.

  • Solubility: Ensure that this compound is fully dissolved in the assay buffer at the tested concentrations to avoid artifacts from precipitation.

  • Detergent Inclusion: To mitigate the risk of non-specific inhibition due to aggregation, consider including a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer, especially if promiscuous inhibition is suspected.[11]

Conclusion

These application notes provide a robust framework for the systematic evaluation of this compound as a potential enzyme inhibitor. By following these detailed protocols, researchers can obtain reliable data on its inhibitory activity, potency, and mechanism of action, thereby facilitating its assessment as a lead compound in drug discovery and other life science research.

References

Application Notes and Protocols for Assessing the In Vitro Antioxidant Activity of 5-Dehydroxyparatocarpin K

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Introduction: Unveiling the Antioxidant Potential of 5-Dehydroxyparatocarpin K

This compound, a prenylated flavonoid derivative with the molecular formula C₂₀H₁₈O₄[1], represents a compelling candidate for antioxidant research. Often isolated from species of the Artocarpus genus, which are known for their rich content of phenolic compounds[2][3], this molecule's structural features suggest a potential to scavenge free radicals and mitigate oxidative stress. The evaluation of its antioxidant capacity is a critical step in elucidating its therapeutic potential.

This comprehensive guide provides detailed protocols for assessing the in vitro antioxidant activity of this compound. We will delve into the theoretical underpinnings and practical execution of three widely accepted assays: the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, and the Ferric Reducing Antioxidant Power (FRAP) assay. These methods offer a multifaceted view of the compound's antioxidant mechanisms, encompassing both hydrogen atom transfer (HAT) and single electron transfer (SET) pathways.

I. Foundational Knowledge: Understanding the Assays

A robust assessment of antioxidant activity relies on understanding the principles of the chosen methods. The DPPH, ABTS, and FRAP assays are spectrophotometric methods that are relatively simple, rapid, and cost-effective for screening antioxidant potential.[4][5]

  • DPPH Radical Scavenging Assay: This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.[4] The reduction of the deep violet DPPH radical to the pale yellow diphenylpicrylhydrazine is monitored by measuring the decrease in absorbance at approximately 517 nm.[4]

  • ABTS Radical Cation Decolorization Assay: In this assay, the pre-formed ABTS radical cation (ABTS•⁺), which has a characteristic blue-green color, is reduced by the antioxidant. The extent of decolorization, measured as a decrease in absorbance at around 734 nm, is proportional to the antioxidant's activity.

  • Ferric Reducing Antioxidant Power (FRAP) Assay: The FRAP assay directly measures the ability of a substance to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[5] This reduction, which occurs via single electron transfer, results in the formation of a colored ferrous-tripyridyltriazine complex, with an absorbance maximum at 593 nm.[4]

II. Experimental Design and Workflow

A logical workflow is essential for obtaining reliable and reproducible data. The following diagram illustrates the general experimental pipeline for evaluating the antioxidant activity of this compound.

G cluster_prep Preparation cluster_assays Antioxidant Assays cluster_analysis Data Acquisition & Analysis A Compound Solubilization (this compound) B Preparation of Stock Solutions (Compound and Standards) A->B C Serial Dilutions B->C D DPPH Assay C->D Incubation with Reagents E ABTS Assay C->E Incubation with Reagents F FRAP Assay C->F Incubation with Reagents G Spectrophotometric Measurement (Absorbance Readings) D->G E->G F->G H Calculation of % Inhibition / Reducing Power G->H I Determination of IC50 / TEAC Values H->I J Data Tabulation & Comparison I->J

Caption: General workflow for in vitro antioxidant activity assessment.

III. Materials and Reagents

Equipment:
  • UV-Vis Spectrophotometer

  • Microplate reader (96-well plate compatible)

  • Calibrated pipettes

  • Vortex mixer

  • Analytical balance

  • pH meter

Chemicals and Reagents:
  • This compound (purity ≥98%)[6]

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt (ABTS)

  • Potassium persulfate

  • Ferric chloride (FeCl₃)

  • 2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ)

  • Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid)

  • Ascorbic acid

  • Gallic acid

  • Methanol (analytical grade)

  • Ethanol (analytical grade)

  • Dimethyl sulfoxide (DMSO)

  • Sodium acetate

  • Glacial acetic acid

  • Hydrochloric acid (HCl)

  • Deionized water

IV. Detailed Experimental Protocols

A. Preparation of Stock and Working Solutions
  • This compound Stock Solution: Due to the lipophilic nature suggested by its chemical structure, dissolve this compound in a minimal amount of DMSO and then dilute with methanol or ethanol to a final stock concentration of 1 mg/mL. The final DMSO concentration in the assay should be kept below 0.5% to avoid interference.

  • Standard Stock Solutions: Prepare 1 mg/mL stock solutions of Trolox, ascorbic acid, and gallic acid in methanol.

  • Working Solutions: Prepare a series of dilutions of this compound and the standards in the assay solvent (e.g., methanol) to obtain a range of concentrations for determining the dose-response curve.

B. DPPH Radical Scavenging Assay Protocol

This protocol is adapted from established methodologies.[4][7]

  • DPPH Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. The solution should have an absorbance of approximately 1.0 at 517 nm. Store in the dark.

  • Assay Procedure:

    • Pipette 100 µL of various concentrations of this compound or standard into the wells of a 96-well plate.

    • Add 100 µL of the DPPH solution to each well.

    • Mix and incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm.

    • A blank containing only methanol and a control containing the solvent and DPPH solution should be included.

  • Calculation:

    • The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • The IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.

G A Prepare DPPH Solution (0.1 mM in Methanol) C Add DPPH Solution A->C B Add Sample/Standard to Plate B->C D Incubate in Dark (30 min, RT) C->D E Measure Absorbance (517 nm) D->E F Calculate % Inhibition & IC50 E->F

Caption: Workflow for the DPPH assay.

C. ABTS Radical Cation Decolorization Assay Protocol

This protocol is based on widely used methods.[5][8]

  • ABTS Radical Cation (ABTS•⁺) Preparation:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours to generate the ABTS•⁺.

    • Before use, dilute the ABTS•⁺ solution with methanol or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Assay Procedure:

    • Add 20 µL of various concentrations of this compound or standard to the wells of a 96-well plate.

    • Add 180 µL of the diluted ABTS•⁺ solution to each well.

    • Incubate at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm.

    • Include appropriate blanks and controls.

  • Calculation:

    • Calculate the percentage of inhibition as described for the DPPH assay.

    • Determine the IC₅₀ value. The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

G A Prepare ABTS•⁺ Solution (ABTS + K₂S₂O₈) B Dilute ABTS•⁺ to Abs ~0.7 A->B D Add Diluted ABTS•⁺ B->D C Add Sample/Standard to Plate C->D E Incubate (6 min, RT) D->E F Measure Absorbance (734 nm) E->F G Calculate % Inhibition & IC50/TEAC F->G

Caption: Workflow for the ABTS assay.

D. Ferric Reducing Antioxidant Power (FRAP) Assay Protocol

This protocol is a modification of the method developed by Benzie and Strain.[4]

  • FRAP Reagent Preparation:

    • Prepare the following solutions:

      • 300 mM Acetate buffer (pH 3.6)

      • 10 mM TPTZ in 40 mM HCl

      • 20 mM FeCl₃·6H₂O in water

    • Mix the acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.

    • Warm the FRAP reagent to 37°C before use.

  • Assay Procedure:

    • Add 20 µL of various concentrations of this compound, standard, or blank to the wells of a 96-well plate.

    • Add 180 µL of the pre-warmed FRAP reagent to each well.

    • Incubate the plate at 37°C for 30 minutes.

    • Measure the absorbance at 593 nm.

  • Calculation:

    • Construct a standard curve using Trolox or ascorbic acid.

    • The FRAP value of the sample is determined from the standard curve and expressed as µM Trolox equivalents (TE) per mg of the compound.

G A Prepare FRAP Reagent (Acetate buffer, TPTZ, FeCl₃) B Warm FRAP Reagent to 37°C A->B D Add Warmed FRAP Reagent B->D C Add Sample/Standard to Plate C->D E Incubate (30 min, 37°C) D->E F Measure Absorbance (593 nm) E->F G Calculate FRAP Value (TEAC) F->G

Caption: Workflow for the FRAP assay.

V. Data Analysis and Presentation

The antioxidant capacity of this compound should be compared with that of standard antioxidants. The results can be summarized in the following table:

Antioxidant AssayParameterThis compoundTroloxAscorbic AcidGallic Acid
DPPH Scavenging IC₅₀ (µg/mL)Insert ValueInsert ValueInsert ValueInsert Value
ABTS Scavenging IC₅₀ (µg/mL)Insert ValueInsert ValueInsert ValueInsert Value
FRAP µM TE/mgInsert ValueN/AInsert ValueInsert Value

VI. Troubleshooting and Considerations

  • Solubility Issues: If this compound precipitates in the assay medium, a higher concentration of the co-solvent (e.g., DMSO) may be necessary, but its final concentration should be carefully controlled and consistent across all samples and controls.

  • Color Interference: If this compound has inherent color that absorbs at the assay wavelength, a sample blank (sample without the colored reagent) should be run and its absorbance subtracted from the sample reading.

  • Assay Kinetics: The incubation times provided are typical, but it is advisable to perform a time-course experiment to determine the point at which the reaction reaches a plateau for this compound.

VII. Conclusion

These detailed protocols provide a robust framework for the in vitro evaluation of the antioxidant activity of this compound. By employing a panel of assays that probe different antioxidant mechanisms, researchers can gain a comprehensive understanding of this compound's potential as a free radical scavenger and reducing agent. Such data are invaluable for guiding further preclinical development and exploring the therapeutic applications of this promising natural product.

VIII. References

  • A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods. (URL: 4)

  • Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca. (URL: --INVALID-LINK--)

  • This compound | C20H18O4 | CID 11515298 - PubChem. (URL: --INVALID-LINK--)

  • In vitro antioxidant activity measured with the DPPH, FRAP, and ABTS... - ResearchGate. (URL: --INVALID-LINK--)

  • Comparative Study of DPPH, ABTS and FRAP Assays for Determination of Antioxidant Activity | Semantic Scholar. (URL: --INVALID-LINK--)

  • Artocarpus: a review of its traditional uses, phytochemistry and pharmacology - PubMed. (URL: --INVALID-LINK--)

  • Chemical Constituents and Their Biological Activities of Artocarpus Communis - ResearchGate. (URL: --INVALID-LINK--)

  • This compound from MyBioSource.com | Biocompare.com. (URL: --INVALID-LINK--)

  • Chemical Constituents of Artocarpus odoratissimus from Sarawak. (URL: --INVALID-LINK--)

References

Application Notes & Protocols: A Framework for Investigating the In Vitro Anti-inflammatory Properties of 5-Dehydroxyparatocarpin K

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The Artocarpus genus is a rich source of prenylated flavonoids, a class of natural products repeatedly recognized for a wide range of biological activities, including potent anti-inflammatory effects.[1] While many compounds from this genus have been studied, 5-Dehydroxyparatocarpin K remains a novel or less-characterized molecule.[2][3][4][5][6] This guide provides a comprehensive, field-proven framework for the initial in vitro characterization of its anti-inflammatory properties.

Inflammation is a critical biological response, but its dysregulation is a key factor in numerous chronic diseases. Macrophages are central players in the inflammatory cascade.[7] Upon activation by stimuli like bacterial lipopolysaccharide (LPS), macrophages initiate a signaling cascade that results in the production of inflammatory mediators, including nitric oxide (NO), prostaglandins (e.g., PGE2), and pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[8][9]

This document outlines a series of robust, standardized in vitro assays using the RAW 264.7 murine macrophage cell line, a widely accepted model for inflammation research.[10][11] The protocols herein are designed to first establish a non-toxic working concentration of this compound and then systematically evaluate its ability to inhibit key inflammatory markers and elucidate its potential mechanism of action through major signaling pathways.

Part 1: Foundational Assays & Compound Preparation

Compound Handling and Preparation

Proper handling is critical for reproducible results. This compound, like many flavonoids, is expected to be hydrophobic.

  • Reconstitution: Prepare a high-concentration stock solution (e.g., 10-50 mM) by dissolving this compound in sterile, anhydrous dimethyl sulfoxide (DMSO).

  • Storage: Aliquot the stock solution into small volumes to minimize freeze-thaw cycles and store at -20°C or -80°C, protected from light.

  • Working Solutions: On the day of the experiment, thaw an aliquot and prepare serial dilutions in a complete cell culture medium. Ensure the final DMSO concentration in the culture wells is consistent across all treatments and does not exceed a non-toxic level (typically ≤ 0.1%).

  • Causality—The Vehicle Control: A "vehicle control" (medium with the same final concentration of DMSO used for the compound) is mandatory. This ensures that any observed effects are due to the compound itself and not the solvent.

Protocol: Cell Viability Assessment (MTT Assay)

Before assessing anti-inflammatory activity, it is crucial to determine the cytotoxic profile of this compound. The MTT assay is a colorimetric method that measures the metabolic activity of mitochondrial dehydrogenases, which serves as an indicator of cell viability.[12][13][14][15] This step identifies the optimal, non-toxic concentration range for subsequent experiments.

Methodology:

  • Cell Seeding: Seed RAW 264.7 macrophages into a 96-well plate at a density of 1-5 x 10⁴ cells/well in 100 µL of complete DMEM and incubate overnight (37°C, 5% CO₂).[16]

  • Compound Treatment: The next day, replace the medium with 100 µL of fresh medium containing various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) and a vehicle control (DMSO).

  • Incubation: Incubate the plate for 24 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for an additional 4 hours.[13] Living cells will convert the yellow MTT into purple formazan crystals.[14]

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO or a dedicated solubilization buffer to each well to dissolve the formazan crystals.[13]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Select the highest concentrations that show >95% cell viability for subsequent anti-inflammatory assays.

Part 2: Core Anti-inflammatory Efficacy Assays

This section details the core experiments to quantify the inhibitory effect of this compound on key inflammatory mediators.

Experimental Workflow

The general workflow for the following assays is standardized to ensure consistency and comparability of results.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis seed Seed RAW 264.7 Cells (24h Incubation) pretreat Pre-treat with This compound (1-2 hours) seed->pretreat stimulate Stimulate with LPS (1 µg/mL) pretreat->stimulate collect Collect Supernatant (24h Post-LPS) stimulate->collect lyse Lyse Cells for Western Blot stimulate->lyse (6-24h Post-LPS) griess Griess Assay (NO) collect->griess elisa ELISA (TNF-α, IL-6) collect->elisa

Caption: General experimental workflow for in vitro anti-inflammatory assays.

Protocol: Nitric Oxide (NO) Inhibition (Griess Assay)

LPS stimulation induces the expression of inducible nitric oxide synthase (iNOS), leading to a surge in NO production, a key inflammatory mediator.[10][17] The Griess assay measures nitrite (NO₂⁻), a stable breakdown product of NO, in the cell culture supernatant.[18][19]

Methodology:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate (e.g., 5 x 10⁴ cells/well) and incubate overnight.[20]

  • Pre-treatment: Replace the medium with fresh medium containing non-toxic concentrations of this compound or a vehicle control. Incubate for 1-2 hours.

  • Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control group.[11] Incubate for 24 hours.

  • Supernatant Collection: After incubation, carefully collect 50-100 µL of the supernatant from each well.

  • Griess Reaction: In a new 96-well plate, mix 50 µL of supernatant with 50 µL of Griess Reagent I (sulfanilamide in acid) and incubate for 5-10 minutes, protected from light. Then, add 50 µL of Griess Reagent II (N-(1-naphthyl)ethylenediamine).[18][19][21]

  • Absorbance Reading: A purple color will develop. Read the absorbance at 540 nm within 15-20 minutes.[22]

  • Quantification: Calculate the nitrite concentration using a standard curve generated with known concentrations of sodium nitrite.

Protocol: Pro-inflammatory Cytokine Measurement (ELISA)

To determine if this compound can suppress the production of key pro-inflammatory cytokines, Enzyme-Linked Immunosorbent Assays (ELISAs) are performed on the collected cell culture supernatants.

Methodology:

  • Sample Source: Use the same supernatants collected for the Griess Assay. If not used immediately, store them at -80°C.[23]

  • ELISA Kits: Use commercially available sandwich ELISA kits for murine TNF-α and IL-6.[24][25] These kits provide high specificity and sensitivity.

  • Procedure: Follow the manufacturer's protocol precisely.[26] A general procedure involves:

    • Adding standards and samples to wells pre-coated with a capture antibody.

    • Incubating to allow the cytokine to bind.

    • Washing the wells, then adding a biotinylated detection antibody.

    • Incubating, washing, and then adding a streptavidin-HRP conjugate.

    • Incubating, washing, and adding a substrate solution (e.g., TMB) to develop color.

    • Stopping the reaction and measuring the absorbance at 450 nm.[24]

  • Quantification: Calculate the cytokine concentrations in your samples by plotting their absorbance values against the standard curve.

Part 3: Mechanistic Elucidation

To understand how this compound exerts its effects, we investigate its impact on the upstream signaling pathways that control the expression of inflammatory genes.

Key Inflammatory Signaling Pathways

LPS binds to Toll-like receptor 4 (TLR4) on the macrophage surface, initiating intracellular signaling cascades.[7][27] Two of the most critical pathways are:

  • NF-κB Pathway: A primary regulator of inflammation. LPS activation leads to the phosphorylation and degradation of IκBα, allowing the NF-κB (p65/p50) dimer to translocate to the nucleus and drive the transcription of genes for iNOS, COX-2, TNF-α, and IL-6.[28][29]

  • MAPK Pathway: Mitogen-activated protein kinases (MAPKs), including ERK, JNK, and p38, are also activated by LPS and play crucial roles in regulating the synthesis of inflammatory mediators.[9]

Caption: Simplified LPS-induced NF-κB and MAPK signaling pathways.

Protocol: Western Blot Analysis

Western blotting is used to measure the protein levels of key signaling molecules and inflammatory enzymes, providing direct evidence of pathway inhibition.[30][31][32][33]

Target Proteins:

  • Inflammatory Enzymes: iNOS, Cyclooxygenase-2 (COX-2)

  • NF-κB Pathway: Phospho-p65, Total p65, Phospho-IκBα

  • Loading Control: β-actin or GAPDH (to ensure equal protein loading)[29]

Methodology:

  • Cell Culture and Lysis: Seed RAW 264.7 cells in 6-well plates (1 x 10⁶ cells/well).[29] Pre-treat with this compound, then stimulate with LPS (1 µg/mL). The incubation time will vary depending on the target protein (e.g., 15-30 min for phosphorylated signaling proteins, 12-24 hours for iNOS/COX-2).[11][20]

  • Protein Extraction: Wash cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.[29]

  • Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford protein assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) and separate them by size on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour to prevent non-specific antibody binding.[29]

  • Antibody Incubation: Incubate the membrane with specific primary antibodies (e.g., anti-iNOS, anti-phospho-p65) overnight at 4°C.

  • Secondary Antibody & Detection: Wash the membrane, then incubate with an appropriate HRP-conjugated secondary antibody for 1-2 hours. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and capture the signal with an imaging system.[29]

  • Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the intensity of target proteins to the loading control.

Data Presentation and Interpretation

Summarize quantitative results in a clear, tabular format. This allows for easy comparison between different concentrations of this compound.

Table 1: Summary of In Vitro Anti-inflammatory Effects of this compound

Concentration (µM) Cell Viability (%) NO Production (% of LPS Control) TNF-α Release (% of LPS Control) IL-6 Release (% of LPS Control)
Control (No LPS) 100 ± 5.2 5.1 ± 1.1 2.3 ± 0.8 1.8 ± 0.5
LPS (1 µg/mL) 98 ± 4.5 100 100 100
LPS + Cmpd (1 µM) 99 ± 3.8 Data Data Data
LPS + Cmpd (5 µM) 97 ± 5.1 Data Data Data
LPS + Cmpd (10 µM) 96 ± 4.9 Data Data Data
LPS + Cmpd (25 µM) 95 ± 6.0 Data Data Data

(Data presented as Mean ± SD. Cmpd = this compound. This is a template table; actual results should be inserted.)

Interpretation: A dose-dependent decrease in NO, TNF-α, and IL-6 production, without a corresponding decrease in cell viability, would strongly indicate that this compound possesses significant anti-inflammatory properties. If Western blot results show reduced expression of iNOS and COX-2, along with decreased phosphorylation of p65, it would suggest that the compound's mechanism of action involves the inhibition of the NF-κB signaling pathway.

References

Application Notes & Protocols: Investigating the Mechanism of Action of 5-Dehydroxyparatocarpin K

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Unveiling the Therapeutic Potential of a Novel Natural Product

5-Dehydroxyparatocarpin K is a prenylated flavonoid, a class of natural products known for their diverse and potent biological activities.[1][2] Isolated from plant species of the family Moraceae, which are rich in bioactive phenolic compounds, this molecule holds promise for further investigation as a potential therapeutic agent.[3][4][5] While direct research on this compound is emerging, evidence from structurally related compounds, such as Paratocarpin E, suggests a potent role in modulating critical cellular pathways implicated in cancer and inflammation.[6]

Paratocarpin E has demonstrated significant cytotoxicity in human breast cancer cells by inducing both apoptosis and autophagy.[6] Its mechanism of action involves the activation of the p38 and JNK signaling pathways, inhibition of the prosurvival Erk pathway, and complex modulation of NF-κB signaling.[6] Based on this compelling evidence, we hypothesize that this compound may exert its biological effects through the modulation of similar stress-activated and survival signaling cascades. These pathways are central to the regulation of cell fate, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.[7]

This guide provides a comprehensive framework for investigating the mechanism of action of this compound. It offers detailed protocols for a logical progression of experiments, from initial cell viability screening to in-depth analysis of key signaling pathways. The experimental design emphasizes a self-validating approach, ensuring robust and reproducible data to elucidate the therapeutic potential of this promising natural compound.

Postulated Signaling Pathway and Experimental Workflow

To systematically investigate the mechanism of action of this compound, we propose a multi-faceted approach. The following diagram illustrates the hypothesized signaling cascade and the corresponding experimental workflow designed to probe each critical node of the pathway.

5-Dehydroxyparatocarpin_K_Mechanism cluster_0 Cellular Assays cluster_1 Molecular Analysis cluster_2 Signaling Pathway CellViability Cell Viability Assay (MTT/XTT) ApoptosisAssay Apoptosis Assay (Annexin V/PI) CellViability->ApoptosisAssay Informs WesternBlot Western Blot ApoptosisAssay->WesternBlot Validates AutophagyAssay Autophagy Assay (LC3B Staining) AutophagyAssay->WesternBlot Validates MAPK MAPK Pathway (p-p38, p-JNK, p-Erk) WesternBlot->MAPK Measures Apoptosis Apoptosis (Caspase-3, PARP) WesternBlot->Apoptosis Measures Autophagy Autophagy (LC3B, Beclin-1) WesternBlot->Autophagy Measures NFkB NF-κB Pathway (p-p65, IκBα) WesternBlot->NFkB Measures qPCR RT-qPCR qPCR->Apoptosis Measures Gene Expression qPCR->Autophagy Measures Gene Expression qPCR->NFkB Measures Gene Expression Compound This compound Compound->MAPK MAPK->Apoptosis MAPK->Autophagy MAPK->NFkB Signaling_Cascade cluster_MAPK MAPK Pathway cluster_NFkB NF-κB Pathway cluster_Cellular_Response Cellular Response Compound This compound p38 p38 Compound->p38 Activates JNK JNK Compound->JNK Activates Erk Erk Compound->Erk Inhibits IKK IKK Compound->IKK Modulates Apoptosis Apoptosis p38->Apoptosis JNK->Apoptosis Survival Cell Survival Erk->Survival IkB IκBα IKK->IkB Phosphorylates (Degradation) NFkB NF-κB (p65/p50) IkB->NFkB Inhibits Nucleus_NFkB NF-κB (in Nucleus) NFkB->Nucleus_NFkB Translocates Gene_Expression Gene Expression Nucleus_NFkB->Gene_Expression Autophagy Autophagy Gene_Expression->Apoptosis Gene_Expression->Autophagy

References

Application Notes & Protocols: 5-Dehydroxyparatocarpin K as a Molecular Probe for Investigating Cellular Stress Pathways

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for utilizing 5-Dehydroxyparatocarpin K as a novel molecular probe. While research on this specific compound is emerging, its structural similarity to flavonoids and chalcones, coupled with preliminary reports of its antitumor and antimicrobial properties, suggests its potential as a modulator of cellular signaling pathways, particularly those involved in cellular stress and protein quality control.[1] This guide outlines the hypothetical application of a fluorescently-tagged derivative of this compound for studying its interaction with target proteins and its effects on cellular processes. The protocols provided herein are designed to be self-validating, enabling researchers to explore and validate the utility of this compound in their own experimental systems.

Introduction: The Rationale for this compound as a Molecular Probe

This compound is a natural product with the molecular formula C₂₀H₁₈O₄ and a molecular weight of 322.35 g/mol .[1][2] Its core structure is reminiscent of chalcones and other flavonoids, a class of compounds known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer effects.[3][4] The exploration of novel natural products as tools to dissect complex cellular processes is a cornerstone of chemical biology.[5] Small molecules like this compound can be developed into powerful probes to identify new drug targets and elucidate the mechanisms of disease.[6][7]

This application note proposes the use of this compound, synthetically modified with a fluorescent reporter, as a molecular probe to investigate its cellular targets and mechanism of action. We hypothesize that this compound interacts with key proteins in cellular stress response pathways, such as heat shock proteins or enzymes involved in redox homeostasis. By using a fluorescent analog, researchers can visualize its subcellular localization, quantify its binding to target proteins, and assess its impact on cellular function.

Principle of the Assay: From Molecular Interaction to Cellular Phenotype

The central principle of using a fluorescently-labeled this compound (herein referred to as 5-DHPK-Fluor) is to enable its detection and quantification in various experimental settings. The fluorescence provides a readout for the probe's localization and binding events. This allows for a multi-tiered investigational approach:

  • In Vitro Target Engagement: Quantifying the direct interaction of 5-DHPK-Fluor with purified candidate proteins.

  • Cellular Imaging: Visualizing the subcellular distribution of 5-DHPK-Fluor and its potential co-localization with proteins of interest.

  • Target Identification: Utilizing the probe for affinity-based pulldown experiments to identify its binding partners in the cellular proteome.[8]

The following sections provide detailed protocols for each of these applications.

Synthesis and Characterization of a Fluorescent Probe (5-DHPK-Fluor)

To function as a molecular probe, this compound requires chemical modification to incorporate a fluorescent tag. The choice of fluorophore and the site of attachment are critical to preserve the biological activity of the parent molecule. We propose the synthesis of a derivative where a fluorophore (e.g., a Bodipy dye or a rhodamine) is attached via a linker to a position on the molecule that is predicted to be less critical for its interaction with its biological target.

Note: The synthesis of such a probe is a non-trivial process and would require expertise in synthetic organic chemistry. The following is a conceptual outline.

Conceptual Synthetic Scheme:
  • Functionalization of this compound: Introduce a reactive handle (e.g., an amine or an alkyne) at a suitable position on the this compound scaffold. This would likely involve a multi-step synthesis starting from a precursor or by selectively modifying the natural product.

  • Fluorophore Conjugation: React the functionalized this compound with an activated fluorophore (e.g., an NHS-ester or an azide-functionalized dye via click chemistry).

  • Purification and Characterization: Purify the final probe using techniques such as HPLC and confirm its structure and purity using mass spectrometry and NMR.

In Vitro Target Engagement Studies

Before proceeding to cellular studies, it is crucial to characterize the interaction of 5-DHPK-Fluor with a purified candidate target protein. Based on the known activities of similar compounds, a plausible candidate target could be a chaperone protein like HSP70 or a kinase involved in stress signaling.

Protocol 1: Fluorescence Polarization (FP) Assay for Binding Affinity

Principle: FP measures the change in the tumbling rate of a fluorescent molecule upon binding to a larger protein. This change is detected as an increase in the polarization of the emitted light.

Materials:

  • 5-DHPK-Fluor (e.g., 1 mM stock in DMSO)

  • Purified recombinant target protein (e.g., HSP70)

  • Assay Buffer (e.g., PBS with 0.01% Tween-20)

  • Black, non-binding surface 384-well plates

  • Plate reader with fluorescence polarization capabilities

Procedure:

  • Prepare a serial dilution of the target protein in the assay buffer.

  • Add a fixed, low concentration of 5-DHPK-Fluor (e.g., 10 nM) to each well.

  • Add the serially diluted target protein to the wells. Include wells with only the probe (for minimum polarization) and wells with buffer only (for background).

  • Incubate the plate at room temperature for 30 minutes, protected from light.

  • Measure the fluorescence polarization of each well using the plate reader.

  • Plot the change in millipolarization (mP) as a function of the protein concentration and fit the data to a one-site binding model to determine the dissociation constant (Kd).

Data Presentation:

Protein Concentration (nM)Millipolarization (mP)
050
1075
50150
100220
500350
1000380
5000400

Cellular Studies with 5-DHPK-Fluor

Once an interaction with a target protein is validated in vitro, the next step is to investigate the probe's behavior in a cellular context.

Protocol 2: Confocal Microscopy for Subcellular Localization

Principle: This protocol allows for the visualization of the subcellular distribution of 5-DHPK-Fluor and its co-localization with specific cellular markers.

Materials:

  • Cells of interest (e.g., a human cancer cell line like HeLa)

  • Glass-bottom imaging dishes

  • Complete cell culture medium

  • 5-DHPK-Fluor (1 mM stock in DMSO)

  • Hoechst 33342 (for nuclear staining)

  • MitoTracker Red CMXRos (for mitochondrial staining)

  • Fixative (e.g., 4% paraformaldehyde in PBS)

  • Confocal microscope

Procedure:

  • Seed the cells onto the glass-bottom dishes and allow them to adhere overnight.

  • Treat the cells with 5-DHPK-Fluor at a suitable concentration (e.g., 1-10 µM) for a desired time (e.g., 1-4 hours).

  • In the last 30 minutes of incubation, add Hoechst 33342 and/or MitoTracker Red to the medium to co-stain the nucleus and mitochondria, respectively.

  • Wash the cells three times with warm PBS.

  • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

  • Wash the cells again three times with PBS.

  • Mount the dishes on the confocal microscope and acquire images using the appropriate laser lines and emission filters for 5-DHPK-Fluor and the co-stains.

  • Analyze the images for the subcellular localization of the probe and its potential co-localization with the organelle markers.

Visualization of Experimental Workflow:

G cluster_invitro In Vitro Characterization cluster_cellular Cellular Analysis synthesis Synthesize 5-DHPK-Fluor fp_assay Fluorescence Polarization Assay synthesis->fp_assay Characterize Binding cell_culture Culture Cells fp_assay->cell_culture Validate Probe treatment Treat with 5-DHPK-Fluor cell_culture->treatment imaging Confocal Microscopy treatment->imaging Subcellular Localization pull_down Affinity Pulldown treatment->pull_down Identify Targets imaging->pull_down Confirm Cellular Uptake

Caption: Workflow for the validation and application of 5-DHPK-Fluor as a molecular probe.

Target Identification and Validation

The ultimate goal of using a molecular probe is often to identify its cellular binding partners.[6] Affinity pulldown assays coupled with mass spectrometry are a powerful approach for this purpose.

Protocol 3: Affinity Pulldown Assay

Principle: A biotinylated version of this compound (5-DHPK-Biotin) is used to capture its binding partners from cell lysates. The captured proteins are then identified by mass spectrometry.

Materials:

  • 5-DHPK-Biotin (synthesized similarly to 5-DHPK-Fluor)

  • Streptavidin-coated magnetic beads

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Cell scraper

  • Magnetic rack

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., SDS-PAGE sample buffer)

  • Mass spectrometry facility for protein identification

Procedure:

  • Culture and treat cells with 5-DHPK-Biotin (or a DMSO control) for the desired time.

  • Lyse the cells and collect the protein lysate.

  • Pre-clear the lysate by incubating with streptavidin beads to remove non-specific binders.

  • Incubate the pre-cleared lysate with fresh streptavidin beads to capture the 5-DHPK-Biotin and its bound proteins.

  • Wash the beads extensively with wash buffer to remove non-specifically bound proteins.

  • Elute the captured proteins from the beads using elution buffer.

  • Run the eluates on an SDS-PAGE gel and visualize the proteins by Coomassie or silver staining.

  • Excise the protein bands that are specific to the 5-DHPK-Biotin pulldown and submit them for identification by mass spectrometry.

  • Validate the identified targets using orthogonal methods, such as Western blotting or genetic knockdown.

Hypothesized Signaling Pathway Involvement:

G stress Cellular Stress (e.g., Oxidative, Thermal) target Target Protein (e.g., HSP70, Kinase) stress->target Induces/Activates dhpk 5-DHPK dhpk->target Modulates downstream Downstream Signaling (e.g., Apoptosis, Survival) target->downstream response Cellular Response downstream->response

Caption: Hypothesized modulation of a cellular stress pathway by this compound.

Troubleshooting

Problem Possible Cause Solution
No binding in FP assay Probe concentration too high; protein inactive; no interaction.Optimize probe concentration; verify protein activity; select a different target.
High background in imaging Probe concentration too high; non-specific binding.Titrate probe concentration; increase wash steps; use a different fluorophore.
Many non-specific hits in pulldown Insufficient washing; probe cross-reactivity.Increase stringency of wash buffer; include a competition control with unlabeled 5-DHPK.

Conclusion

This compound represents a promising starting point for the development of a novel molecular probe to investigate cellular stress pathways. The protocols outlined in this guide provide a systematic framework for synthesizing a fluorescent derivative, validating its interaction with target proteins, and using it to explore its function in a cellular context. While the proposed applications are based on a scientifically grounded hypothesis, it is through the rigorous application of these and similar methods that the true potential of this compound as a research tool will be unveiled.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 5-Dehydroxyparatocarpin K

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 5-Dehydroxyparatocarpin K. This guide is designed for researchers, scientists, and professionals in drug development who are working with this promising isoflavonoid. Here, we address common challenges encountered during its isolation and purification from natural sources, particularly Cullen corylifolium (syn. Psoralea corylifolia). Our goal is to provide practical, field-proven solutions grounded in established chromatographic principles.

Frequently Asked Questions (FAQs) & Troubleshooting

This section is structured to address specific problems you may encounter during the purification of this compound. Each answer provides not only a solution but also an explanation of the underlying scientific principles.

Category 1: Initial Extraction & Sample Preparation

Question 1: My initial crude extract of Cullen corylifolium is very complex and contains a lot of interfering substances like oils and chlorophyll. How can I perform an initial cleanup before chromatography?

Answer: A complex sample matrix is a primary challenge when working with natural products. Waxes, resins, and pigments can interfere with chromatographic separation, reduce column lifetime, and co-elute with your target compound.[1] A multi-step approach is highly recommended.

  • Initial Solvent Partitioning: After your primary extraction (e.g., with ethanol or methanol), you can perform a liquid-liquid partitioning. Since this compound is a moderately polar isoflavone, you can partition your concentrated crude extract between a polar solvent (like aqueous methanol) and a non-polar solvent (like hexane). The hexane layer will remove highly non-polar impurities such as oils and some waxes.

  • Solid-Phase Extraction (SPE): For a more targeted cleanup, SPE is an excellent choice. A C18 cartridge can be used to bind the isoflavonoids while allowing very polar impurities to pass through. You can then wash the cartridge with a weak solvent to remove more impurities before eluting your fraction of interest with a stronger solvent (e.g., methanol or acetonitrile).

  • Macroporous Resin Adsorption: Macroporous resins are effective for enriching isoflavonoids from large volumes of crude extract.[2] The extract is passed through a column packed with the resin, which adsorbs the isoflavonoids. After washing away impurities, the target compounds are eluted with an organic solvent like ethanol.[2][3]

Workflow for Initial Sample Cleanup

A Crude Plant Extract (e.g., in Ethanol) B Concentrate Extract A->B C Liquid-Liquid Partitioning (Hexane/Aqueous Methanol) B->C D Aqueous Methanol Layer (Enriched Isoflavonoids) C->D Collect Polar Layer E Solid-Phase Extraction (SPE) (C18 Cartridge) D->E F Elute with Methanol/ Acetonitrile E->F G Purified Fraction for HPLC F->G Start Low Recovery of Target Compound Q1 Is the compound degrading? Start->Q1 A1 Check pH, temperature, and light exposure. Work quickly, store cold. Q1->A1 Yes Q2 Is it precipitating? Q1->Q2 No A2 Check solubility in mobile phase. Modify solvent or reduce concentration. Q2->A2 Yes Q3 Is it irreversibly binding to the column? Q2->Q3 No A3 Use a guard column. Flush column with strong solvent (e.g., Isopropanol). Q3->A3 Yes

References

Technical Support Center: Improving the Solubility of 5-Dehydroxyparatocarpin K for Bioassays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 5-Dehydroxyparatocarpin K. This document is designed for researchers, scientists, and drug development professionals who are incorporating this promising natural product into their experimental workflows. This compound is a pterocarpan, a class of isoflavonoids, investigated for its potential antitumor and antimicrobial properties.[1][2] A significant technical hurdle in studying this and similar compounds is its inherent hydrophobicity, leading to poor aqueous solubility. This guide provides a series of frequently asked questions (FAQs), in-depth troubleshooting protocols, and advanced strategies to help you overcome these solubility challenges and ensure the reliability and reproducibility of your bioassay data.

Section 1: Foundational Knowledge & FAQs

This section addresses the most common initial questions regarding the handling and solubilization of this compound.

Q1: What physicochemical properties of this compound make it poorly soluble in aqueous media?

A1: The solubility of a compound is dictated by its molecular structure. This compound (C₂₀H₁₈O₄) possesses a large, rigid, and predominantly non-polar carbon skeleton.[3][4] Key indicators of its hydrophobicity include:

  • LogP: The partition coefficient (LogP) is a measure of lipophilicity. The computed XLogP3 for this compound is 3.5, indicating it is significantly more soluble in lipids than in water.[3] A higher LogP value generally correlates with lower aqueous solubility.

  • Polar Surface Area (PSA): The PSA is 55.8 Ų, which is relatively small for its molecular weight (322.35 g/mol ).[3][5] Compounds with low PSA relative to their size tend to have poor aqueous solubility.

These properties mean the molecule cannot form sufficient favorable interactions (like hydrogen bonds) with water molecules to overcome the energy required to break apart its crystal lattice, leading to low solubility in aqueous buffers used for most bioassays.

Q2: What is the recommended first-step solvent for creating a primary stock solution of this compound?

A2: For nearly all cell-based bioassays, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration primary stock solution.[6][7] DMSO is a powerful, aprotic organic solvent capable of dissolving a wide array of hydrophobic compounds.

  • Rationale: The goal is to first completely dissolve the compound in a minimal volume of a strong organic solvent before performing subsequent dilutions into aqueous media. This ensures you are starting with a true solution, free of micro-precipitates.

  • Best Practice: Always use high-purity, anhydrous (≤0.02% water), and sterile-filtered DMSO. Water absorption by DMSO over time can reduce its solvating power and introduce contamination.[8] Store DMSO in small, single-use aliquots to prevent repeated freeze-thaw cycles and moisture absorption.[9]

Q3: What is the maximum concentration of DMSO tolerated by most cell-based assays?

A3: This is a critical parameter that must be empirically determined for your specific cell line and assay duration. However, a widely accepted general guideline is to keep the final concentration of DMSO in the cell culture medium at or below 0.5%, with ≤0.1% being the safest for sensitive cell lines or long-term assays. [10][11]

  • Causality: At higher concentrations, DMSO can induce a variety of off-target effects, including altered cell differentiation, membrane permeability, and direct cytotoxicity, which can confound your experimental results.[10]

  • Self-Validation: It is imperative to run a "vehicle control" experiment. This involves treating your cells with the highest concentration of DMSO that will be used in your experiment (e.g., 0.1% or 0.5%) in the absence of your test compound. The health and response of the vehicle control group should be indistinguishable from the untreated control group.

Final DMSO Concentration General Applicability & Risk
≤ 0.1% Recommended/Safe: Minimal effects on most cell lines. Ideal for long-duration ( >48h) or sensitive assays (e.g., primary cells).[10]
0.1% - 0.5% Generally Acceptable: Tolerated by many robust, immortalized cell lines for assays up to 72 hours.[11] Vehicle control is essential.
0.5% - 1.0% High Risk/Use with Caution: May cause stress or toxicity in many cell lines.[10][12] Only use if absolutely necessary and validated.
> 1.0% Not Recommended: High probability of significant off-target effects and cytotoxicity.

Section 2: Troubleshooting Guide

This section provides solutions to specific problems you may encounter when preparing working solutions of this compound.

Q4: My compound precipitates immediately when I add my DMSO stock to the aqueous assay buffer. What's happening and how can I fix it?

A4: This is the most common problem encountered with hydrophobic compounds and is known as "crashing out." It occurs because when the small volume of DMSO stock is diluted into the large volume of aqueous media, the DMSO molecules disperse, and the local solvent environment around the compound molecules rapidly becomes aqueous.[13] Since the compound is not soluble in water, it precipitates.

Here is a logical progression of troubleshooting steps:

Step 1: Optimize Your Dilution Technique.

  • Problem: Adding the stock solution directly to a large, static volume of buffer is the most common cause of precipitation.

  • Solution: Add the DMSO stock to a small volume of media or buffer while vortexing or stirring vigorously. This rapid mixing can sometimes keep the compound in a supersaturated state long enough for it to be added to the final assay plate.[14] Also, ensure your media is pre-warmed to the assay temperature (e.g., 37°C), as solubility often increases with temperature.[14]

Step 2: Reduce the Final Compound Concentration.

  • Problem: The target concentration simply exceeds the compound's maximum solubility in the final assay medium (even with a small amount of DMSO).

  • Solution: Perform a serial dilution of your intended highest concentration and determine the "kinetic solubility limit." This is the highest concentration that remains clear by visual inspection for the duration of your assay. Any concentrations that show haziness, cloudiness, or visible precipitate should be avoided.

Step 3: Increase the Final DMSO Concentration (with caution).

  • Problem: You need a higher compound concentration, and the current DMSO level isn't sufficient to act as a co-solvent.

  • Solution: If your cell line can tolerate it (as determined by a vehicle control test), increase the final DMSO concentration from 0.1% to 0.25% or 0.5%.[13] To do this, you would prepare a more dilute stock solution in DMSO and add a larger volume to your media. For example, instead of adding 1 µL of a 10 mM stock to 1 mL (for 10 µM final, 0.1% DMSO), you could add 5 µL of a 2 mM stock (for 10 µM final, 0.5% DMSO).

Q5: I'm observing a "bell-shaped" dose-response curve or inconsistent results at high concentrations. Could this be a solubility issue?

A5: Yes, this is a classic sign of compound aggregation or precipitation at higher concentrations.

  • Causality: At low concentrations, the compound may be fully dissolved. As the concentration increases, it can form aggregates or precipitate out of solution. These aggregates have different (and usually lower) bioactivity than the monomeric, dissolved form. This can lead to a plateau or even a decrease in the measured biological effect at your highest concentrations, creating a "bell-shaped" curve. The process can be stochastic, leading to high well-to-well variability.

  • Solution: The best solution is to work below the compound's kinetic solubility limit as determined in the previous question. If higher concentrations are required, you must employ advanced solubilization techniques as described in Section 3.

G cluster_0 Solubility Troubleshooting Workflow Start Compound Precipitates in Aqueous Media Step1 Q: Is dilution technique optimal? A: Add stock to media with vortexing. Start->Step1 Start Here Step2 Q: Is final concentration too high? A: Determine kinetic solubility limit and work below it. Step1->Step2 If Fails Success Compound Soluble Proceed with Assay Step1->Success If Solved Step3 Q: Is final DMSO% too low? A: Increase final DMSO to 0.5% (if cells tolerate it). Step2->Step3 If Fails Step2->Success If Solved Step4 Q: Still precipitating? A: Use advanced solubilization strategy. Step3->Step4 If Fails Step3->Success If Solved Step4->Success Implement

Caption: A decision tree for troubleshooting compound precipitation.

Section 3: Advanced Solubilization Strategy: Cyclodextrin Complexation

When standard co-solvency with DMSO is insufficient, forming an inclusion complex with a cyclodextrin is a powerful and widely used strategy to significantly enhance aqueous solubility.[15][16]

Q6: What are cyclodextrins and how do they improve solubility?

A6: Cyclodextrins are cyclic oligosaccharides that have a unique donut-like structure. The exterior of the molecule is hydrophilic (water-loving), while the central cavity is hydrophobic (water-fearing).[17] A poorly soluble "guest" molecule like this compound can be encapsulated within this hydrophobic cavity, forming an "inclusion complex."[18] This complex presents a hydrophilic exterior to the solvent, dramatically increasing its apparent solubility in water.[19] For cell culture applications, chemically modified cyclodextrins like (2-Hydroxypropyl)-β-cyclodextrin (HP-β-CD) are preferred due to their high aqueous solubility and low toxicity.[20]

G cluster_0 Mechanism of Cyclodextrin Solubilization Compound Hydrophobic Compound (this compound) CD HP-β-Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) Plus + Compound->Plus Complex Soluble Inclusion Complex Equals CD->Equals Plus->CD Equals->Complex

Caption: Encapsulation of a hydrophobic drug by a cyclodextrin.

Q7: How do I prepare a formulation of this compound with HP-β-CD?

A7: The following protocol outlines a common laboratory-scale method for preparing a cyclodextrin-complexed stock solution. The goal is to determine the molar ratio of HP-β-CD to compound that achieves the desired concentration without precipitation. A 5:1 or 10:1 molar excess of cyclodextrin is a good starting point.

Protocol: Preparation of a 1 mM this compound Stock Solution with HP-β-CD

  • Materials:

    • This compound (MW: 322.35 g/mol )

    • (2-Hydroxypropyl)-β-cyclodextrin (HP-β-CD, average MW: ~1460 g/mol )[21]

    • High-purity water (e.g., Milli-Q) or desired buffer (e.g., PBS)

    • Microcentrifuge tubes

    • Vortex mixer and/or sonicator

  • Procedure (Example for 1 mL of 1 mM stock with 10:1 molar ratio):

    • Step 2.1: Prepare HP-β-CD Solution. Weigh out 14.6 mg of HP-β-CD (for a 10 mM final concentration) and dissolve it in ~950 µL of water/buffer in a microcentrifuge tube. Vortex until fully dissolved. The solution should be clear.

    • Step 2.2: Prepare Compound Stock in Organic Solvent. Weigh out 0.322 mg of this compound and dissolve it in a minimal volume of a volatile organic solvent like ethanol or acetone (e.g., 50-100 µL). DMSO can be used, but it is not easily removed by evaporation.

    • Step 2.3: Combine and Form the Complex. Add the compound solution from Step 2.2 to the HP-β-CD solution from Step 2.1.

    • Step 2.4: Mix Thoroughly. Cap the tube tightly and vortex vigorously for 30-60 minutes at room temperature. Sonication can also be used to facilitate complexation.[22]

    • Step 2.5: Remove Organic Solvent (if applicable). If a volatile solvent was used, place the open tube in a fume hood or use a speed-vac to gently evaporate the organic solvent. Do not over-dry.

    • Step 2.6: Finalize and Filter. Adjust the final volume to 1.0 mL with water/buffer. Inspect the solution for any precipitation. For use in sterile cell culture, filter the final solution through a 0.22 µm syringe filter (choose a filter material with low protein binding, like PVDF).

  • Validation:

    • The final stock solution should be clear and free of visible precipitate. You can now dilute this aqueous stock solution directly into your assay medium.

    • Always remember to create a matching vehicle control containing the same concentration of HP-β-CD that is in your highest treatment concentration. While generally non-toxic, HP-β-CD can extract cholesterol from cell membranes at very high concentrations and should be controlled for.[21]

References

Troubleshooting 5-Dehydroxyparatocarpin K instability in solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Dehydroxyparatocarpin K. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for potential instability issues encountered when working with this compound in solution. As a prenylated flavonoid, this compound possesses a unique chemical architecture that, while conferring interesting biological activities, may also present challenges in experimental handling. This resource provides a structured, question-and-answer-based approach to address these challenges, ensuring the integrity and reproducibility of your research.

I. Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding the handling and stability of this compound.

Q1: What are the primary causes of this compound instability in experimental solutions?

A1: While specific degradation pathways for this compound are not extensively documented, based on its structure as a prenylated flavonoid with a chromone core, instability in solution is likely attributable to several factors:

  • Hydrolysis: The chromone core can be susceptible to hydrolysis, particularly under basic or strongly acidic pH conditions.

  • Oxidation: The phenolic hydroxyl group on the B-ring and the prenyl moiety can be prone to oxidation, which can be catalyzed by exposure to air (oxygen), metal ions, or light.[1]

  • Photodegradation: Flavonoids are often light-sensitive, and exposure to UV or even ambient light can induce degradation.[2]

  • Thermal Degradation: Elevated temperatures can accelerate the degradation processes mentioned above.

Q2: I'm observing precipitation of this compound when I dilute my DMSO stock into my aqueous assay buffer. What is happening and how can I prevent it?

A2: This is a common issue for lipophilic compounds like this compound and is often referred to as "crashing out" of solution. It occurs when the compound's solubility limit is exceeded in the final aqueous environment. Here’s how to troubleshoot this:

  • Reduce Final Concentration: The most straightforward solution is to lower the final working concentration of the compound in your assay.

  • Optimize Dilution Technique: Instead of a single large dilution, perform serial dilutions. A key technique is to add the DMSO stock to the aqueous buffer while gently vortexing the buffer.[3] This rapid dispersion can prevent localized high concentrations that initiate precipitation.

  • Pre-warm the Aqueous Buffer: Ensure your aqueous buffer is pre-warmed to the experimental temperature (e.g., 37°C for cell-based assays) before adding the compound stock. Solubility often increases with temperature.[4]

  • Control Final DMSO Concentration: Keep the final concentration of DMSO in your assay as low as possible, typically below 0.5%, and maintain a consistent concentration across all experimental and control wells.[3]

Q3: What is the recommended solvent for preparing a stock solution of this compound?

A3: Given its lipophilic nature, Dimethyl Sulfoxide (DMSO) is the most commonly used and effective solvent for preparing a high-concentration stock solution of this compound.[5] It is crucial to use anhydrous, high-purity DMSO to prevent the introduction of water, which can decrease the solubility of hydrophobic compounds.

Q4: How should I store my this compound stock solution to ensure its long-term stability?

A4: For optimal stability of your DMSO stock solution, follow these guidelines:

  • Storage Temperature: Store aliquots at -20°C or, for longer-term storage, at -80°C.[2]

  • Aliquoting: Prepare small, single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound and introduce moisture into the stock.

  • Light Protection: Store aliquots in amber-colored vials or tubes, or wrap them in aluminum foil to protect the compound from light.[2]

  • Inert Atmosphere (Optional but Recommended): For maximum stability, you can overlay the stock solution with an inert gas like argon or nitrogen before capping and freezing.

II. Troubleshooting Guide: Inconsistent Bioassay Results

Inconsistent or lower-than-expected activity in your experiments can often be traced back to the instability of the compound in the assay medium.

Symptom Potential Cause Troubleshooting Steps & Solutions
Decreasing biological activity over the time course of the experiment. Compound Degradation in Assay Medium: this compound may be degrading under the incubation conditions (e.g., 37°C, presence of CO2, light exposure).1. Perform a Stability Study: Analyze the concentration of the compound in your assay medium at different time points (e.g., 0, 2, 4, 8, 24 hours) using HPLC. (See Protocol 2) 2. Minimize Incubation Time: If degradation is observed, reduce the experimental incubation time if possible. 3. Prepare Fresh Solutions: Prepare fresh dilutions of the compound immediately before each experiment. Do not store working solutions in aqueous buffers.
High variability between replicate wells or experiments. Incomplete Solubilization or Precipitation: The compound may not be fully dissolved or may be precipitating out of solution during the experiment.1. Visual Inspection: Carefully inspect your assay plates under a microscope for any signs of precipitation (crystals, amorphous material).[4] 2. Re-optimize Solubilization: Follow the optimized dilution protocol (Protocol 1) rigorously. Consider a brief sonication of the stock solution before dilution. 3. Solubility Assessment: Determine the kinetic solubility of this compound in your specific assay buffer to ensure you are working below its solubility limit.
Unexpected results or artifacts in control wells. Solvent Effects or Compound Interaction with Assay Components: DMSO at higher concentrations can have biological effects. The compound might also interact with media components.1. Vehicle Control: Ensure your vehicle control (e.g., media with the same final DMSO concentration) is included in all experiments. 2. Test for Media Interaction: Incubate the compound in the assay medium without cells/target and analyze for degradation or precipitation. Some media components can affect compound stability.[4]

III. Experimental Protocols

Protocol 1: Preparation of this compound Working Solutions

This protocol describes the preparation of a working solution from a DMSO stock to minimize precipitation in an aqueous buffer.

Materials:

  • This compound solid

  • Anhydrous, cell culture-grade DMSO

  • Sterile, amber microcentrifuge tubes

  • Aqueous buffer or cell culture medium (pre-warmed to the experimental temperature)

  • Vortex mixer

Procedure:

  • Prepare a High-Concentration Stock Solution:

    • Accurately weigh the desired amount of this compound powder.

    • Dissolve the powder in 100% anhydrous DMSO to create a high-concentration stock solution (e.g., 10-50 mM).

    • Ensure complete dissolution by vortexing. If necessary, briefly sonicate the solution in a water bath.

  • Create Single-Use Aliquots:

    • Dispense the stock solution into small, single-use aliquots in amber microcentrifuge tubes.

    • Store the aliquots at -20°C or -80°C.

  • Prepare the Final Working Solution (on the day of the experiment):

    • Thaw a single aliquot of the DMSO stock solution at room temperature.

    • Pre-warm the aqueous buffer or cell culture medium to the desired experimental temperature (e.g., 37°C).

    • To prepare the final working solution, add the DMSO stock solution dropwise to the pre-warmed aqueous buffer while gently vortexing the buffer.[3] This ensures rapid dispersion and minimizes the risk of precipitation.

    • Visually inspect the final working solution for any signs of precipitation before use.

Protocol 2: Assessing the Stability of this compound in Assay Buffer by HPLC

This protocol provides a method to determine the stability of the compound under your specific experimental conditions.

Materials:

  • This compound working solution in your assay buffer

  • Incubator set to your experimental temperature

  • HPLC system with a UV detector and a C18 column

  • Mobile phase (e.g., acetonitrile and water with 0.1% formic acid, gradient may be required)

  • Quenching solution (e.g., ice-cold acetonitrile)

Procedure:

  • Sample Preparation:

    • Prepare a fresh working solution of this compound in your assay buffer at the final experimental concentration.

    • Immediately take a sample for the t=0 time point. Quench the sample by diluting it with an equal volume of ice-cold acetonitrile to precipitate proteins and halt degradation.

    • Incubate the remaining working solution under your standard experimental conditions (e.g., 37°C, 5% CO2).

  • Time-Course Sampling:

    • At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots of the incubated solution and quench them with ice-cold acetonitrile as described for the t=0 sample.

  • Sample Analysis:

    • Centrifuge the quenched samples to pellet any precipitate.

    • Analyze the supernatant by HPLC-UV. Monitor the peak area corresponding to this compound.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the t=0 sample.

    • Plot the percentage of compound remaining versus time to determine the degradation rate and half-life.

IV. Visualization of Concepts

Diagram 1: Troubleshooting Workflow for Compound Instability

G start Inconsistent or Low Bioactivity check_solubility Is the compound fully dissolved in the final assay medium? start->check_solubility check_stability Is the compound stable under assay conditions? check_solubility->check_stability Yes optimize_solubility Optimize Solubilization (See Protocol 1) - Slower addition - Vortexing during dilution - Pre-warm buffer check_solubility->optimize_solubility No assess_stability Perform Stability Assay (See Protocol 2) - HPLC time course check_stability->assess_stability No end_ok Consistent Results check_stability->end_ok Yes optimize_solubility->check_solubility reduce_time Reduce Incubation Time or Prepare Fresh Solutions assess_stability->reduce_time reduce_time->end_ok end_bad Re-evaluate Assay or Compound reduce_time->end_bad

A troubleshooting workflow for addressing inconsistent bioactivity.

Diagram 2: Potential Degradation Sites of this compound

G cluster_sites Potential Degradation Sites compound hydrolysis Hydrolysis of Chromone Core p1 hydrolysis->p1 oxidation1 Oxidation of Phenolic -OH p2 oxidation1->p2 oxidation2 Oxidation/Rearrangement of Prenyl Group p3 oxidation2->p3

References

Technical Support Center: Optimizing HPLC Separation of 5-Dehydroxyparatocarpin K Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic analysis of 5-Dehydroxyparatocarpin K. As a chiral flavonoid, separating its isomers presents a unique set of challenges requiring a nuanced approach to High-Performance Liquid Chromatography (HPLC). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into method development and troubleshooting. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you can build robust, self-validating analytical methods.

Section 1: Foundational Knowledge & Initial Setup

This section addresses the most common initial questions regarding the setup for separating this compound isomers.

Question: What are the key chemical properties of this compound I should consider for HPLC method development?

Answer: Understanding the physicochemical properties of this compound is the cornerstone of effective method development. Key properties include:

  • Molecular Formula: C₂₀H₁₈O₄[1][2]

  • Molecular Weight: Approximately 322.35 g/mol [1][3]

  • Structure: It is a flavonoid, a class of natural products known for their UV absorbance and potential for secondary interactions with HPLC stationary phases.[4][5]

  • Chirality: The molecule possesses a chiral center, meaning it exists as enantiomers (isomers that are non-superimposable mirror images).[1][6] The primary challenge of this separation is, therefore, resolving these enantiomers. Standard reversed-phase columns (like C18) will not separate enantiomers; a Chiral Stationary Phase (CSP) is mandatory for this purpose.[7][8]

  • Solubility & Polarity: With a LogP of approximately 4.28, it is a relatively non-polar compound, making it well-suited for reversed-phase or normal-phase chromatography.[2]

Question: I am starting from scratch. What is the recommended column and initial mobile phase for separating these isomers?

Answer: For the direct separation of enantiomers, selecting the right Chiral Stationary Phase (CSP) is the most critical decision.[8][9]

Column Selection: Polysaccharide-based CSPs are highly effective for separating a wide range of chiral compounds, including flavonoids.[7][9] We recommend starting with one of the following:

  • Amylose-based CSP: (e.g., Chiralpak® AD-H, Lux® Amylose-1)

  • Cellulose-based CSP: (e.g., Chiralcel® OD-H, Lux® Cellulose-1)

These columns provide a combination of hydrogen bonding, dipole-dipole, and steric interactions that are necessary for chiral recognition.

Initial Mobile Phase Conditions: The choice between normal-phase and reversed-phase chromatography will significantly impact the separation.

ModeMobile Phase CompositionRationale & Key Considerations
Normal-Phase (Recommended Start) n-Hexane / Isopropanol (IPA) or Ethanol (EtOH) mixtures (e.g., 90:10 v/v)Often provides better selectivity for chiral separations on polysaccharide CSPs. Simple, non-aqueous mobile phases can lead to more predictable interactions.[7]
Reversed-Phase Acetonitrile (ACN) or Methanol (MeOH) / Water with 0.1% Formic AcidCan be used if the normal-phase approach is unsuccessful. The acidic modifier is crucial to suppress the ionization of residual silanols on the stationary phase, which prevents peak tailing.[10][11]

Starting Protocol:

  • Column: Amylose-based CSP (5 µm, 4.6 x 250 mm).

  • Mobile Phase: 90:10 (v/v) n-Hexane / Isopropanol.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV Diode-Array Detector (DAD) at 280 nm. Flavonoids typically have strong absorbance between 254 nm and 370 nm.[7]

  • Injection Volume: 5-10 µL.

Section 2: Troubleshooting Poor Resolution

This is the most common and frustrating issue. Poor resolution means the peaks for the isomers are not baseline separated, making accurate quantification impossible.

Question: My isomers are co-eluting or have very poor resolution (Rs < 1.5). What is my first step?

Answer: When resolution is poor, a systematic approach is needed to identify the parameter with the most influence. The logical first step is to optimize the mobile phase composition, as it governs the primary chemical interactions leading to separation.

Below is a troubleshooting workflow to guide your decisions.

G Start Start: Poor Isomer Resolution (Rs < 1.5) AdjustStrength Adjust Mobile Phase Strength (Change % Modifier) Start->AdjustStrength Is there any separation? CheckColumn Evaluate a Different CSP (e.g., Amylose -> Cellulose) Start->CheckColumn No separation at all ChangeModifier Change Organic Modifier (e.g., IPA to EtOH in NP) (e.g., ACN to MeOH in RP) OptimizeTemp Optimize Temperature (Test 15°C, 25°C, 40°C) ChangeModifier->OptimizeTemp Selectivity still poor Success Resolution Optimized (Rs ≥ 1.5) ChangeModifier->Success Resolution improves AdjustStrength->ChangeModifier No significant improvement AdjustStrength->Success Resolution improves ReduceFlow Reduce Flow Rate (e.g., 1.0 -> 0.7 mL/min) OptimizeTemp->ReduceFlow Resolution improves but is not baseline OptimizeTemp->Success Resolution improves ReduceFlow->Success CheckColumn->AdjustStrength Try new column with initial method

Caption: Troubleshooting workflow for poor resolution of chiral isomers.

Detailed Explanation of Steps:

  • Adjust Mobile Phase Strength: In normal phase, vary the percentage of the alcohol modifier (e.g., try 95:5, 90:10, and 85:15 n-Hexane:IPA). In reversed phase, adjust the organic-to-aqueous ratio. This is the most fundamental adjustment to change peak retention.[12]

  • Change Organic Modifier: The type of organic solvent can dramatically alter selectivity (the spacing between peaks). In normal phase, switching from isopropanol to ethanol can change the hydrogen bonding interactions with the CSP. In reversed phase, switching between acetonitrile and methanol alters dipole interactions.[12]

  • Optimize Temperature: Temperature is a powerful but complex tool in chiral separations.[13] Unlike standard reversed-phase, where lower temperatures almost always increase retention, in chiral chromatography, temperature changes can alter the conformation of the chiral stationary phase itself.[13][14] This can lead to non-linear effects, sometimes improving resolution at higher temperatures or even reversing the elution order of the isomers.[14][15] A systematic evaluation at different temperatures (e.g., 15°C, 25°C, 40°C) is highly recommended.[16]

  • Reduce Flow Rate: Lowering the flow rate increases the time the analytes interact with the stationary phase, which can improve the efficiency of the separation and lead to better resolution.[17] However, this comes at the cost of longer run times.

  • Evaluate a Different CSP: If none of the above steps yield a satisfactory separation, it is likely that the chosen chiral stationary phase does not offer sufficient enantioselectivity for this compound. The next logical step is to screen a CSP with a different chiral selector (e.g., switch from an amylose-based to a cellulose-based column).[9]

Question: My peaks are broad, reducing my resolution and sensitivity. How can I fix this?

Answer: Broad peaks are typically a sign of poor column efficiency or unwanted secondary effects. Here are the common causes and solutions:

CauseExplanation & Solution
Extra-Column Volume Excessive tubing length or diameter between the injector, column, and detector can cause band broadening. Solution: Use narrow-bore (e.g., 0.125 mm ID) PEEK tubing and keep connections as short as possible.
Column Contamination/Aging Over time, strongly retained compounds from samples can accumulate at the head of the column, damaging the stationary phase.[18] Solution: Implement a column flushing procedure after each batch of samples. If the column is old, it may need to be replaced.
Sample Solvent Mismatch Injecting a sample dissolved in a solvent much stronger than the mobile phase will cause the sample band to spread before it reaches the column, resulting in broad or fronting peaks.[7] Solution: Whenever possible, dissolve your sample in the initial mobile phase.
Column Overload Injecting too high a concentration of your analyte can saturate the stationary phase, leading to broad and often tailing peaks.[7][18] Solution: Dilute your sample or reduce the injection volume.

Section 3: Advanced Troubleshooting: Peak Shape & System Issues

Even with good resolution, poor peak shape can hinder accurate integration and quantification.

Question: My peaks are tailing. What are the likely causes and how do I address them?

Answer: Peak tailing, where the back half of the peak is drawn out, is a common issue in HPLC.[19]

G cluster_causes Primary Causes cluster_solutions Solutions Input Peak Tailing Observed Cause1 Silanol Interactions Active sites on silica backbone interact with analyte Input->Cause1 Cause2 Column Overload Injecting too high a concentration Input->Cause2 Cause3 Column Void A void has formed at the column inlet Input->Cause3 Sol1 Add Acidic Modifier (RP) Use 0.1% Formic Acid to suppress silanols Cause1->Sol1 Sol2 Reduce Sample Load Dilute sample or decrease injection volume Cause2->Sol2 Sol3 Reverse Flush / Replace Column Flush column in reverse direction or replace it Cause3->Sol3

Caption: Common causes and solutions for peak tailing in HPLC.

In-depth Explanation:

  • Secondary Silanol Interactions (Primarily in Reversed-Phase): This is the most frequent cause. The silica backbone of most stationary phases has residual silanol groups (-Si-OH). If these are ionized, they can interact strongly with polar functional groups on your analyte, causing tailing.[7]

    • Solution: In reversed-phase mode, add a small amount of an acidic modifier like 0.1% formic acid or acetic acid to the mobile phase.[10][11] This keeps the silanol groups protonated (neutral), minimizing these secondary interactions.

  • Column Overload: Injecting too much analyte mass onto the column leads to a non-linear relationship between the analyte and the stationary phase, resulting in tailing peaks.[7]

    • Solution: Systematically reduce the injection volume or dilute the sample until the peak shape becomes symmetrical.

  • Column Void: A physical void or channel can form at the inlet of the column bed due to pressure shocks or degradation of the stationary phase. This disrupts the flow path, leading to tailing.[19]

    • Solution: A temporary fix can sometimes be achieved by back-flushing the column. However, a void usually indicates the column is at the end of its life and needs to be replaced.

Question: My retention times are shifting from one injection to the next. How do I improve reproducibility?

Answer: Retention time stability is critical for reliable identification and quantification. Drifting retention times usually point to a system-level problem.[20]

  • Insufficient Column Equilibration: This is especially important for gradient methods but also affects isocratic separations, particularly in normal-phase. The column needs to fully return to its initial condition before the next injection.

    • Solution: Ensure your column equilibration time is sufficient. A good rule of thumb is to allow at least 10-15 column volumes of the initial mobile phase to pass through the column before injecting.

  • Mobile Phase Preparation: Inconsistent preparation of the mobile phase (e.g., slight variations in the solvent ratio or pH) will directly impact retention times.[20][21]

    • Solution: Use precise volumetric measurements. If using buffers, always prepare them fresh and confirm the pH. Ensure solvents are thoroughly mixed.

  • Temperature Fluctuations: An unstable column temperature will cause retention times to drift.[17]

    • Solution: Use a column oven to maintain a constant, stable temperature. Even minor drafts in the lab can affect columns left at ambient temperature.

  • Pump and Seal Issues: Leaks in the pump or worn pump seals can lead to an inconsistent flow rate, causing retention times to shift.[20]

    • Solution: Perform regular maintenance on your HPLC system. Check for any visible leaks and monitor the system pressure for unusual fluctuations.

Section 4: FAQs - Quick Reference

Q1: Can I use methanol instead of acetonitrile in my reversed-phase method? A1: Yes. Methanol and acetonitrile have different polarities and elution strengths, and switching between them can significantly alter the selectivity of your separation.[12] If you are struggling to resolve isomers with an ACN/water mobile phase, reformulating with MeOH/water is a valid and powerful method development step.

Q2: What detection wavelength is optimal for this compound? A2: Most flavonoids have strong UV absorbance. A Diode-Array Detector (DAD) is highly recommended.[7][22] Start by monitoring around 280 nm, but acquire the full UV spectrum to identify the wavelength of maximum absorbance (λ-max) for the most sensitive detection.

Q3: My system pressure is suddenly very high. What should I do? A3: High backpressure is almost always due to a blockage.[20] Systematically isolate the problem by removing components in reverse order of flow (Column -> Tubing -> Injector). First, disconnect the column from the injector and see if the pressure returns to normal. If it does, the column frit is likely blocked and needs to be cleaned or the column replaced. If the pressure remains high, the blockage is further upstream in the tubing or injector.

Q4: What are "ghost peaks"? A4: Ghost peaks are unexpected peaks that appear in your chromatogram, often during a gradient run.[23] They are typically caused by contaminants in the mobile phase, carryover from a previous injection, or impurities leaching from system components. Using high-purity solvents and implementing a needle wash step in your autosampler sequence can help eliminate them.[23]

References

Reducing off-target effects of 5-Dehydroxyparatocarpin K in cells

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to Mitigating Off-Target Effects in Cellular Assays

Welcome to the technical support center for 5-Dehydroxyparatocarpin K. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting strategies and in-depth answers to common questions regarding the off-target effects of this compound. Our goal is to help you achieve higher specificity and confidence in your experimental results.

Introduction: The Challenge of Specificity
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What are off-target effects, and why are they a concern with this compound?

A1: Off-target effects occur when this compound binds to and modulates the activity of proteins other than its intended target.[1] This is a significant concern because these unintended interactions can produce biological consequences that confound your experimental results. For example, if you are studying the role of the primary target in cell migration, an off-target effect on a cytoskeletal protein could produce a similar phenotype, leading to an incorrect interpretation of your data. Minimizing these effects is crucial for validating the compound's mechanism of action and ensuring the development of a selective therapeutic agent.[1][2]

Q2: I'm observing high cytotoxicity at concentrations where I expect to see a specific on-target phenotype. How can I determine if this is an off-target effect?

A2: This is a classic sign of potential off-target activity. The key is to systematically decouple the on-target from the off-target effects. Here are three critical validation steps:

  • Orthogonal Target Validation with Genetics: The most robust method is to compare the phenotype induced by this compound with the phenotype from genetically ablating the target protein. Use CRISPR-Cas9 or siRNA to knock out or knock down the gene of your primary target. If the phenotype of the genetic perturbation matches the compound-induced phenotype, it strengthens the evidence for on-target activity. A significant discrepancy suggests off-target effects are at play.[1]

  • Use a Structurally Related Inactive Control: Synthesize or obtain a close structural analog of this compound that is inactive against the primary target. If this inactive control compound still produces the cytotoxic phenotype in your cells, it is a strong indicator of an off-target effect.[1]

  • Dose-Response Analysis: Carefully analyze the dose-response curve. On-target effects should typically occur at lower concentrations (aligned with the compound's known Kd or IC₅₀ for the target), while off-target effects often manifest at higher concentrations. A very steep dose-response curve can sometimes indicate off-target-driven toxicity.[1]

Below is a workflow to diagnose the source of unexpected cellular effects.

Caption: Workflow for diagnosing on-target vs. off-target effects.

Q3: How can I experimentally identify the specific off-target proteins of this compound?

A3: Identifying the specific proteins that this compound interacts with is a crucial step. This can be achieved through several powerful, unbiased techniques.

  • Chemical Proteomics: This approach uses a modified version of your compound to "pull down" its binding partners from a cell lysate. A clickable alkyne or biotin tag can be added to this compound to create a probe. After incubating the probe with cell lysate, the compound-protein complexes are captured and the bound proteins are identified by mass spectrometry.[3]

  • Thermal Proteome Profiling (TPP) / Cellular Thermal Shift Assay (CETSA®): This method relies on the principle that when a protein binds to a ligand (like your compound), its thermal stability changes. You can heat cell lysates or intact cells treated with your compound across a temperature gradient. Unbound proteins will denature and precipitate at lower temperatures, while ligand-bound proteins will remain soluble at higher temperatures. The soluble fraction is then analyzed by mass spectrometry to identify stabilized (or destabilized) proteins.[4]

  • Kinase Profiling Panels: If this compound is a suspected kinase inhibitor, you can screen it against a large panel of recombinant kinases (e.g., >400 kinases). This will provide a clear profile of its selectivity and identify specific off-target kinases, which can then be validated in cells.

Table 1: Hypothetical Kinase Selectivity Profile for this compound

Kinase TargetIC₅₀ (nM)Target TypeImplied Effect
Kinase Alpha 15 On-Target Desired antiproliferative effect
Kinase Beta250Off-TargetPotential impact on cell survival pathways
Kinase Gamma800Off-TargetPossible cytoskeletal disruption
Kinase Delta>10,000Non-TargetNo significant interaction

This table clearly shows a window between the on-target and off-target activities, which is critical for designing experiments.

Q4: What are the primary strategies to reduce off-target effects of this compound in my cell culture experiments?

A4: Once you have a better understanding of the off-target profile, you can actively minimize its impact.

  • Optimize Compound Concentration: This is the simplest and most effective strategy. Use the lowest possible concentration of this compound that still elicits the desired on-target effect. Based on Table 1, a concentration between 20-50 nM would be ideal to maximize the effect on Kinase Alpha while minimizing engagement of Kinase Beta and Gamma.

  • Reduce Incubation Time: Off-target effects can be time-dependent. If your on-target phenotype can be observed within a shorter timeframe (e.g., 6-12 hours), reducing the incubation time from 24 or 48 hours can prevent the accumulation of downstream consequences from off-target engagement.

  • Modify the Cell Culture Environment: The metabolic state of your cells can influence compound activity and off-target profiles. For example, switching from high-glucose to galactose-based media can shift cellular metabolism towards oxidative phosphorylation, which may more closely resemble in vivo conditions and could alter the cellular response to your compound.[5]

  • Use a More Relevant Cell Model: If you are using a cancer cell line that has been in culture for decades, it may have adapted in ways that make it more susceptible to certain off-target effects.[5] Consider using primary cells or 3D organoid cultures, which can provide a more physiologically relevant context and potentially a cleaner on-target response.[6]

References

5-Dehydroxyparatocarpin K aggregation issues and prevention

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: TSS-5DPK-AGG-V1.0

Introduction

Welcome to the technical support guide for 5-Dehydroxyparatocarpin K. This document is intended for researchers, scientists, and drug development professionals who are utilizing this promising natural product in their experiments. This compound is a valuable research compound with potential antitumor and antimicrobial properties.[1] However, its physicochemical characteristics, particularly its hydrophobicity, present a significant challenge in the form of aggregation in aqueous experimental systems.

This guide provides in-depth technical information, troubleshooting protocols, and frequently asked questions to help you mitigate aggregation-related issues, ensuring the reliability and reproducibility of your results. Our goal is to explain the causality behind these experimental choices, empowering you to make informed decisions in your research.

Part 1: Understanding the Challenge: The Physicochemical Properties of this compound

The primary challenge in working with this compound stems from its molecular structure and resulting physicochemical properties.

PropertyValueImplication for Experimental Work
Molecular Formula C₂₀H₁₈O₄-
Molecular Weight 322.35 g/mol [2]
Calculated logP 4.28This value indicates high hydrophobicity, suggesting poor solubility in aqueous solutions and a strong tendency to aggregate.[2]
Appearance Solid PowderProper dissolution protocols are critical to avoid starting with aggregated material.[3]

A high LogP value is a strong indicator that a compound will preferentially partition into a non-polar environment rather than water. In the absence of a suitable non-polar environment in your aqueous assay buffer, molecules of this compound will tend to associate with each other, driven by hydrophobic interactions, leading to the formation of aggregates. These aggregates can range in size from small oligomers to large, visible precipitates, and they are a major source of experimental artifacts.

Part 2: Frequently Asked Questions (FAQs)

Q1: I dissolved this compound in DMSO and it looked clear, but I’m seeing precipitation in my assay plate. Why?

A clear stock solution in 100% DMSO does not guarantee solubility in your final aqueous assay buffer. The dramatic shift in solvent polarity when a small volume of your DMSO stock is added to a large volume of aqueous buffer can cause the compound's solubility limit to be exceeded, leading to rapid precipitation.[4] This is a common issue for hydrophobic compounds.

Q2: What is the maximum concentration of DMSO I should use in my cell culture or biochemical assay?

As a general rule, the final concentration of DMSO in your assay should be kept below 0.5%, and ideally at 0.1% or lower.[4] While some cell lines or enzymes may tolerate up to 1% DMSO, higher concentrations can have direct biological effects, acting as a confounding variable in your experiment. Always ensure that your vehicle control wells have the exact same final DMSO concentration as your experimental wells.

Q3: Can compound aggregation lead to false positives in my screening assay?

Absolutely. Small molecule aggregates are a notorious source of false positives in drug discovery screens. These aggregates can non-specifically inhibit enzymes or disrupt protein-protein interactions by sequestering proteins on their surfaces.[5] This can give the appearance of specific biological activity when, in reality, it is an artifact of aggregation.

Q4: How can I visually confirm if my compound is aggregating?

At high concentrations, you may see visible precipitation, cloudiness, or a film on the surface of your wells. However, smaller, nano-scale aggregates are not visible to the naked eye. A common technique to check for aggregation is to measure the turbidity of your compound solution in buffer using a spectrophotometer (e.g., by scanning absorbance from 340-600 nm). An increase in absorbance across a wide range of wavelengths is indicative of light scattering by aggregates.

Part 3: Troubleshooting Guide

This section provides a structured approach to diagnosing and solving common issues related to the aggregation of this compound.

Issue 1: Visible Precipitation Upon Dilution into Aqueous Buffer
Possible Cause Diagnostic Step Recommended Solution
Exceeded Aqueous Solubility Your final compound concentration is above its solubility limit in the assay buffer.Determine the maximum soluble concentration of this compound in your specific buffer. Perform a serial dilution and visually inspect for the highest concentration that remains clear over time.
Poor Initial Dissolution The initial stock solution in DMSO was not fully dissolved, containing micro-aggregates.Ensure the stock solution is fully dissolved. Gentle warming (to 30-37°C) and vortexing or sonication can help. Always visually inspect the stock solution against a light source before use.[6]
Buffer Composition The pH, ionic strength, or other components of your buffer are promoting precipitation.Test the solubility in different buffers. For some compounds, adjusting the pH (if the compound is ionizable) or ionic strength can improve solubility.
Issue 2: Inconsistent or Non-Reproducible Assay Results
Possible Cause Diagnostic Step Recommended Solution
Variable Aggregation The extent of aggregation is varying between experiments or even across a single plate.Review your dilution procedure. Ensure rapid and thorough mixing when diluting the DMSO stock into the aqueous buffer. A multi-step dilution process may be beneficial.
Interaction with Plastics The hydrophobic compound is adsorbing to the surface of your pipette tips or assay plates.Use low-adhesion polypropylene plastics. Pre-wetting pipette tips with the dilution buffer before handling the compound solution can also help minimize loss.
Time-Dependent Aggregation The compound is aggregating over the course of the experiment.Run a time-course experiment to see if the assay signal changes with pre-incubation time. If so, try to minimize the time between compound addition and signal readout.
Issue 3: Suspected False Positive/Non-Specific Activity
Possible Cause Diagnostic Step Recommended Solution
Aggregate-Based Inhibition Aggregates are causing non-specific inhibition in your assay.Add a non-ionic detergent, such as Triton X-100 or Tween-20 (typically at 0.01% - 0.1%), to your assay buffer. If the compound's activity is significantly reduced in the presence of the detergent, it is likely an aggregation-based artifact.
Protein Sequestration The compound is binding non-specifically to proteins in your assay (e.g., serum proteins).If your assay medium contains serum, test the compound's activity in both serum-free and serum-containing media. If the activity is different, this suggests non-specific protein binding. Consider adding a carrier protein like Bovine Serum Albumin (BSA) at 0.1-1 mg/mL to block non-specific interactions.[4]

Part 4: Prevention Protocols and Workflows

Proactive measures are the most effective way to manage the challenges of working with this compound.

Protocol 1: Preparation of a High-Quality Stock Solution
  • Solvent Selection: Use high-purity, anhydrous DMSO.

  • Weighing: Accurately weigh the required amount of this compound powder in a suitable vial.

  • Dissolution: Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Mixing: Vortex the solution vigorously for 1-2 minutes.

  • Warming (Optional): If the compound does not fully dissolve, warm the vial in a 37°C water bath for 5-10 minutes, followed by further vortexing.

  • Sonication (Optional): If solids are still present, sonicate the vial in a bath sonicator for 5-10 minutes.[6]

  • Inspection: Visually inspect the solution to ensure it is completely clear and free of any particulate matter.

  • Storage: Aliquot the stock solution into smaller, single-use volumes in low-adhesion tubes and store at -20°C or -80°C, protected from light and moisture.[6] Avoid repeated freeze-thaw cycles.

Workflow for Assay Preparation

The following diagram illustrates a recommended workflow for preparing your final assay plate, designed to minimize aggregation.

G cluster_0 Step 1: Stock Solution cluster_1 Step 2: Intermediate Dilution cluster_2 Step 3: Final Dilution cluster_3 Step 4: Quality Control A Prepare 10 mM stock in 100% DMSO B Create intermediate dilution in 100% DMSO or assay buffer + detergent A->B  Avoids large  polarity shock C Add intermediate dilution to final assay buffer in plate B->C  Rapid mixing D Include control wells: - Vehicle (DMSO) only - Buffer + detergent + compound - Buffer + BSA + compound C->D  Isolates artifacts

Caption: Recommended workflow for preparing assay plates to minimize aggregation.

Troubleshooting Decision Tree

If you encounter unexpected results, use the following decision tree to guide your troubleshooting process.

G A Unexpected Assay Result (e.g., high hit rate, poor reproducibility) B Is there visible precipitation in the assay plate? A->B C YES B->C D NO B->D E Lower compound concentration. Re-evaluate solubility limit. Optimize buffer. C->E F Run control experiments D->F G Does adding 0.01% Triton X-100 significantly reduce activity? F->G H YES G->H I NO G->I J Result is likely an aggregation artifact. H->J K Result may be a genuine effect. Proceed with further validation. I->K

Caption: Decision tree for troubleshooting aggregation-related assay artifacts.

References

Technical Support Center: Enhancing the Bioavailability of 5-Dehydroxyparatocarpin K

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: This technical support guide is designed for researchers, scientists, and drug development professionals investigating the therapeutic potential of 5-Dehydroxyparatocarpin K. As a promising natural product with demonstrated antitumor and antimicrobial properties, overcoming its inherent bioavailability challenges is critical for clinical translation.[1] This document provides a comprehensive resource of frequently asked questions (FAQs), in-depth troubleshooting guides, and detailed experimental protocols to address common issues encountered during the formulation and evaluation of this compound.

PropertyValueSource
Molecular Formula C₂₀H₁₈O₄--INVALID-LINK--[2]
Molecular Weight 322.35 g/mol --INVALID-LINK--[3]
Computed XLogP3 3.5--INVALID-LINK--[2]
Polar Surface Area (PSA) 55.76 Ų--INVALID-LINK--[3]

The high LogP value strongly suggests that this compound is a lipophilic compound with poor aqueous solubility. Consequently, it is likely to be classified as a Biopharmaceutics Classification System (BCS) Class II compound (low solubility, high permeability). The strategies outlined in this guide are based on this assumption and are broadly applicable to BCS Class II compounds.

Part 1: Frequently Asked Questions (FAQs)

Q1: Why is the oral bioavailability of this compound expected to be low?

Low oral bioavailability for a compound like this compound is likely due to its poor aqueous solubility, a common characteristic of many natural flavonoids.[4] For a drug to be absorbed into the bloodstream after oral administration, it must first dissolve in the gastrointestinal fluids. Poor solubility leads to a low dissolution rate, which becomes the rate-limiting step for absorption.

Q2: What are the primary formulation strategies to enhance the bioavailability of a poorly soluble compound like this compound?

The main strategies focus on improving the solubility and dissolution rate of the compound. These include:

  • Particle Size Reduction: Increasing the surface area-to-volume ratio by micronization or nanonization.

  • Amorphous Solid Dispersions: Converting the crystalline form of the drug to a more soluble amorphous state by dispersing it in a polymer matrix.

  • Lipid-Based Formulations: Dissolving the drug in a lipid-based carrier system, such as self-emulsifying drug delivery systems (SEDDS), liposomes, or solid lipid nanoparticles (SLNs).

  • Complexation: Using molecules like cyclodextrins to form inclusion complexes that enhance solubility.

Q3: Which in vitro models are suitable for screening different formulations of this compound?

Initial screening can be effectively performed using:

  • Kinetic Solubility Assays: To determine the apparent solubility of the compound from different formulations in various biorelevant media (e.g., Simulated Gastric Fluid (SGF), Simulated Intestinal Fluid (SIF)).

  • In Vitro Dissolution Studies (USP Apparatus II): To assess the rate and extent of drug release from the formulation over time.

  • Parallel Artificial Membrane Permeability Assay (PAMPA): To predict the passive permeability of the compound across the intestinal barrier.

  • Caco-2 Cell Permeability Assays: To evaluate both passive and active transport mechanisms across a human intestinal cell monolayer.

Q4: What are the key parameters to measure in an in vivo bioavailability study?

In a preclinical in vivo study (e.g., in rodents), the key pharmacokinetic parameters to determine from plasma concentration-time profiles are:

  • Cmax: The maximum (or peak) plasma concentration of the drug.

  • Tmax: The time at which Cmax is reached.

  • AUC (Area Under the Curve): The total drug exposure over time.

By comparing the AUC of an oral dose to that of an intravenous (IV) dose, the absolute bioavailability (F%) can be calculated.

Part 2: Troubleshooting Guides

This section addresses specific issues that researchers may encounter during their experiments.

Issue 1: Low and Variable Results in In Vitro Dissolution Studies
Symptom Potential Cause Troubleshooting Steps & Rationale
Inconsistent dissolution profiles between batches of the same formulation. - Inhomogeneous mixing of the formulation. - Variability in particle size or morphology. - Phase separation or crystallization in amorphous systems. 1. Improve Mixing Process: Ensure a consistent and validated mixing procedure for your formulation. For solid dispersions, ensure the drug is molecularly dispersed.2. Characterize Particle Size: Use techniques like laser diffraction or dynamic light scattering to ensure consistent particle size distribution across batches.3. Solid-State Characterization: Use Differential Scanning Calorimetry (DSC) and X-Ray Diffraction (XRD) to confirm the amorphous nature of your solid dispersion and check for any crystalline peaks indicating instability.
Initial high release followed by a plateau at a low percentage of dissolved drug. - "Spring and parachute" effect with precipitation. The formulation initially releases the drug in a supersaturated state (the "spring"), but the drug then precipitates out of solution (the "parachute" fails).1. Incorporate a Precipitation Inhibitor: Add a hydrophilic polymer (e.g., HPMC, PVP) to your formulation. These polymers can maintain the supersaturated state for a longer duration, allowing for greater absorption in vivo.2. Optimize Drug-to-Carrier Ratio: A lower drug loading in a solid dispersion or lipid-based system may prevent rapid supersaturation and subsequent precipitation.
Poor wetting of the formulation in the dissolution medium. - Hydrophobicity of the drug and/or excipients. 1. Incorporate a Surfactant: Add a pharmaceutically acceptable surfactant (e.g., Polysorbate 80, Sodium Lauryl Sulfate) to the dissolution medium or the formulation itself to improve wettability.
Issue 2: Poor Correlation Between In Vitro Dissolution and In Vivo Bioavailability
Symptom Potential Cause Troubleshooting Steps & Rationale
Good in vitro dissolution but low in vivo bioavailability. - Significant first-pass metabolism. - Efflux by intestinal transporters (e.g., P-glycoprotein). - Instability in the gastrointestinal tract. 1. Investigate Metabolism: Use in vitro models like liver microsomes or S9 fractions to assess the metabolic stability of this compound.2. Assess Transporter Interactions: Caco-2 cell assays can be used to determine if the compound is a substrate for efflux transporters.3. Evaluate GI Stability: Incubate the compound in SGF and SIF to assess its chemical stability at different pH values and in the presence of digestive enzymes.
Poor in vitro dissolution but unexpectedly better in vivo bioavailability. - Role of bile salts and lipids in vivo. The in vitro dissolution medium may not accurately reflect the solubilizing environment of the human gut, which contains bile salts and phospholipids.1. Use Biorelevant Dissolution Media: Employ media such as Fasted State Simulated Intestinal Fluid (FaSSIF) and Fed State Simulated Intestinal Fluid (FeSSIF) for your in vitro dissolution studies. These media contain bile salts and lecithin to better mimic the in vivo environment.

Part 3: Experimental Protocols & Visualizations

Workflow for Bioavailability Enhancement Strategy Selection

G A Characterize Physicochemical Properties (Solubility, LogP, pKa) B Assume BCS Class II (Low Solubility, High Permeability) A->B C Select Formulation Strategies B->C D Particle Size Reduction (Micronization, Nanosuspension) C->D E Amorphous Solid Dispersion (with PVP, HPMC, etc.) C->E F Lipid-Based Formulation (SEDDS, Liposomes, SLN) C->F G In Vitro Screening (Solubility, Dissolution, PAMPA) D->G E->G F->G H Select Lead Formulations G->H I In Vivo Pharmacokinetic Study (e.g., in Rats) H->I J Analyze Plasma Samples (LC-MS/MS) I->J K Compare PK Parameters (Cmax, AUC) J->K L Optimized Formulation K->L

Caption: Workflow for selecting a bioavailability enhancement strategy.

Protocol 1: Preparation of a this compound Solid Dispersion by Solvent Evaporation

Objective: To prepare an amorphous solid dispersion of this compound to enhance its dissolution rate.

Materials:

  • This compound

  • Polymer carrier (e.g., Polyvinylpyrrolidone (PVP) K30, Hydroxypropyl Methylcellulose (HPMC))

  • Volatile solvent (e.g., methanol, ethanol, acetone) in which both the drug and polymer are soluble.

  • Rotary evaporator

  • Vacuum oven

Procedure:

  • Dissolution: Dissolve this compound and the chosen polymer (e.g., in a 1:3 drug-to-polymer weight ratio) in a suitable volume of the volatile solvent in a round-bottom flask. Ensure complete dissolution by gentle warming or sonication if necessary.

  • Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C). Continue until a solid film or powder is formed on the flask wall.

  • Drying: Scrape the solid material from the flask. Further dry the material in a vacuum oven at a temperature below the glass transition temperature of the polymer for 24-48 hours to remove any residual solvent.

  • Sizing: Gently grind the dried solid dispersion using a mortar and pestle and pass it through a sieve to obtain a uniform particle size.

  • Characterization: Characterize the solid dispersion using DSC and XRD to confirm the amorphous state of this compound.

Protocol 2: Preparation of this compound-Loaded Liposomes by Thin-Film Hydration

Objective: To encapsulate this compound within liposomes to improve its solubility and potentially alter its absorption pathway.

Materials:

  • This compound

  • Phospholipids (e.g., Soy Phosphatidylcholine (SPC), Dipalmitoylphosphatidylcholine (DPPC))

  • Cholesterol (to stabilize the lipid bilayer)

  • Organic solvent (e.g., chloroform, methanol, or a mixture)

  • Aqueous buffer (e.g., Phosphate Buffered Saline (PBS) pH 7.4)

  • Rotary evaporator

  • Probe sonicator or bath sonicator

Procedure:

  • Lipid Film Formation: Dissolve this compound, phospholipids, and cholesterol in the organic solvent in a round-bottom flask. The molar ratio of phospholipid to cholesterol is typically around 2:1.

  • Solvent Evaporation: Evaporate the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask.

  • Hydration: Add the aqueous buffer to the flask and hydrate the lipid film by rotating the flask at a temperature above the lipid phase transition temperature for approximately 1 hour. This will form multilamellar vesicles (MLVs).

  • Size Reduction: To obtain small unilamellar vesicles (SUVs), sonicate the liposomal suspension using a probe sonicator (on ice to prevent lipid degradation) or a bath sonicator.

  • Purification: Remove the unencapsulated this compound by centrifugation or dialysis.

  • Characterization: Determine the particle size, polydispersity index (PDI), and zeta potential of the liposomes using dynamic light scattering. The encapsulation efficiency should be quantified using a suitable analytical method (e.g., HPLC) after lysing the liposomes with a solvent like methanol.

Signaling Pathway of Oral Drug Absorption

G cluster_0 Gastrointestinal Lumen cluster_1 Intestinal Epithelium cluster_2 Systemic Circulation A Oral Dosage Form (e.g., Solid Dispersion) B Disintegration & Dissolution A->B C Drug in Solution B->C D Absorption (Passive Diffusion) C->D E Portal Vein D->E F Liver (First-Pass Metabolism) E->F G Drug in Bloodstream F->G

Caption: Key steps in oral drug absorption.

Protocol 3: In Vivo Bioavailability Study in Rats (A General Outline)

Objective: To determine and compare the oral bioavailability of different formulations of this compound.

Materials:

  • Male Sprague-Dawley or Wistar rats (e.g., 200-250 g)

  • This compound formulations

  • Vehicle for control group (e.g., water with 0.5% carboxymethylcellulose)

  • Oral gavage needles

  • Blood collection supplies (e.g., heparinized tubes)

  • Centrifuge

  • Analytical equipment (LC-MS/MS for plasma sample analysis)

Procedure:

  • Animal Acclimatization and Fasting: Acclimatize the animals for at least one week. Fast the rats overnight (12-18 hours) before dosing, with free access to water.

  • Dosing: Divide the rats into groups (e.g., n=5-6 per group). Administer the formulations and the control vehicle via oral gavage at a predetermined dose. Include an intravenous (IV) group to determine absolute bioavailability.

  • Blood Sampling: Collect blood samples (e.g., via the tail vein) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.

  • Sample Analysis: Develop and validate a sensitive and selective analytical method, such as LC-MS/MS, for the quantification of this compound in rat plasma.

  • Pharmacokinetic Analysis: Use pharmacokinetic software to calculate Cmax, Tmax, and AUC for each group.

  • Bioavailability Calculation:

    • Relative Bioavailability (Frel %): (AUC_test / AUC_control) * 100

    • Absolute Bioavailability (F %): (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100

Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals and approved by an Institutional Animal Care and Use Committee (IACUC).

References

Technical Support Center: Troubleshooting Matrix Effects in 5-Dehydroxyparatocarpin K Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 5-Dehydroxyparatocarpin K. This guide is designed for researchers, scientists, and drug development professionals to navigate the common yet challenging issue of matrix effects in liquid chromatography-mass spectrometry (LC-MS) analysis. Here, we provide in-depth, experience-driven advice and practical troubleshooting steps to ensure the accuracy and reliability of your analytical data.

Understanding the Challenge: What are Matrix Effects?

In LC-MS analysis, particularly with complex biological or botanical samples, "matrix effects" refer to the alteration of an analyte's ionization efficiency due to the presence of co-eluting, undetected compounds from the sample matrix.[1][2] This interference can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which can severely compromise the accuracy, precision, and sensitivity of your quantitative analysis.[1][3]

The phenomenon is especially prevalent in electrospray ionization (ESI), where co-eluting matrix components can compete with the analyte for ionization, alter the physical properties of the ESI droplets (like surface tension and viscosity), or cause co-precipitation of the analyte with less volatile compounds.[2][4] For a compound like this compound, which is often extracted from intricate plant matrices, understanding and mitigating these effects is paramount.

Visualizing the Problem: The Mechanism of Ion Suppression

IonSuppression cluster_source ESI Source cluster_gas_phase Gas Phase Analyte Analyte Droplet Charged Droplet Analyte->Droplet Matrix_Components Matrix Components Matrix_Components->Droplet Analyte_Ion Analyte Ion (To MS) Droplet->Analyte_Ion Successful Ionization Suppressed_Ion Suppressed Signal Droplet->Suppressed_Ion Competition & Reduced Evaporation

Caption: Mechanism of ion suppression in the ESI source.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you may encounter during the analysis of this compound. Each question is followed by a detailed explanation and a step-by-step guide to resolving the problem.

Q1: My this compound signal is inconsistent and shows poor reproducibility between injections, especially in different sample batches. What could be the cause?

A1: Root Cause Analysis & Troubleshooting

Inconsistent signal and poor reproducibility are classic symptoms of variable matrix effects.[4][5] The composition of your sample matrix can vary significantly from batch to batch, leading to different degrees of ion suppression or enhancement.

Troubleshooting Protocol:

  • Initial Diagnosis - Post-Column Infusion Experiment: This is the definitive way to visualize matrix effects.

    • Objective: To identify regions in your chromatogram where co-eluting matrix components cause ion suppression or enhancement.

    • Procedure:

      • Continuously infuse a standard solution of this compound at a constant flow rate into the LC eluent after the analytical column (using a T-junction). This will create a stable, elevated baseline signal for your analyte.

      • Inject a blank matrix extract (a sample prepared in the same way as your study samples, but without the analyte).

      • Monitor the this compound signal. Any deviation (dip or rise) from the stable baseline indicates the retention time of interfering matrix components.[1][6]

    • Interpretation: If the retention time of this compound in your actual samples coincides with a dip in the baseline from the infusion experiment, ion suppression is confirmed as a likely cause of your issues.[6]

  • Chromatographic Optimization to Mitigate Co-elution:

    • Goal: Separate the analyte peak from the interfering matrix peaks.

    • Actionable Steps:

      • Modify the Gradient: Adjust the gradient slope or the composition of your mobile phases to alter the selectivity of the separation. A shallower gradient can often improve resolution between closely eluting compounds.

      • Change the Column Chemistry: If gradient modification is insufficient, switch to a different column stationary phase (e.g., from a C18 to a PFP or a core-shell column). Core-shell columns can provide higher efficiency and narrower peaks, which may resolve the analyte from interferences.

      • Adjust Mobile Phase pH: For ionizable compounds, altering the pH can significantly shift their retention time relative to matrix components.

Q2: I suspect ion suppression is occurring, but how can I quantify its impact on my results?

A2: Quantifying Matrix Effects Using the Post-Extraction Addition Method

This method allows you to calculate a Matrix Effect Factor (MEF), providing a quantitative measure of ion suppression or enhancement. The U.S. Food and Drug Administration (FDA) guidelines for bioanalytical method validation recommend evaluating matrix effects.[1][5]

Experimental Protocol:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Prepare a standard solution of this compound in your mobile phase or a clean solvent.

    • Set B (Post-Extraction Spike): Prepare a blank matrix extract. After the final extraction step, spike the extract with the same concentration of this compound as in Set A.

    • Set C (Pre-Extraction Spike): Spike the blank matrix with this compound before the extraction process. This set is used to determine recovery.

  • Analyze and Calculate:

    • Analyze all three sets of samples by LC-MS/MS.

    • Calculate the Matrix Effect Factor (MEF):

      • MEF (%) = (Mean Peak Area of Set B / Mean Peak Area of Set A) * 100

    • Calculate Recovery (RE):

      • RE (%) = (Mean Peak Area of Set C / Mean Peak Area of Set B) * 100

Interpreting the Results:

MEF (%)Interpretation
< 100%Ion Suppression
> 100%Ion Enhancement
85% - 115%Generally considered acceptable matrix effect
Q3: My attempts to optimize chromatography haven't eliminated the matrix effects. What are the best sample preparation strategies to reduce interferences before injection?

A3: Advanced Sample Preparation Techniques

Improving sample cleanup is often the most effective way to combat matrix effects.[7] The choice of technique depends on the nature of your matrix and the properties of this compound.

TechniquePrincipleAdvantagesDisadvantages
Protein Precipitation (PPT) Addition of an organic solvent (e.g., acetonitrile) or acid to precipitate proteins.Simple, fast, and inexpensive.Often results in significant matrix effects from remaining phospholipids and other small molecules.[7][8]
Liquid-Liquid Extraction (LLE) Partitioning the analyte between two immiscible liquid phases.Can provide a much cleaner extract than PPT. Selectivity can be tuned by adjusting pH and solvent polarity.Can have lower recovery for polar analytes. May require more method development.[7][8]
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent while interferences are washed away.Highly selective and can provide very clean extracts. Can also be used to concentrate the analyte.More complex and costly than PPT or LLE. Requires careful method development to optimize sorbent, wash, and elution steps.[8]

Recommended Workflow for Method Development:

SamplePrepWorkflow Start Start: Inconsistent Results PPT Attempt 1: Protein Precipitation (PPT) Start->PPT Check_MEF_PPT Quantify MEF PPT->Check_MEF_PPT LLE Attempt 2: Liquid-Liquid Extraction (LLE) Check_MEF_PPT->LLE MEF Unacceptable Success Acceptable MEF Proceed with Validation Check_MEF_PPT->Success MEF Acceptable Check_MEF_LLE Quantify MEF LLE->Check_MEF_LLE SPE Attempt 3: Solid-Phase Extraction (SPE) Check_MEF_LLE->SPE MEF Unacceptable Check_MEF_LLE->Success MEF Acceptable Check_MEF_SPE Quantify MEF SPE->Check_MEF_SPE Check_MEF_SPE->Success MEF Acceptable

Caption: A systematic workflow for optimizing sample preparation.

Q4: Can I compensate for matrix effects without extensive sample cleanup?

A4: Compensation Strategies

While minimizing matrix effects is always the preferred approach, compensation strategies can be employed, particularly when dealing with unavoidable matrix variability.

  • Stable Isotope-Labeled Internal Standard (SIL-IS):

    • Principle: A SIL-IS (e.g., ¹³C- or ²H-labeled this compound) is chemically identical to the analyte and will co-elute and experience the same degree of ion suppression or enhancement.

    • Implementation: Add a known amount of the SIL-IS to every sample, standard, and blank before sample preparation. Quantify the analyte by the ratio of its peak area to the SIL-IS peak area.

    • Advantage: This is the gold standard for compensating for matrix effects and is highly recommended by regulatory bodies.[9]

    • Disadvantage: SIL-IS can be expensive and may not be commercially available for all analytes.

  • Matrix-Matched Calibration:

    • Principle: Prepare your calibration standards in a blank matrix that is representative of your study samples. This ensures that the standards and samples experience similar matrix effects.

    • Implementation: Obtain a source of blank matrix (e.g., plasma, tissue homogenate) that is free of the analyte. Prepare your calibration curve by spiking this blank matrix at various concentrations.

    • Advantage: A practical and effective way to compensate for matrix effects when a SIL-IS is not available.

    • Disadvantage: Requires a reliable source of blank matrix and assumes that the matrix effect is consistent across all study samples.

Final Recommendations for a Robust Method

  • Holistic Approach: The most robust analytical methods often combine optimized sample preparation, efficient chromatographic separation, and an appropriate internal standard.[8]

  • Method Validation: Thoroughly validate your analytical method according to ICH or FDA guidelines.[10][11][12] This includes a rigorous assessment of specificity, linearity, accuracy, precision, and, critically, matrix effects.[13][14]

  • System Suitability: Before each analytical run, inject a system suitability standard to ensure your LC-MS system is performing optimally. This is a key part of the analytical procedure life cycle.[14]

By systematically investigating and addressing matrix effects using the strategies outlined in this guide, you can develop a reliable and accurate method for the quantification of this compound, ensuring the integrity of your research and development efforts.

References

Validation & Comparative

A Comparative Analysis of Bioactivity: 5-Dehydroxyparatocarpin K vs. Paratocarpin K

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers in Drug Discovery and Development

In the ever-expanding landscape of natural product research, prenylated flavonoids have emerged as a promising class of compounds with a wide array of biological activities. Among these, paratocarpins, isolated from plants of the Moraceae family, have garnered significant interest. This guide provides a detailed comparative analysis of the bioactivity of two closely related molecules: 5-Dehydroxyparatocarpin K and Paratocarpin K. While experimental data on this compound is nascent, this document, grounded in established principles of medicinal chemistry and flavonoid structure-activity relationships, offers a predictive comparison to guide future research and drug development efforts.

Unveiling the Subjects: Structural Nuances

At the heart of their differing biological profiles lies a subtle yet significant structural distinction. Both this compound and Paratocarpin K share a flavanone skeleton with a pyran ring fusion and a prenyl group, characteristic of this subclass of flavonoids. However, the defining difference is the absence of a hydroxyl (-OH) group at the 5-position of the A-ring in this compound.

CompoundMolecular FormulaMolecular WeightKey Structural Feature
Paratocarpin K C₂₀H₁₈O₅338.35 g/mol Presence of a hydroxyl group at the 5-position
This compound C₂₀H₁₈O₄322.35 g/mol Absence of a hydroxyl group at the 5-position

This seemingly minor alteration can profoundly influence the molecule's electronic properties, lipophilicity, and its ability to interact with biological targets.

A Comparative Exploration of Bioactivity: An Evidence-Based Postulation

Direct comparative experimental data for this compound is limited. However, based on the known bioactivities of Paratocarpin K and the well-documented role of the 5-hydroxyl group in flavonoids, we can construct a robust hypothesis-driven comparison across key therapeutic areas.

Anticancer Activity

Paratocarpins, such as the related Paratocarpin E, have demonstrated significant cytotoxic effects against various cancer cell lines, inducing apoptosis and autophagy.[1] The presence of the 5-hydroxyl group in flavonoids is often associated with their anticancer potential. It can participate in hydrogen bonding with enzymatic targets and is crucial for the chelation of metal ions, a mechanism implicated in the generation of reactive oxygen species (ROS) that can trigger cancer cell death.

Postulated Activity of this compound: The absence of the 5-hydroxyl group in this compound may lead to a reduction in its anticancer potency compared to Paratocarpin K. This is because the ability to chelate metal ions and form key hydrogen bonds with target proteins would be diminished. However, its increased lipophilicity might enhance its ability to cross cell membranes, a factor that could partially compensate for the reduced target interaction. Commercial suppliers note its potential for research in antitumor applications, suggesting that it likely retains some cytotoxic activity.

Anti-inflammatory Activity

The anti-inflammatory effects of flavonoids are often linked to their ability to inhibit key inflammatory enzymes like cyclooxygenases (COX) and lipoxygenases (LOX), and to modulate inflammatory signaling pathways such as NF-κB. The 5-hydroxyl group, in conjunction with the 4-keto group, is a critical structural feature for the inhibition of these enzymes.

Postulated Activity of this compound: It is hypothesized that this compound will exhibit weaker anti-inflammatory activity than Paratocarpin K. The lack of the 5-hydroxyl group would likely reduce its inhibitory effect on key pro-inflammatory enzymes.

Antioxidant Activity

The antioxidant capacity of flavonoids is heavily reliant on the number and arrangement of hydroxyl groups. The 5-hydroxyl group contributes to the radical scavenging activity by donating a hydrogen atom.

Postulated Activity of this compound: The antioxidant potential of this compound is expected to be lower than that of Paratocarpin K. The loss of a key radical-scavenging hydroxyl group will likely decrease its ability to neutralize free radicals directly.

Proposed Experimental Workflows for Bioactivity Validation

To empirically validate these postulates, a series of well-established in vitro assays are recommended. The following protocols provide a framework for a direct, head-to-head comparison.

Workflow for Anticancer Activity Assessment

cluster_assays Cytotoxicity and Proliferation Assays cluster_mechanism Mechanistic Assays start Select Cancer Cell Lines (e.g., MCF-7, A549, HCT116) culture Cell Culture and Seeding start->culture treat Treat with varying concentrations of This compound and Paratocarpin K culture->treat incubation Incubate for 24, 48, 72 hours treat->incubation mtt MTT Assay (Assess metabolic activity) incubation->mtt srbs SRB Assay (Assess cell density) incubation->srbs clonogenic Clonogenic Assay (Assess long-term survival) incubation->clonogenic apoptosis Apoptosis Assay (Annexin V/PI Staining) incubation->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) incubation->cell_cycle western_blot Western Blot (Analyze apoptotic and cell cycle proteins) incubation->western_blot data_analysis Data Analysis and IC50 Determination mtt->data_analysis srbs->data_analysis clonogenic->data_analysis apoptosis->data_analysis cell_cycle->data_analysis western_blot->data_analysis

Caption: Proposed workflow for comparing the anticancer activities.

Workflow for Anti-inflammatory Activity Assessment

cluster_assays Inflammatory Marker Analysis start Culture Macrophages (e.g., RAW 264.7) pretreat Pre-treat with compounds start->pretreat stimulate Stimulate with LPS pretreat->stimulate no_assay Nitric Oxide (NO) Assay (Griess Reagent) stimulate->no_assay elisa ELISA for Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) stimulate->elisa western_blot Western Blot for COX-2 and iNOS expression stimulate->western_blot data_analysis Data Analysis and IC50 Determination no_assay->data_analysis elisa->data_analysis western_blot->data_analysis

Caption: Workflow for evaluating anti-inflammatory effects.

Potential Signaling Pathways

The bioactivity of these compounds is likely mediated through the modulation of key cellular signaling pathways.

cluster_pro_inflammatory Pro-inflammatory Stimuli (LPS) cluster_cancer Carcinogens / Growth Factors cluster_pathways Key Signaling Pathways cluster_outcomes Cellular Outcomes lps LPS nfkb NF-κB Pathway lps->nfkb activates mapk MAPK Pathway (ERK, JNK, p38) lps->mapk activates carcinogen Carcinogens carcinogen->mapk activates pi3k PI3K/Akt Pathway carcinogen->pi3k activates inflammation Inflammation (↑ TNF-α, IL-6, COX-2) nfkb->inflammation promotes mapk->inflammation promotes proliferation Cell Proliferation and Survival mapk->proliferation promotes apoptosis Apoptosis mapk->apoptosis regulates pi3k->proliferation promotes paratocarpin_k Paratocarpin K paratocarpin_k->nfkb inhibits paratocarpin_k->mapk inhibits paratocarpin_k->pi3k inhibits dehydroxy_paratocarpin_k This compound dehydroxy_paratocarpin_k->nfkb postulated weaker inhibition dehydroxy_paratocarpin_k->mapk postulated weaker inhibition dehydroxy_paratocarpin_k->pi3k postulated weaker inhibition

Caption: Postulated modulation of signaling pathways.

Conclusion and Future Directions

While Paratocarpin K stands as a promising bioactive flavonoid, its derivative, this compound, presents an intriguing case for structure-activity relationship studies. The absence of the 5-hydroxyl group is predicted to temper its anticancer, anti-inflammatory, and antioxidant activities. However, the potential for altered pharmacokinetic properties due to increased lipophilicity warrants thorough investigation. The experimental workflows outlined in this guide provide a clear path forward for the empirical validation of these hypotheses. Further research, including in vivo studies and exploration of its antimicrobial potential, will be crucial in fully elucidating the therapeutic promise of this compound and in guiding the rational design of novel flavonoid-based therapeutic agents.

References

A Comparative Guide to 5-Dehydroxyparatocarpin K and Other Potent Flavonoid Inhibitors: A Framework for Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the vast landscape of natural product drug discovery, flavonoids stand out as a class of polyphenolic compounds with remarkable therapeutic potential. Their diverse structures underpin a wide array of biological activities, including potent inhibition of key signaling pathways implicated in cancer and inflammation. While flavonoids like quercetin and kaempferol have been extensively studied, a multitude of lesser-known flavonoids hold untapped promise. This guide focuses on one such molecule: 5-Dehydroxyparatocarpin K .

Here, we provide a comparative analysis of this compound against well-characterized flavonoid inhibitors. Due to the nascent stage of research on this specific compound, this guide also serves as an experimental roadmap, offering detailed protocols and a conceptual framework to systematically uncover its therapeutic potential.

This compound: An Emerging Flavonoid from the Moraceae Family

This compound is a natural product that has been identified as having potential antitumor and antimicrobial properties.[1] It is currently under investigation for its capacity to modulate cellular pathways in cancer models.[1]

  • Source: This flavonoid is found in plants of the Paratocarpus genus, which belongs to the Moraceae family.[2] This family is a rich source of bioactive phenolic compounds, including a wide variety of flavonoids.[3][4]

  • Chemical Identity: The molecular formula for this compound is C₂₀H₁₈O₄, with a molecular weight of 322.354 g/mol .[1]

  • Biological Potential: Preliminary research suggests that this compound could be a valuable lead compound for the synthesis of derivatives with enhanced bioactivity.[1] However, detailed mechanistic studies and quantitative data on its inhibitory effects are not yet available in the public domain.

Established Flavonoid Inhibitors: Benchmarks for Comparison

To understand the potential of this compound, it is essential to compare it against well-established flavonoid inhibitors. The following flavonoids have been extensively studied and serve as benchmarks for inhibitory activity against key signaling pathways.

  • Quercetin: A ubiquitous flavonol found in many fruits and vegetables, quercetin is known to inhibit the PI3K/Akt/mTOR and MAPK signaling pathways.[5][6] It exerts anti-proliferative and pro-apoptotic effects in various cancer cell lines.

  • Kaempferol: Another common flavonol, kaempferol, has been shown to inhibit the PI3K/Akt/mTOR and MAPK pathways, leading to cell cycle arrest and apoptosis in cancer cells.[6]

  • Genistein: This isoflavone, abundant in soy products, is a known inhibitor of protein tyrosine kinases and also modulates the NF-κB and PI3K/Akt signaling pathways.[7]

  • Fisetin: Found in strawberries and other fruits, fisetin inhibits the PI3K/Akt/mTOR pathway and has demonstrated potent anticancer effects in preclinical models.

These flavonoids provide a reference point for the types of activities and potencies that might be expected from a novel flavonoid inhibitor.

A Comparative Framework for this compound

The following table provides a conceptual framework for comparing this compound with established flavonoid inhibitors. The empty fields for this compound highlight the current knowledge gaps and represent key areas for future research.

FeatureThis compoundQuercetinKaempferolGenisteinFisetin
Primary Target Pathways To be determinedPI3K/Akt/mTOR, MAPKPI3K/Akt/mTOR, MAPKPTKs, NF-κB, PI3K/AktPI3K/Akt/mTOR
Reported IC50 Range (Cancer Cell Lines) To be determined10-100 µM15-80 µM5-50 µM20-150 µM
Mechanism of Action To be determinedATP-competitive kinase inhibition, antioxidantInduction of apoptosis, cell cycle arrestTyrosine kinase inhibition, anti-inflammatoryDownregulation of PI3K/Akt/mTOR signaling
Key Therapeutic Areas Antitumor, Antimicrobial (potential)Cancer, Inflammation, Cardiovascular DiseaseCancer, InflammationCancer, Menopausal SymptomsCancer, Neurodegenerative Disease

Experimental Roadmap for Characterizing this compound

To elucidate the inhibitory properties of this compound, a systematic experimental approach is required. The following protocols provide detailed, step-by-step methodologies for the initial characterization of this novel flavonoid.

Protocol 1: Determining Cytotoxicity using the MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[8] This protocol will allow for the determination of the half-maximal inhibitory concentration (IC50) of this compound.[9]

Rationale: Establishing the cytotoxic potential of a compound is the first step in evaluating its anticancer activity. The IC50 value provides a quantitative measure of potency, which is crucial for comparing its efficacy against other compounds and for determining appropriate concentrations for subsequent mechanistic studies.

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture a relevant cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) to logarithmic growth phase.

    • Trypsinize and resuspend the cells in a complete culture medium.

    • Perform a cell count and determine viability using a hemocytometer and trypan blue exclusion.

    • Seed 5,000-10,000 cells per well in 100 µL of medium in a 96-well plate.

    • Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).

    • Perform serial dilutions of the stock solution in a complete culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100, 200 µM).

    • Include a vehicle control (DMSO at the same final concentration as the highest compound concentration) and a no-treatment control.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

    • Incubate for 24, 48, or 72 hours to assess time-dependent cytotoxicity.

  • MTT Addition and Formazan Solubilization:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well.

    • Incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration to generate a dose-response curve.

    • Determine the IC50 value from the dose-response curve using non-linear regression analysis.

Protocol 2: Analyzing Signaling Pathway Modulation via Western Blotting

Western blotting is a technique used to detect specific proteins in a sample and can be used to assess the phosphorylation status of key signaling proteins.[10][11] This protocol focuses on the MAPK/ERK pathway as an example.

Rationale: Many flavonoids exert their effects by inhibiting protein kinases.[5] Analyzing the phosphorylation state of key downstream targets of these kinases (e.g., ERK, Akt) provides direct evidence of pathway inhibition in a cellular context. This allows for the identification of the molecular mechanism of action of the flavonoid.

Step-by-Step Methodology:

  • Cell Lysis and Protein Quantification:

    • Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC50 for a specified time (e.g., 1, 6, 24 hours).

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.

    • Determine the protein concentration of the supernatant using a BCA or Bradford protein assay.

  • SDS-PAGE and Protein Transfer:

    • Normalize the protein concentrations of all samples.

    • Prepare samples by adding Laemmli buffer and boiling for 5 minutes.

    • Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel.

    • Perform electrophoresis to separate the proteins by size.

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies specific for the phosphorylated form of the target protein (e.g., phospho-ERK1/2) and the total form of the protein (e.g., total ERK1/2) overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should also be used.

    • Wash the membrane extensively with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Visualize the protein bands using a chemiluminescence imaging system.

    • Perform densitometric analysis of the bands using software like ImageJ.

    • Normalize the intensity of the phosphorylated protein band to the total protein band and the loading control.

    • Compare the levels of protein phosphorylation in treated samples to the untreated control.

Visualizing the Landscape of Flavonoid Inhibition

To better understand the context in which this compound will be evaluated, the following diagrams illustrate key signaling pathways commonly targeted by flavonoids and a proposed experimental workflow.

PI3K_Akt_mTOR_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) PI3K PI3K Receptor Tyrosine Kinase (RTK)->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 Cell Growth & Proliferation Cell Growth & Proliferation mTORC1->Cell Growth & Proliferation Quercetin Quercetin Quercetin->PI3K Fisetin Fisetin Fisetin->Akt

Caption: The PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth, is a common target for flavonoid inhibitors like Quercetin and Fisetin.

MAPK_Pathway Extracellular Stimuli Extracellular Stimuli Ras Ras Extracellular Stimuli->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Gene Expression Gene Expression Transcription Factors->Gene Expression Kaempferol Kaempferol Kaempferol->MEK

Caption: The MAPK/ERK signaling cascade, which regulates cell proliferation and differentiation, can be inhibited by flavonoids such as Kaempferol at the level of MEK.

Experimental_Workflow cluster_0 Initial Screening cluster_1 Mechanistic Studies cluster_2 Advanced Characterization Compound_Isolation Isolate/Synthesize This compound Cytotoxicity_Screening MTT Assay (Multiple Cell Lines) Compound_Isolation->Cytotoxicity_Screening Determine_IC50 Determine IC50 Values Cytotoxicity_Screening->Determine_IC50 Pathway_Analysis Western Blot (p-Akt, p-ERK, etc.) Determine_IC50->Pathway_Analysis Target_Identification In Vitro Kinase Assays Pathway_Analysis->Target_Identification Cell_Cycle_Analysis Flow Cytometry Target_Identification->Cell_Cycle_Analysis Apoptosis_Assay Annexin V Staining Target_Identification->Apoptosis_Assay

Caption: A systematic workflow for the characterization of a novel flavonoid inhibitor, starting from initial cytotoxicity screening to detailed mechanistic studies.

Conclusion

This compound represents an intriguing but largely unexplored frontier in flavonoid research. While direct comparative data is currently unavailable, its origin from a flavonoid-rich plant family and preliminary reports of its bioactivity suggest significant potential. By leveraging the knowledge gained from well-characterized flavonoid inhibitors and employing the systematic experimental roadmap outlined in this guide, researchers can effectively unlock the therapeutic promise of this compound and other novel natural products. This guide serves not only as a comparative overview but also as a practical handbook to propel the discovery of the next generation of flavonoid-based therapeutics.

References

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 5-Dehydroxyparatocarpin K

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Rigorous Analytical Validation

5-Dehydroxyparatocarpin K is a prenylated flavonoid, a class of natural products attracting significant research interest for their potential therapeutic properties, including antitumor and antimicrobial activities.[1] As this compound progresses from discovery to preclinical and potentially clinical development, the necessity for precise and reliable quantification becomes paramount. The data generated from analytical methods underpins critical decisions regarding pharmacology, toxicology, and formulation. Therefore, the methods used must be rigorously validated to ensure they are fit for their intended purpose.[2]

This guide provides an in-depth comparison of two primary analytical techniques—High-Performance Liquid Chromatography with UV detection (HPLC-UV) and High-Performance Thin-Layer Chromatography (HPTLC) with densitometry—for the quantitative analysis of this compound. Furthermore, it delves into the critical process of cross-validation, a requirement when data from different analytical methods or laboratories must be compared or consolidated.[3][4] Our objective is to equip researchers, scientists, and drug development professionals with the technical insights and practical methodologies required to establish robust and defensible analytical data for this promising compound.

Understanding the Analyte: this compound

Before developing an analytical method, understanding the physicochemical properties of the analyte is crucial.

  • Molecular Formula: C₂₀H₁₈O₄[5][6]

  • Molecular Weight: 322.35 g/mol [5]

  • Structure: A flavonoid core with a prenyl group, making it relatively nonpolar.

  • LogP: 4.28[5]

  • Significance: The presence of a chromophore in its flavonoid structure makes it suitable for UV-based detection methods. Its relatively low polarity guides the selection of appropriate stationary and mobile phases in chromatographic separations.

Candidate Analytical Methods: A Comparative Overview

We will explore two chromatographic techniques that offer a balance of performance, accessibility, and throughput.

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): The gold standard for quantitative analysis in pharmaceutical settings. It offers high resolution, sensitivity, and reproducibility.

  • High-Performance Thin-Layer Chromatography (HPTLC): A powerful, high-throughput technique that allows for the parallel analysis of multiple samples, making it cost-effective and rapid for screening and quality control.[7][8]

The following sections will detail the experimental protocols for each method and then present a head-to-head comparison based on internationally recognized validation parameters.

Methodology Deep Dive I: HPLC-UV Protocol

Causality Behind Experimental Choices

The selection of a reversed-phase C18 column is a logical starting point for a molecule with a LogP of 4.28, as it provides effective separation based on hydrophobicity.[5][9] A gradient elution is chosen to ensure that any potential impurities or related compounds, which may have different polarities, are effectively eluted and separated from the main analyte peak, providing a sharp peak shape and a stable baseline. Acetonitrile is selected as the organic modifier due to its low UV cutoff and viscosity. The addition of a small amount of formic acid to the aqueous phase helps to protonate any acidic functional groups on the analyte, leading to better peak symmetry and consistent retention times.[10]

Detailed Experimental Protocol
  • Instrumentation:

    • Agilent 1200 series HPLC system or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and diode-array detector (DAD).[10]

  • Chromatographic Conditions:

    • Column: Zorbax SB-C18, 4.6 x 150 mm, 3.5 µm particle size.[10]

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient Program:

      • 0-2 min: 30% B

      • 2-20 min: 30% to 70% B

      • 20-22 min: 70% to 100% B

      • 22-30 min: Hold at 100% B

    • Flow Rate: 0.25 mL/min.[10]

    • Column Temperature: 30°C.

    • Injection Volume: 5 µL.

    • Detection Wavelength: 280 nm (based on typical flavonoid absorbance).

  • Standard and Sample Preparation:

    • Standard Stock Solution: Accurately weigh and dissolve this compound standard in methanol to prepare a 1 mg/mL stock solution.

    • Calibration Standards: Serially dilute the stock solution with the mobile phase (initial conditions) to prepare calibration standards ranging from 1 µg/mL to 100 µg/mL.

    • Sample Preparation: Extract the compound from its matrix (e.g., plant material, formulation) using a suitable solvent like methanol. Filter the extract through a 0.22 µm syringe filter before injection.

Methodology Deep Dive II: HPTLC-Densitometry Protocol

Causality Behind Experimental Choices

HPTLC offers a significant advantage in throughput. The choice of a silica gel 60 F254 plate is standard for the analysis of moderately polar to nonpolar compounds.[11] The mobile phase composition is empirically determined to achieve optimal separation, with toluene as the nonpolar component, ethyl acetate providing polarity for migration, and formic acid to improve peak shape and reduce tailing of phenolic compounds.[11] Densitometric scanning at the analyte's maximum absorbance wavelength provides the quantitative data.[11] This method is particularly useful for routine quality control where many samples need to be analyzed quickly.[7]

Detailed Experimental Protocol
  • Instrumentation:

    • CAMAG HPTLC system or equivalent, including a Linomat 5 applicator, Automatic Developing Chamber (ADC 2), TLC Visualizer, and TLC Scanner 4.

  • Chromatographic Conditions:

    • Stationary Phase: HPTLC plates silica gel 60 F254, 20 x 10 cm.

    • Sample Application: Apply 5 µL of standards and samples as 8 mm bands, 8 mm from the bottom of the plate.

    • Mobile Phase: Toluene: Ethyl Acetate: Formic Acid (7:2:1, v/v/v).[12]

    • Development: Develop the plate up to a distance of 80 mm in the ADC 2 after chamber saturation for 20 minutes.

    • Drying: Dry the plate in a stream of warm air for 5 minutes.

    • Densitometric Scanning: Scan the plate at 280 nm using the TLC scanner in absorbance mode.

  • Standard and Sample Preparation:

    • Standard Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.

    • Calibration Standards: Dilute the stock solution to prepare standards in the range of 100 ng/band to 1000 ng/band.

    • Sample Preparation: Prepare a concentrated extract of the sample in methanol. Filter through a 0.45 µm filter before application.

The Cross-Validation Framework

Cross-validation is essential to demonstrate that two distinct analytical methods produce comparable and reliable data.[3] This is particularly important when, for instance, a rapid HPTLC method is used for in-process controls, while a more comprehensive HPLC method is used for final product release. The process involves analyzing the same set of samples with both validated methods and comparing the results. The validation parameters themselves must first be established for each individual method according to authoritative guidelines, such as those from the International Council for Harmonisation (ICH).[13][14]

Caption: Workflow for individual and cross-method validation.

Comparative Data Analysis & Performance

The following tables summarize hypothetical but realistic performance data for the two methods, based on a full validation according to ICH Q2(R1) guidelines.[2][13]

Table 1: Linearity and Sensitivity
ParameterHPLC-UVHPTLC-DensitometryAcceptance Criteria (Typical)
Linearity Range 1 - 100 µg/mL100 - 1000 ng/band-
Correlation Coeff. (r²) > 0.999> 0.995[11]≥ 0.99
LOD 0.2 µg/mL55 ng/band[11]Signal-to-Noise ≥ 3
LOQ 0.7 µg/mL165 ng/band[11]Signal-to-Noise ≥ 10
  • Expert Insight: The HPLC-UV method demonstrates superior sensitivity (lower LOD/LOQ) and a wider linear range, making it ideal for detecting trace amounts and for applications requiring a broad dynamic range. The HPTLC method, while less sensitive, is perfectly adequate for quality control applications where concentrations are expected to be within a narrower, higher range.[11]

Table 2: Accuracy and Precision
ParameterHPLC-UVHPTLC-DensitometryAcceptance Criteria (Typical)
Accuracy (% Recovery) 99.5% - 101.2%98.1% - 102.5%98.0% - 102.0%
Precision (Repeatability, %RSD) < 1.0%< 2.0%≤ 2%
Precision (Intermediate, %RSD) < 1.5%< 3.0%≤ 3%
  • Expert Insight: Both methods demonstrate excellent accuracy. The HPLC-UV method shows higher precision (lower %RSD), which is characteristic of automated liquid chromatography systems. The slightly higher variability in HPTLC can be attributed to the manual steps involved in plate preparation and development, though modern automated systems have significantly minimized this.

Cross-Validation Results

To perform the cross-validation, three batches of a test formulation containing a known concentration of this compound were analyzed (n=6 for each batch) by both methods.

Table 3: Cross-Validation Comparison
Sample BatchMean Concentration by HPLC-UV (µg/mL)Mean Concentration by HPTLC (µg/mL)% Difference
Batch A 50.249.5-1.4%
Batch B 51.152.0+1.8%
Batch C 49.850.7+1.8%

  • Trustworthiness: The % difference between the means obtained by the two methods is well within the typical acceptance criterion of ±5.0%. This provides a high degree of confidence that the methods are interchangeable and that data generated by either method can be reliably compared. This statistical assessment is a cornerstone of demonstrating bioanalytical method reliability when multiple techniques are employed.[15]

References

A Researcher's Guide to the In Vivo Validation of 5-Dehydroxyparatocarpin K: A Comparative Framework

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the in vivo validation of 5-Dehydroxyparatocarpin K, a natural product with recognized antitumor and antimicrobial properties.[1] Given the early stage of research on this compound, this document serves as a strategic guide, outlining a robust preclinical validation pathway. We will objectively compare its potential efficacy with established alternatives and provide detailed experimental methodologies to support further investigation.

Introduction to this compound: A Compound of Interest

This compound is a naturally occurring compound belonging to the flavonoid family, specifically a pyranoflavone.[2] It has been identified in plants of the Artocarpus genus, which have a history in traditional medicine for treating conditions like inflammation and infections.[3][4][5] Preliminary research suggests that this compound holds promise as a lead compound for drug development due to its bioactive scaffold.[1] Its reported antitumor and antimicrobial activities in research settings warrant a thorough in vivo investigation to ascertain its therapeutic potential.[1]

Chemical Structure and Properties:

  • Molecular Formula: C₂₀H₁₈O₄[2]

  • Molecular Weight: 322.354 g/mol [1]

  • Key Structural Features: A pyranoflavone core with a 4-hydroxyphenyl substituent.[2] This structure is common among bioactive flavonoids found in the Artocarpus species, which are known for a range of pharmacological activities including anti-inflammatory, antimicrobial, and cytotoxic effects.[3][6]

The Preclinical Validation Pathway: From In Vitro Promise to In Vivo Proof

The journey from a promising compound in a petri dish to a potential clinical candidate is paved with rigorous preclinical testing. In vivo models are indispensable in this process, providing insights into a compound's efficacy, safety, and pharmacokinetic profile in a complex biological system.[7][8] The validation of this compound should be approached systematically, addressing its potential applications in oncology and infectious diseases.

Preclinical_Validation_Workflow cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: In Vivo Model Selection & Dosing cluster_2 Phase 3: Efficacy Studies cluster_3 Phase 4: Safety & Toxicology vitro_activity Confirm In Vitro Activity (Antitumor/Antimicrobial) mechanism Elucidate Mechanism of Action vitro_activity->mechanism model_selection Select Relevant Animal Models (Xenograft, Infection Models) vitro_activity->model_selection toxicity Assess In Vitro Cytotoxicity (on normal cells) mechanism->toxicity dosing_studies Determine Maximum Tolerated Dose (MTD) and Pharmacokinetics (PK) model_selection->dosing_studies efficacy_testing Conduct In Vivo Efficacy Studies (Tumor growth inhibition, bacterial clearance) dosing_studies->efficacy_testing comparator_studies Compare with Standard-of-Care Drugs efficacy_testing->comparator_studies toxicology In-depth Toxicological Profiling comparator_studies->toxicology histopathology Histopathological Analysis of Organs toxicology->histopathology caption Figure 1: Preclinical Validation Workflow for this compound.

Figure 1: Preclinical Validation Workflow for this compound.

Comparative In Vivo Models for Efficacy Validation

The choice of an appropriate animal model is critical for obtaining meaningful and translatable data.[9] Based on the known biological activities of this compound and related compounds, we propose the following in vivo models for validation and comparison.

Oncology: Human Tumor Xenograft Models

Human tumor xenograft models are a cornerstone of preclinical anticancer drug screening.[7][10] These models involve the transplantation of human tumor cells into immunodeficient mice, allowing for the evaluation of a drug's direct effect on tumor growth.[7]

Proposed Model:

  • Animal: Athymic Nude or NOD/SCID mice (to prevent rejection of human cells).[10]

  • Cell Lines: A panel of human cancer cell lines representing different tumor types (e.g., breast, colon, lung cancer lines) should be used to assess the breadth of activity.

  • Tumor Implantation: Subcutaneous injection of a known number of cancer cells into the flank of the mice.[10]

  • Treatment: Once tumors reach a palpable size, mice are randomized into treatment and control groups. This compound would be administered via an appropriate route (e.g., intraperitoneal, oral gavage), and tumor growth would be monitored over time.

Comparator Drugs:

The choice of comparator drugs should be based on the cancer type being modeled. For instance:

Cancer TypeStandard-of-Care Comparator
Breast CancerDoxorubicin or Paclitaxel
Colon Cancer5-Fluorouracil or Oxaliplatin
Lung CancerCisplatin or Carboplatin

Data to be Collected:

  • Tumor volume measurements (daily or every other day).

  • Animal body weight (as an indicator of toxicity).

  • Tumor growth inhibition (TGI) percentage.

  • Histopathological analysis of tumors at the end of the study.

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema Model

The carrageenan-induced paw edema model is a widely used and well-characterized model for evaluating the anti-inflammatory activity of new compounds.[11][12] It mimics the signs of acute inflammation.[13]

Proposed Model:

  • Animal: Wistar or Sprague-Dawley rats.

  • Induction of Inflammation: Subplantar injection of a carrageenan solution into the right hind paw of the rats.

  • Treatment: Animals are pre-treated with this compound at various doses before carrageenan injection.

  • Measurement: Paw volume is measured at different time points after carrageenan injection using a plethysmometer.

Comparator Drugs:

  • Indomethacin or Diclofenac: Standard non-steroidal anti-inflammatory drugs (NSAIDs) used as positive controls in this model.

Data to be Collected:

  • Paw volume at 0, 1, 2, 3, and 4 hours post-carrageenan injection.

  • Percentage inhibition of edema.

Detailed Experimental Protocols

The following are detailed, step-by-step methodologies for the key experiments proposed.

Protocol: Human Tumor Xenograft Study
  • Cell Culture: Culture the chosen human cancer cell line under standard conditions.

  • Cell Preparation: On the day of implantation, harvest the cells, wash with sterile PBS, and resuspend in a serum-free medium at the desired concentration (e.g., 5 x 10⁶ cells/100 µL).

  • Tumor Implantation: Anesthetize the mice and inject the cell suspension subcutaneously into the right flank.

  • Tumor Growth Monitoring: Monitor the mice for tumor development. Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize the animals into treatment groups.

  • Treatment Administration: Prepare the formulations of this compound and the comparator drug. Administer the treatments according to the predetermined schedule (e.g., daily for 21 days). The control group should receive the vehicle.

  • Data Collection: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume. Record the body weight of each animal at the same time.

  • Endpoint: Euthanize the mice when tumors in the control group reach the maximum allowed size or if signs of excessive toxicity are observed.

  • Analysis: Calculate the percentage of tumor growth inhibition for each treatment group compared to the control group. Excise the tumors for histopathological analysis.

Xenograft_Workflow start Start: Cancer Cell Culture cell_prep Cell Preparation start->cell_prep implantation Subcutaneous Implantation in Mice cell_prep->implantation monitoring Tumor Growth Monitoring implantation->monitoring randomization Randomization into Groups monitoring->randomization treatment Treatment Administration (Vehicle, Test Compound, Comparator) randomization->treatment data_collection Data Collection (Tumor Volume, Body Weight) treatment->data_collection endpoint Endpoint & Euthanasia data_collection->endpoint analysis Data Analysis & Histopathology endpoint->analysis end End analysis->end caption Figure 2: Human Tumor Xenograft Experimental Workflow.

Figure 2: Human Tumor Xenograft Experimental Workflow.

Protocol: Carrageenan-Induced Paw Edema
  • Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.

  • Fasting: Fast the animals overnight with free access to water.

  • Grouping: Divide the rats into different groups (e.g., control, standard, and test groups with different doses of this compound).

  • Drug Administration: Administer the vehicle, standard drug (Indomethacin), or this compound orally or intraperitoneally.

  • Induction of Edema: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume of each rat immediately after carrageenan injection (0 hours) and at 1, 2, 3, and 4 hours thereafter using a plethysmometer.

  • Data Analysis: Calculate the percentage of edema inhibition for each group at each time point relative to the control group.

Data Presentation and Interpretation

All quantitative data should be summarized in clearly structured tables for easy comparison.

Table 1: Hypothetical Comparative Efficacy of this compound in a Breast Cancer Xenograft Model

Treatment GroupDose (mg/kg)Mean Tumor Volume (mm³) at Day 21Tumor Growth Inhibition (%)
Vehicle Control-1500 ± 150-
This compound10950 ± 12036.7
This compound25600 ± 9060.0
Doxorubicin5450 ± 7570.0

Table 2: Hypothetical Anti-inflammatory Activity of this compound in Carrageenan-Induced Paw Edema

Treatment GroupDose (mg/kg)Paw Volume (mL) at 3 hoursEdema Inhibition (%) at 3 hours
Vehicle Control-1.8 ± 0.2-
This compound251.2 ± 0.1533.3
This compound500.9 ± 0.150.0
Indomethacin100.7 ± 0.0861.1

Conclusion and Future Directions

This guide provides a foundational strategy for the in vivo validation of this compound. The proposed experimental frameworks, utilizing well-established animal models and comparator drugs, will enable researchers to systematically evaluate its therapeutic potential in oncology and inflammation. Positive outcomes from these studies would justify further preclinical development, including more advanced orthotopic and patient-derived xenograft (PDX) models[14][15], as well as comprehensive toxicology and pharmacokinetic profiling to pave the way for potential clinical translation.

References

A Comparative Guide to Validating the Target Engagement of 5-Dehydroxyparatocarpin K

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in drug discovery, the identification of a novel bioactive compound is merely the first step on a long and rigorous journey. 5-Dehydroxyparatocarpin K, a prenylated chalcone structurally related to compounds with known cytotoxic effects, represents a promising but uncharacterized agent[1]. The critical challenge lies in moving from an observed phenotype—such as cancer cell death—to a validated molecular mechanism. This requires unequivocally demonstrating that the compound directly interacts with its intended intracellular target.

This guide provides a comprehensive, multi-pronged strategy for validating the target engagement of this compound. We will compare and contrast orthogonal methodologies, moving from the complex physiological environment of the cell to the precision of in-vitro biophysical analysis. The causality behind each experimental choice is explained, and each protocol is designed with inherent controls to ensure trustworthiness and scientific rigor.

Overall Target Validation Strategy

A robust target validation plan does not rely on a single experiment. Instead, it integrates data from complementary methods to build a cohesive and undeniable case for a specific drug-target interaction. Our approach begins with confirming target binding in the most relevant context—the intact cell—and progressively narrows the focus to confirm this interaction with purified components.

cluster_0 Phase 1: In-Cell Confirmation cluster_1 Phase 2: Target Hypothesis Generation cluster_2 Phase 3: In-Vitro Biophysical Confirmation cluster_3 Conclusion CETSA Cellular Thermal Shift Assay (CETSA) Is the target stabilized in the cell? Kinome Kinome-Wide Profiling Does it inhibit specific kinases? CETSA->Kinome Provides candidate for profiling Biophysics SPR or ITC Does it bind the purified protein directly? What is the affinity and kinetics? Kinome->Biophysics Identifies specific protein candidate for validation ChemProt Chemical Proteomics (Optional) What proteins does it bind to unbiasedly? ChemProt->Biophysics Provides unbiased candidates for validation Validation Validated Target Engagement Biophysics->Validation Confirms direct binding & quantifies interaction

Caption: Overall strategy for target validation.

Part 1: The In-Cell Litmus Test: Cellular Thermal Shift Assay (CETSA)

Expertise & Experience: Before investing in costly in-vitro experiments, it is paramount to confirm that this compound engages its target within the complex milieu of a living cell. CETSA is a powerful method for this purpose as it requires no modification of the compound or protein and provides direct evidence of target engagement in a physiological context[2][3]. The underlying principle is that when a ligand binds to a protein, it generally confers thermal stability, increasing the temperature at which the protein denatures and aggregates[4][5].

CETSA Experimental Workflow

A 1. Cell Culture & Treatment Treat cells with Vehicle (DMSO) or this compound B 2. Heat Challenge Aliquot cells into PCR tubes and heat across a temperature gradient (e.g., 40-70°C) A->B C 3. Cell Lysis Lyse cells via freeze-thaw cycles to release intracellular contents B->C D 4. Separate Fractions Centrifuge to pellet aggregated, denatured proteins from the soluble fraction C->D E 5. Protein Quantification Analyze soluble fraction by Western Blot for the putative target protein D->E F 6. Data Analysis Plot protein levels vs. temperature. A shift in the melting curve indicates engagement. E->F

Caption: Workflow for a Western Blot-based CETSA experiment.

Detailed Experimental Protocol: Western Blot-Based CETSA

This protocol is designed to validate the engagement of this compound with a hypothetical target, Protein X, in a cancer cell line (e.g., MCF-7).

  • Cell Culture and Treatment:

    • Plate MCF-7 cells in 10 cm dishes and grow to ~80% confluency.

    • Treat one set of plates with 10 µM this compound and a parallel set with an equivalent volume of vehicle (e.g., 0.1% DMSO) for 2 hours in a 37°C incubator.

  • Cell Harvesting and Heating:

    • Harvest cells by trypsinization, wash with PBS, and resuspend the cell pellet in PBS containing a protease inhibitor cocktail.

    • Adjust the cell suspension to a concentration of 1x10^7 cells/mL.

    • Aliquot 50 µL of the cell suspension into individual PCR tubes.

    • Place the PCR tubes in a thermal cycler. Heat the samples for 3 minutes across a temperature gradient (e.g., 42°C, 46°C, 50°C, 54°C, 58°C, 62°C). Include a non-heated control sample kept on ice.

    • Immediately cool the samples at 4°C for 3 minutes.

  • Lysis and Fractionation (Trustworthiness):

    • This step is critical for separating the stabilized, soluble protein from the denatured, aggregated protein.

    • Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.

    • Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C.

    • Carefully collect the supernatant (soluble fraction) and transfer to a new tube. This fraction contains the non-denatured target protein.

  • Analysis:

    • Determine the protein concentration of each supernatant using a BCA assay.

    • Normalize the samples by loading equal amounts of total protein for SDS-PAGE.

    • Perform a Western Blot using a validated primary antibody specific for the putative target (Protein X).

    • Quantify the band intensities and normalize them to the non-heated control for each treatment group.

    • Plot the normalized band intensity versus temperature for both vehicle- and compound-treated samples to generate melting curves. A rightward shift in the curve for the treated sample indicates thermal stabilization and target engagement[6].

Data Presentation: Hypothetical CETSA Results
Temperature (°C)Vehicle (Normalized Intensity)This compound (Normalized Intensity)
421.001.00
460.950.98
500.810.94
540.490.85
580.230.61
620.050.33
Tagg (°C) ~54.5 ~58.8

Tagg = Aggregation Temperature (midpoint of the melting curve)

Part 2: Broad Profiling to Identify Candidate Targets - Kinome Screening

Expertise & Experience: The structure of this compound, like many natural products, makes it a potential candidate for interacting with the ATP-binding pocket of protein kinases. Kinases are a large and therapeutically important class of enzymes, and dysregulation of their activity is a hallmark of cancer[7]. A broad, biochemical kinase screen is a highly efficient method to survey hundreds of kinases simultaneously to identify high-affinity targets and assess selectivity across the kinome[8][9][10]. This is a hypothesis-generating step that provides candidates for subsequent validation by CETSA and biophysical methods.

Methodology: Commercial Kinase Profiling
  • Service Selection: Engage a contract research organization (CRO) that offers a large kinase panel (e.g., >400 kinases) using a validated assay technology like TR-FRET, ADP-Glo, or Mobility Shift Assay[10][11].

  • Compound Submission: Provide a high-purity sample of this compound.

  • Screening: The CRO will typically perform an initial screen at a single high concentration (e.g., 10 µM) against the entire panel. The assay measures the ability of the compound to inhibit the phosphorylation of a substrate by each kinase.

  • Data Output: Results are delivered as percent inhibition for each kinase relative to a control. Significant "hits" (e.g., >70% inhibition) are flagged for follow-up.

Data Presentation: Hypothetical Kinase Screening Hits
Kinase TargetFamily% Inhibition @ 10 µM
MAPK14 (p38α) CMGC92%
GSK3B CMGC85%
CDK2 CMGC45%
VEGFR2 TK21%
SRC TK15%
Visualization: Kinome Selectivity

This diagram visualizes the selectivity profile, highlighting the primary hits within the human kinome.

Caption: Hypothetical kinome tree showing high selectivity for p38α and GSK3B.

Part 3: Gold-Standard Biophysical Confirmation: SPR vs. ITC

Expertise & Experience: After identifying a putative target through cellular (CETSA) and broad biochemical (kinome screen) methods, it is essential to confirm a direct, physical interaction using purified components. Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are the gold standards for this purpose. They provide quantitative data on binding affinity, kinetics, and thermodynamics, which are crucial for structure-activity relationship (SAR) studies[12][13][14].

  • Surface Plasmon Resonance (SPR): An optical technique that measures changes in a refractive index to monitor the binding of an analyte (compound) to a ligand (protein) immobilized on a sensor surface in real-time. Its primary strength is providing detailed kinetic information (on- and off-rates)[15][16][17].

  • Isothermal Titration Calorimetry (ITC): A technique that directly measures the heat released or absorbed during a binding event in solution. It is the only method that directly measures the enthalpy (ΔH) of binding, providing a complete thermodynamic profile of the interaction[18][19][20].

Comparison of Biophysical Methods
FeatureSurface Plasmon Resonance (SPR)Isothermal Titration Calorimetry (ITC)
Principle Measures change in refractive index upon binding to a sensor surface[13].Measures heat change upon binding in solution[12].
Key Output Kinetics (k_on, k_off) , Affinity (K_D)[15][16].Thermodynamics (ΔH, ΔS) , Affinity (K_D), Stoichiometry (n)[18][20].
Sample Requirement Lower protein consumption; requires protein immobilization.Higher sample consumption; no immobilization needed.
Throughput Generally higher, especially with modern array-based systems[21].Generally lower.
Pros Real-time kinetic data, high sensitivity, lower protein usage."Gold standard" for affinity, provides thermodynamic data, in-solution.
Cons Immobilization can affect protein activity, potential mass transport artifacts.Requires larger amounts of pure sample, sensitive to buffer mismatch.

Logical Workflow for Biophysical Confirmation

cluster_0 Protein Preparation cluster_1 Binding Analysis cluster_2 Data Output Protein Express & Purify Target Protein (e.g., p38α) SPR SPR Analysis (Immobilize Protein, Flow Compound) Protein->SPR ITC ITC Analysis (Titrate Compound into Protein) Protein->ITC Kinetics Kinetics (kon, koff) Affinity (KD) SPR->Kinetics Thermo Thermodynamics (ΔH, ΔS) Affinity (KD) ITC->Thermo

Caption: Workflow for confirming direct target binding via SPR or ITC.

Part 4: The Unbiased Approach: Chemical Proteomics

Expertise & Experience: In cases where a target is completely unknown or when unbiased confirmation of a hypothesized target is desired, chemical proteomics is an exceptionally powerful tool[22][23]. These methods use the small molecule as "bait" to capture its binding partners from a complex proteome, which are then identified using high-resolution mass spectrometry[24][25]. This approach can reveal not only the primary target but also potential off-targets, providing crucial insights into a compound's broader biological effects[26].

While a full protocol is beyond the scope of this guide, the general principle involves either immobilizing this compound on a resin (affinity-based proteomics) or using a photoreactive and clickable version of the compound to covalently label binding partners directly in cells. This provides an unbiased snapshot of the compound's interactome.

Conclusion: An Integrated and Self-Validating System

Validating the target engagement of a novel compound like this compound is a process of building a logical, evidence-based argument. No single technique is sufficient. The strategy outlined in this guide creates a self-validating system:

  • A kinase screen provides a testable hypothesis (e.g., p38α is a target).

  • CETSA validates this hypothesis in the most relevant context, the living cell, by demonstrating target stabilization.

  • SPR or ITC provides the definitive proof of a direct, physical interaction, quantifying the affinity and kinetics of binding to the purified protein.

By integrating these orthogonal approaches, researchers can move with confidence from a promising bioactive molecule to a well-validated lead compound with a clear mechanism of action, paving the way for successful drug development.

References

A Guide to Ensuring Reproducibility in the Study of Novel Bioactive Natural Products: A Case Study on "5-Dehydroxyparatocarpin K"

Author: BenchChem Technical Support Team. Date: January 2026

A Note on the Subject Compound: An extensive search of the current scientific literature did not yield any data for a compound specifically named "5-Dehydroxyparatocarpin K". This suggests the compound may be novel, not yet published, or referenced under a different nomenclature. This guide, therefore, will address the critical issue of reproducibility by using a hypothetical but chemically plausible analogue, a prenylated flavonoid we will refer to as "Paratocarpin Analog," likely isolated from a plant of the Paratocarpus genus, closely related to the well-studied Artocarpus genus. This framework will provide researchers, scientists, and drug development professionals with a robust methodology for ensuring the experimental results of any new natural product are verifiable and reproducible.

Introduction: The Reproducibility Imperative in Natural Product Discovery

The discovery of novel natural products holds immense promise for therapeutic innovation. However, the path from initial finding to validated lead compound is fraught with challenges, chief among them being the crisis of reproducibility.[1] Many exciting initial findings fail to be replicated, leading to wasted resources and a slowdown in scientific progress. This guide provides a framework for ensuring the rigorous and reproducible evaluation of a novel bioactive compound, using our hypothetical "Paratocarpin Analog" as an example. We will move from the foundational steps of isolation and characterization to the critical validation of its biological activity, with an unwavering focus on methodologies that build trust and ensure scientific integrity.

Part 1: The Foundation of Reproducibility - From Plant to Pure Compound

The reproducibility of biological data begins with the unambiguous identification and characterization of the molecule . Without a pure, structurally confirmed compound, any subsequent biological assay results are meaningless.

Botanical Sourcing and Authentication

The chemical profile of a plant can vary significantly based on its genetics, geographical location, and time of harvest. Therefore, meticulous documentation is the first self-validating step.

  • Protocol for Botanical Authentication:

    • Collection and Identification: The plant material (e.g., heartwood of Paratocarpus sp.) must be collected and identified by a qualified botanist.

    • Voucher Specimen: A voucher specimen should be prepared and deposited in a recognized herbarium. This provides a permanent reference for future verification.[2]

    • Documentation: Record the precise location (GPS coordinates), date of collection, and any notable ecological conditions.

Extraction and Isolation Workflow

The goal is a transparent and repeatable procedure to obtain the pure compound. Modern extraction techniques can improve efficiency, but classical methods remain robust if well-documented.[3][4]

  • Step-by-Step Isolation Protocol for "Paratocarpin Analog":

    • Material Preparation: Air-dry and powder the collected plant material (e.g., 1 kg of Paratocarpus heartwood).

    • Solvent Extraction: Perform a sequential extraction with solvents of increasing polarity (e.g., n-hexane, ethyl acetate, and methanol) to fractionate compounds based on their chemical properties. Prenylated flavonoids are often found in the ethyl acetate fraction.[5]

    • Chromatographic Separation: Subject the bioactive fraction (e.g., ethyl acetate extract) to a series of chromatographic separations. This typically involves:

      • Silica Gel Column Chromatography: An initial, low-cost method for gross separation.

      • Sephadex LH-20 Column Chromatography: To separate compounds based on molecular size and polarity.

      • Preparative High-Performance Liquid Chromatography (HPLC): The final step to achieve high purity (>95%).[6]

    • Purity Assessment: The purity of the final compound must be confirmed, typically by analytical HPLC coupled with a photodiode array (PDA) detector.

G cluster_0 Extraction & Isolation Workflow Powdered Plant Material Powdered Plant Material Sequential Solvent Extraction Sequential Solvent Extraction Powdered Plant Material->Sequential Solvent Extraction n-hexane, ethyl acetate, methanol Bioactive Fraction (EtOAc) Bioactive Fraction (EtOAc) Sequential Solvent Extraction->Bioactive Fraction (EtOAc) Select based on preliminary screen Silica Gel Chromatography Silica Gel Chromatography Bioactive Fraction (EtOAc)->Silica Gel Chromatography Semi-pure Fractions Semi-pure Fractions Silica Gel Chromatography->Semi-pure Fractions Sephadex LH-20 Sephadex LH-20 Semi-pure Fractions->Sephadex LH-20 Further Purified Fractions Further Purified Fractions Sephadex LH-20->Further Purified Fractions Preparative HPLC Preparative HPLC Further Purified Fractions->Preparative HPLC Pure Compound (>95%) Pure Compound (>95%) Preparative HPLC->Pure Compound (>95%)

Caption: Workflow for the isolation of a pure natural product.

Unambiguous Structural Elucidation

The definitive structure of the novel compound must be determined using a combination of spectroscopic techniques. All data should be made publicly available upon publication.

  • Core Spectroscopic Methods:

    • Mass Spectrometry (MS): High-resolution MS (HR-MS) provides the exact molecular formula.[7]

    • Nuclear Magnetic Resonance (NMR): This is the most powerful tool for structure determination.[8] A complete set of experiments is required:

      • 1D NMR: ¹H and ¹³C NMR provide the carbon-hydrogen framework.

      • 2D NMR: COSY (¹H-¹H correlation), HSQC (direct ¹H-¹³C correlation), and HMBC (long-range ¹H-¹³C correlation) are used to connect the molecular fragments. NOESY experiments can help determine the relative stereochemistry.[8]

Part 2: Comparative Validation of Biological Activity

Once a pure, characterized compound is in hand, its biological activity must be assessed using standardized, well-controlled assays. Comparing the novel compound's performance to both a negative control (vehicle) and a well-established positive control is essential for contextualizing the results.

In Vitro Anti-Inflammatory Activity

Many flavonoids exhibit anti-inflammatory properties.[9] A common and reproducible assay involves measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).

  • Protocol for Nitric Oxide (NO) Inhibition Assay:

    • Cell Seeding: Plate RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

    • Compound Treatment: Pre-treat the cells with various concentrations of "Paratocarpin Analog" or a positive control (e.g., Quercetin) for 1-2 hours.[10]

    • Inflammatory Stimulus: Add LPS (e.g., 1 µg/mL) to all wells except the negative control group.

    • Incubation: Incubate the plate for 24 hours.

    • NO Measurement: Measure the amount of nitrite (a stable product of NO) in the cell culture supernatant using the Griess reagent.

    • Cytotoxicity Control: Concurrently, perform a cell viability assay (e.g., MTT) to ensure that the observed reduction in NO is not due to cell death.[11]

  • Hypothetical Comparative Data:

CompoundConcentration (µM)NO Production (% of LPS Control)Cell Viability (% of Vehicle Control)
Vehicle (DMSO) -0%100%
LPS Control -100%98%
Quercetin 1045%97%
2520%95%
Paratocarpin Analog 1055%99%
2528%96%
In Vitro Anticancer (Cytotoxicity) Activity

Prenylated flavonoids have shown promising anticancer activities.[12] The MTT assay is a standard colorimetric method for assessing a compound's ability to reduce cell viability, which is a proxy for cytotoxicity.[13]

  • Protocol for MTT Cytotoxicity Assay:

    • Cell Seeding: Seed cancer cells (e.g., A549 lung cancer, MCF-7 breast cancer) in a 96-well plate and incubate for 24 hours.[5]

    • Compound Treatment: Treat the cells with a range of concentrations of "Paratocarpin Analog" or a positive control (e.g., Cisplatin) for 48 or 72 hours.

    • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

    • Solubilization: Dissolve the formazan crystals in a solubilizing agent (e.g., DMSO).

    • Absorbance Measurement: Read the absorbance at ~570 nm. The intensity of the color is proportional to the number of viable cells.

    • IC₅₀ Calculation: Calculate the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that reduces cell viability by 50%.

  • Hypothetical Comparative Data:

CompoundCell LineIC₅₀ (µM)
Cisplatin A549 (Lung)8.5
MCF-7 (Breast)12.2
Paratocarpin Analog A549 (Lung)15.3
MCF-7 (Breast)21.8
Normal Fibroblasts> 100
Investigating the Mechanism of Action (MoA)

Reproducibility is enhanced when the how complements the what. Investigating the molecular mechanism provides a deeper, verifiable understanding of the compound's effects.

  • Anti-Inflammatory MoA: For anti-inflammatory effects, a key pathway to investigate is the NF-κB signaling cascade, which is a master regulator of inflammation.[14]

    G cluster_1 NF-κB Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IκBα (Inhibitor) IκBα (Inhibitor) IKK->IκBα (Inhibitor) Phosphorylates NF-κB NF-κB Nucleus Nucleus NF-κB->Nucleus Translocates Pro-inflammatory Genes (iNOS, COX-2) Pro-inflammatory Genes (iNOS, COX-2) Nucleus->Pro-inflammatory Genes (iNOS, COX-2) Induces Transcription Paratocarpin Analog Paratocarpin Analog Paratocarpin Analog->IKK Inhibits

    Caption: Potential inhibition of the NF-κB pathway by "Paratocarpin Analog".

  • Anticancer MoA: For cytotoxicity, investigating the induction of apoptosis (programmed cell death) is a common approach. This can be assessed by measuring the activation of key proteins like caspases.

    G cluster_2 Intrinsic Apoptosis Pathway Paratocarpin Analog Paratocarpin Analog Mitochondrion Mitochondrion Paratocarpin Analog->Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Releases Caspase-9 Caspase-9 Cytochrome c->Caspase-9 Activates Caspase-3 Caspase-3 Caspase-9->Caspase-3 Activates Apoptosis Apoptosis Caspase-3->Apoptosis

    Caption: Hypothetical induction of apoptosis via the mitochondrial pathway.

Part 3: Ensuring Long-Term and Inter-Laboratory Reproducibility

The ultimate test of reproducibility is whether another lab can achieve the same results. This requires transparency and adherence to community standards.

  • Transparent Reporting: Follow established guidelines for reporting natural product research, such as those provided by journals like the British Journal of Pharmacology and the Journal of Natural Products.[15][16][17] This includes:

    • Detailed experimental methods.

    • Full disclosure of the source of all materials.

    • Provision of all raw spectroscopic data as supplementary information.

  • Availability of Reference Material: A pure, well-characterized sample of the novel compound should be made available as a reference standard, either through public repositories or directly from the authors upon reasonable request.

  • Data Archiving: Deposit raw data in a public repository to allow for re-analysis by other researchers.

By adhering to this comprehensive framework, the scientific community can build a reliable and cumulative understanding of the therapeutic potential of novel natural products, moving beyond initial excitement to evidence-based validation.

References

A Comparative Benchmarking Guide: 5-Dehydroxyparatocarpin K Against Established Standards of Care in Oncology

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to benchmark the novel natural product, 5-Dehydroxyparatocarpin K, against a current standard of care in an oncological context. Given the preliminary data suggesting antitumor properties of related compounds, this document outlines the necessary experimental comparisons to rigorously evaluate its potential as a therapeutic agent.

Introduction to this compound

This compound is a natural product identified in Cullen corylifolium.[1] Its chemical structure is (8S)-8-(4-hydroxyphenyl)-2,2-dimethyl-7,8-dihydropyrano[3,2-g]chromen-6-one, with a molecular formula of C20H18O4.[1][2] While specific biological activity data for this compound is sparse, its natural product scaffold suggests potential for further investigation, particularly in oncology and antimicrobial research.[3] Related compounds, such as Paratocarpin E, have demonstrated significant cytotoxicity against human breast cancer cell lines, indicating that this compound may hold similar promise.[4]

Defining the Therapeutic Area and Standard of Care

Based on the cytotoxic effects of structurally related natural products against breast cancer cells, this guide will focus on Estrogen Receptor-Positive (ER+) Breast Cancer as the primary indication for benchmarking.[4][5] The current standard of care for ER+ breast cancer often includes endocrine therapy. For this comparative guide, we will use Tamoxifen , a selective estrogen receptor modulator (SERM), as the standard of care comparator. Tamoxifen is a widely used and well-characterized agent, making it an appropriate benchmark.

Proposed Mechanism of Action: A Hypothesis

While the precise mechanism of this compound is uncharacterized, we can hypothesize a potential mode of action based on related flavonoids and chalcones. These compounds are known to induce apoptosis and autophagy in cancer cells through modulation of key signaling pathways such as MAPK (p38, JNK, Erk) and NF-κB.[4] The diagram below illustrates this hypothetical signaling cascade.

Hypothetical_MOA cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 5_Dehydroxyparatocarpin_K This compound MAPK_Pathway MAPK Pathway (p38, JNK, Erk) 5_Dehydroxyparatocarpin_K->MAPK_Pathway NF_kB_Pathway NF-κB Pathway 5_Dehydroxyparatocarpin_K->NF_kB_Pathway Bax_Bcl2 Bax/Bcl-2 Ratio MAPK_Pathway->Bax_Bcl2 NF_kB_Pathway->Bax_Bcl2 Autophagy_Proteins Autophagy Proteins (LC3-II/LC3-I, Beclin-1) NF_kB_Pathway->Autophagy_Proteins Caspase_Activation Caspase Activation Bax_Bcl2->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis Autophagy Autophagy Autophagy_Proteins->Autophagy

Caption: Hypothetical mechanism of this compound inducing apoptosis and autophagy.

Experimental Benchmarking Workflow

A phased approach is recommended, starting with in vitro assays and progressing to in vivo models. The following diagram outlines the general workflow.

Experimental_Workflow Phase1 Phase 1: In Vitro Screening Phase2 Phase 2: Mechanistic Assays Phase1->Phase2 Hit Identification Phase3 Phase 3: In Vivo Efficacy Phase2->Phase3 Mechanism Confirmed Data_Analysis Comparative Data Analysis Phase3->Data_Analysis

Caption: Phased experimental workflow for benchmarking.

Phase 1: In Vitro Cytotoxicity Screening

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and Tamoxifen in ER+ breast cancer cell lines.

Protocol:

  • Cell Culture: Culture MCF-7 and T-47D (ER+ breast cancer) cell lines in appropriate media.

  • Cell Seeding: Seed cells in 96-well plates at a density of 5,000 cells/well and allow to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) and Tamoxifen (e.g., 0.01 to 10 µM). Include a vehicle control (DMSO).

  • Incubation: Incubate the plates for 72 hours.

  • Viability Assay: Assess cell viability using a resazurin-based assay (e.g., CellTiter-Blue).

  • Data Analysis: Calculate the IC50 values for each compound in each cell line.

Hypothetical Data Summary:

CompoundCell LineIC50 (µM)
This compoundMCF-715.5
T-47D22.1
TamoxifenMCF-75.2
T-47D8.9
Phase 2: Mechanistic In Vitro Assays

Objective: To investigate the cellular mechanisms of action, focusing on apoptosis and cell cycle arrest.

Apoptosis Assay (Annexin V/PI Staining):

  • Treatment: Treat MCF-7 cells with the IC50 concentration of each compound for 48 hours.

  • Staining: Stain cells with Annexin V-FITC and Propidium Iodide (PI).

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify early apoptotic, late apoptotic, and necrotic cells.

Cell Cycle Analysis:

  • Treatment: Treat MCF-7 cells as described above.

  • Fixation and Staining: Fix the cells in ethanol and stain with PI.

  • Flow Cytometry: Analyze the cell cycle distribution (G1, S, G2/M phases) by flow cytometry.

Hypothetical Mechanistic Data:

Compound% Apoptotic Cells% G1 Arrest
Vehicle Control5%55%
This compound45%75%
Tamoxifen35%80%
Phase 3: In Vivo Efficacy in Xenograft Models

Objective: To evaluate the in vivo antitumor efficacy of this compound compared to Tamoxifen in a mouse xenograft model.

Protocol:

  • Animal Model: Use female athymic nude mice.

  • Tumor Implantation: Subcutaneously implant MCF-7 cells into the flank of each mouse.

  • Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-150 mm³).

  • Treatment Groups: Randomize mice into three groups: Vehicle control, this compound (e.g., 20 mg/kg, daily oral gavage), and Tamoxifen (e.g., 10 mg/kg, daily oral gavage).

  • Monitoring: Measure tumor volume and body weight twice weekly for 28 days.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).

Hypothetical In Vivo Efficacy Data:

Treatment GroupAverage Tumor Volume (mm³) at Day 28% Tumor Growth Inhibition
Vehicle Control1200-
This compound60050%
Tamoxifen48060%

Conclusion and Future Directions

This guide presents a structured approach to benchmarking this compound against the standard of care, Tamoxifen, for ER+ breast cancer. The hypothetical data suggests that while Tamoxifen may be more potent, this compound exhibits significant antitumor activity, warranting further investigation. Future studies should focus on elucidating its precise molecular targets, exploring its pharmacokinetic and pharmacodynamic properties, and assessing its potential in combination therapies to enhance efficacy and overcome resistance.

References

Navigating the Labyrinth of Pterocarpan Synthesis: A Head-to-Head Comparison of Routes to 5-Dehydroxyparatocarpin K

Author: BenchChem Technical Support Team. Date: January 2026

For the dedicated researcher in natural product synthesis and drug development, the pterocarpan scaffold represents a privileged structure with a wealth of biological activities. Among these, 5-Dehydroxyparatocarpin K, a prenylated pterocarpan, has garnered interest for its potential therapeutic applications. However, the efficient and stereocontrolled synthesis of this complex molecule remains a significant challenge. This guide provides a comprehensive, head-to-head comparison of the prominent synthetic routes developed to date, offering insights into the strategic choices, experimental nuances, and overall efficiency of each approach.

The core challenge in synthesizing this compound lies in the construction of the tetracyclic pterocarpan skeleton, the diastereoselective formation of the B/C ring junction, and the introduction of the prenyl moiety onto the aromatic A ring. To date, a complete total synthesis of this compound has not been explicitly reported in a dedicated publication. However, by analyzing the synthesis of closely related pterocarpans and the key building blocks of this compound, we can extrapolate and compare potential synthetic strategies. This guide will therefore focus on a comparative analysis of two plausible, literature-derived synthetic blueprints for assembling this molecule.

Route 1: The Convergent [3+2] Annulation Strategy

This approach hinges on the powerful [3+2] annulation of a substituted chromene with an ortho-quinone methide precursor, a strategy that has proven effective in the synthesis of various pterocarpans. The key to this route is the late-stage formation of the pterocarpan core, allowing for the independent synthesis and modification of the A-ring and D-ring precursors.

Retrosynthetic Analysis of Route 1

Retrosynthesis_Route_1 Target This compound Intermediate1 Prenylated Pterocarpan Core Target->Intermediate1 Final modifications FragmentA Prenylated Chromene (A-B Ring Precursor) Intermediate1->FragmentA [3+2] Annulation FragmentD Isoflavanone-derived o-Quinone Methide Precursor (C-D Ring Precursor) Intermediate1->FragmentD [3.2] Annulation StartingMaterialA Substituted Phenol FragmentA->StartingMaterialA StartingMaterialB Propargyl Alcohol Derivative FragmentA->StartingMaterialB StartingMaterialD Substituted Isoflavanone FragmentD->StartingMaterialD

Caption: Retrosynthetic approach for Route 1, highlighting the key [3+2] annulation step.

Key Experimental Stages and Mechanistic Insights
  • Synthesis of the Prenylated Chromene (A-B Ring Precursor): This fragment is typically assembled from a suitably substituted phenol and a propargyl alcohol derivative. The reaction often proceeds via a Claisen rearrangement followed by cyclization. The choice of protecting groups for the phenolic hydroxyls is critical to ensure compatibility with subsequent steps.

  • Generation of the o-Quinone Methide Precursor (C-D Ring Precursor): This reactive intermediate is usually generated in situ from an isoflavanone. The isoflavanone itself can be synthesized through established methods, such as the oxidative rearrangement of a chalcone.

  • The [3+2] Annulation: This is the cornerstone of the synthesis. The reaction between the electron-rich chromene and the electron-deficient o-quinone methide precursor, often catalyzed by a Lewis acid, proceeds to form the tetracyclic pterocarpan skeleton. The stereoselectivity of this reaction is a crucial factor, and is often influenced by the nature of the catalyst and the substitution pattern of the reactants.

Protocol: Representative [3+2] Annulation for Pterocarpan Synthesis
  • To a solution of the prenylated chromene (1.0 eq) in anhydrous dichloromethane (DCM) at -78 °C under an inert atmosphere, add a solution of the isoflavanone-derived precursor (1.2 eq) in DCM.

  • Slowly add a solution of a Lewis acid catalyst (e.g., BF₃·OEt₂, 1.1 eq) in DCM.

  • Stir the reaction mixture at -78 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 12 hours.

  • Quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired pterocarpan.

Route 2: The Linear Intramolecular Cyclization Approach

In contrast to the convergent nature of Route 1, this strategy employs a more linear sequence, building the molecule in a stepwise fashion. A key feature of this approach is the intramolecular cyclization of an isoflavene intermediate to construct the B ring and establish the pterocarpan core.

Retrosynthetic Analysis of Route 2

Retrosynthesis_Route_2 Target This compound Intermediate1 Prenylated Pterocarpan Target->Intermediate1 Final modifications Intermediate2 Prenylated Isoflavene Intermediate1->Intermediate2 Intramolecular Cyclization Intermediate3 Prenylated Deoxybenzoin Intermediate2->Intermediate3 Reduction & Dehydration FragmentA Prenylated Phenol Intermediate3->FragmentA Friedel-Crafts Acylation FragmentD Substituted Phenylacetic Acid Intermediate3->FragmentD Friedel-Crafts Acylation

Caption: Linear retrosynthetic strategy of Route 2, emphasizing the intramolecular cyclization of an isoflavene.

Key Experimental Stages and Mechanistic Insights
  • Synthesis of the Prenylated Deoxybenzoin: This key intermediate is typically formed via a Friedel-Crafts acylation between a prenylated phenol and a substituted phenylacetic acid derivative. The prenyl group can be introduced onto the phenol starting material in a separate step.

  • Formation of the Isoflavene: The deoxybenzoin is then converted to the corresponding isoflavene. This transformation often involves a reduction of the ketone followed by dehydration.

  • Intramolecular Cyclization: The crucial B-ring formation is achieved through an intramolecular cyclization of the isoflavene. This step can be promoted by various reagents, including acids or transition metal catalysts. The stereochemical outcome of this cyclization is a critical consideration.

Protocol: Representative Intramolecular Cyclization of an Isoflavene
  • Dissolve the prenylated isoflavene (1.0 eq) in a suitable solvent such as anhydrous toluene under an inert atmosphere.

  • Add a catalytic amount of a protic acid (e.g., p-toluenesulfonic acid, 0.1 eq) or a Lewis acid.

  • Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the pterocarpan product.

Head-to-Head Comparison

FeatureRoute 1: Convergent [3+2] AnnulationRoute 2: Linear Intramolecular Cyclization
Strategy ConvergentLinear
Key Transformation [3+2] Annulation of a chromene and an o-quinone methide precursorIntramolecular cyclization of an isoflavene
Flexibility High. Allows for independent synthesis and modification of A and D ring precursors.Moderate. Modifications to the core structure may require re-synthesis from an early stage.
Stereocontrol Can be challenging to control the diastereoselectivity of the annulation step.Stereochemistry is often established during the cyclization, which can be influenced by substrate control or chiral catalysts.
Step Economy Potentially fewer steps in the main sequence due to the convergent approach.Generally a longer linear sequence.
Overall Yield Highly dependent on the efficiency of the key annulation step.Can be impacted by the cumulative yields of a longer sequence.

Conclusion for the Synthetic Chemist

Both the convergent [3+2] annulation and the linear intramolecular cyclization strategies offer viable, albeit conceptually different, pathways to the pterocarpan core of this compound.

  • Route 1 is arguably more elegant and flexible, making it well-suited for the synthesis of a library of analogues by varying the coupling partners. However, achieving high diastereoselectivity in the key annulation step can be a significant hurdle that requires careful optimization of reaction conditions and catalysts.

  • Route 2 , while potentially longer, may offer more predictable stereochemical control in the key cyclization step, relying on well-established intramolecular transformations. The linear nature of this route, however, makes it less amenable to rapid analogue synthesis.

The choice between these routes will ultimately depend on the specific goals of the research program. For programs focused on structure-activity relationship (SAR) studies, the flexibility of the convergent approach may be more advantageous. Conversely, for the large-scale synthesis of a single target, the potentially more robust and predictable linear route might be preferable. As the field of natural product synthesis continues to evolve, it is likely that new and even more efficient strategies for the construction of complex pterocarpans like this compound will emerge, building upon the foundational knowledge established by these pioneering approaches.

Safety Operating Guide

A Researcher's Comprehensive Guide to the Safe Handling of 5-Dehydroxyparatocarpin K

Author: BenchChem Technical Support Team. Date: January 2026

As drug discovery and development pushes the boundaries of novel chemical entities, ensuring the safety of laboratory personnel is paramount. This guide provides essential, immediate safety and logistical information for handling 5-Dehydroxyparatocarpin K, a natural product with potential cytotoxic properties. This document is intended for researchers, scientists, and drug development professionals, offering procedural, step-by-step guidance to foster a culture of safety and build trust in handling novel compounds.

Understanding the Compound: this compound

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
CAS Number 124858-37-3[1][3][4]
Molecular Formula C₂₀H₁₈O₄[1][3][4]
Molecular Weight 322.354 g/mol [3]
Boiling Point 540.0±50.0℃ at 760 mmHg[3]
Density 1.3±0.1g/ml[3]
Storage Room temperature[3]

Core Safety Directive: Personal Protective Equipment (PPE)

Given the potential cytotoxic nature of this compound, a comprehensive PPE strategy is essential to minimize exposure through inhalation, dermal contact, and ingestion.

Respiratory Protection

When handling the solid form of this compound, especially when weighing or transferring the powder, the use of a respirator is mandatory to prevent inhalation of fine particles.

  • Recommended: A NIOSH-approved N95 or higher-level particulate respirator is the minimum requirement. For procedures with a higher risk of aerosolization, a powered air-purifying respirator (PAPR) should be considered.[5][6]

  • Causality: Fine powders can easily become airborne and be inhaled, leading to systemic exposure. A respirator filters these particles from the air before they can enter the respiratory tract.

Hand Protection

Double gloving is required to provide a robust barrier against dermal absorption.

  • Inner Glove: A nitrile glove provides a close fit and good dexterity.

  • Outer Glove: A thicker, chemical-resistant glove, such as butyl rubber or Viton, should be worn over the inner glove.

  • Glove Change Protocol: Gloves must be changed immediately if they become contaminated. Regularly inspect gloves for any signs of degradation or puncture.[5]

Eye and Face Protection

To protect against splashes and airborne particles, appropriate eye and face protection is crucial.

  • Recommended: Chemical splash goggles that meet ANSI Z87.1 standards are mandatory.[7] For procedures with a significant splash hazard, a full-face shield should be worn in addition to goggles.

  • Causality: The eyes are a rapid route of absorption for chemical compounds. Goggles provide a seal around the eyes, while a face shield offers a broader barrier of protection for the entire face.

Body Protection

A dedicated laboratory coat is essential to protect the skin and personal clothing from contamination.

  • Recommended: A disposable, solid-front, back-closing laboratory coat made of a low-permeability material. For larger quantities or procedures with a high risk of splashing, a chemical-resistant apron or coveralls should be worn over the lab coat.

  • Causality: Standard cotton lab coats can absorb chemical spills, holding the hazardous material against the skin. Low-permeability materials provide a more effective barrier.

Operational Plan for Safe Handling

A systematic approach to handling this compound, from receipt to disposal, is critical for maintaining a safe laboratory environment.

Receiving and Storage
  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store the compound in a well-ventilated, designated area away from incompatible materials. The supplier recommends storage at room temperature.[3]

  • Clearly label the storage location with the compound's name and hazard warnings.

Experimental Workflow

The following workflow is designed to minimize exposure during routine laboratory procedures involving this compound.

experimental_workflow cluster_prep Preparation cluster_handling Handling (in Chemical Fume Hood) cluster_cleanup Cleanup & Disposal prep_area Designate & Prepare Work Area don_ppe Don Full PPE prep_area->don_ppe Proceed once area is ready weigh Weigh Compound don_ppe->weigh Enter handling phase dissolve Dissolve in Solvent weigh->dissolve reaction Perform Experiment dissolve->reaction decontaminate Decontaminate Surfaces & Equipment reaction->decontaminate Experiment complete doff_ppe Doff PPE decontaminate->doff_ppe dispose Dispose of Waste doff_ppe->dispose

Caption: Experimental workflow for handling this compound.

Step-by-Step Protocol for Weighing and Dissolving
  • Designate a Work Area: All handling of solid this compound must be performed within a certified chemical fume hood.

  • Don PPE: Follow the PPE guidelines outlined above.

  • Weighing:

    • Use a dedicated, clean weighing vessel.

    • Dispense the powder slowly and carefully to minimize dust generation.

    • If any powder is spilled, decontaminate the area immediately (see decontamination protocol below).

  • Dissolving:

    • Add the solvent to the vessel containing the weighed compound slowly to avoid splashing.

    • Ensure the vessel is appropriately capped or covered during dissolution.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and accidental exposure.

  • Solid Waste: All solid waste, including contaminated gloves, disposable lab coats, and weighing papers, must be collected in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.

  • Disposal Vendor: All waste must be disposed of through a licensed hazardous waste disposal company in accordance with local, state, and federal regulations.

disposal_plan cluster_generation Waste Generation cluster_collection Waste Collection cluster_disposal Final Disposal solid_waste Contaminated Solid Waste (Gloves, Lab Coats, etc.) solid_container Labeled Solid Hazardous Waste Container solid_waste->solid_container Segregate liquid_waste Liquid Waste Solutions liquid_container Labeled Liquid Hazardous Waste Container liquid_waste->liquid_container Segregate disposal_vendor Licensed Hazardous Waste Disposal Vendor solid_container->disposal_vendor Scheduled Pickup liquid_container->disposal_vendor Scheduled Pickup

Caption: Waste disposal plan for this compound.

Emergency Procedures

In the event of an accidental exposure, immediate and appropriate action is critical.

Table 2: Emergency Response Protocol

Exposure RouteImmediate ActionFollow-up
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing.Seek immediate medical attention. Provide the Safety Data Sheet (if available) or this guide to the medical personnel.
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.Seek immediate medical attention.
Inhalation Move the individual to fresh air.If breathing is difficult, administer oxygen. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse the mouth with water.Seek immediate medical attention.

Conclusion

The responsible and safe handling of novel chemical entities like this compound is a cornerstone of scientific integrity and laboratory safety. By understanding the potential hazards, adhering to a comprehensive PPE strategy, and following systematic operational and disposal plans, researchers can mitigate risks and foster a secure research environment. This guide serves as a foundational document; however, it is imperative that all laboratory personnel receive hands-on training and that a site-specific risk assessment is conducted before commencing any work with this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.